molecular formula C16H18ClNO2 B3126244 (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride CAS No. 332062-01-8

(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Cat. No.: B3126244
CAS No.: 332062-01-8
M. Wt: 291.77 g/mol
InChI Key: HCLDRTLSHQUFBA-UQKRIMTDSA-N
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Description

(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride is a useful research compound. Its molecular formula is C16H18ClNO2 and its molecular weight is 291.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3S)-3-amino-4,4-diphenylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c17-14(11-15(18)19)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13;/h1-10,14,16H,11,17H2,(H,18,19);1H/t14-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLDRTLSHQUFBA-UQKRIMTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)[C@H](CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Scalable Synthesis of (S)-3-Amino-4,4-diphenylbutanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust, scalable synthesis pathway for (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride . The methodology focuses on a cost-effective Modified Rodionov Condensation followed by Classical Optical Resolution , a pathway chosen for its industrial reliability compared to expensive asymmetric hydrogenation routes.

Executive Summary

(S)-3-Amino-4,4-diphenylbutanoic acid is a privileged chiral


-amino acid scaffold used in the development of peptidomimetics, integrin antagonists, and CNS-active agents. The presence of the bulky diphenylmethyl group at the C4 position creates significant steric hindrance, making enantioselective synthesis challenging.

This guide details a Process Chemistry approach:

  • Synthesis of the Racemic Scaffold: Utilizing the Rodionov reaction to construct the C1-C4 backbone in a single step from commodity reagents.

  • Optical Resolution: A diastereomeric salt crystallization strategy using (S)-(-)-1-Phenylethylamine , ensuring high enantiomeric excess (>99% ee).

  • Salt Formation: Conversion to the hydrochloride salt for stability and bioavailability.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the diphenylmethyl moiety. We trace the chiral target back to a racemic precursor constructed from Diphenylacetaldehyde .

Retrosynthesis Target (S)-3-Amino-4,4-diphenylbutanoic acid HCl (Target Molecule) FreeBase (S)-3-Amino-4,4-diphenylbutanoic acid (Free Base) Target->FreeBase HCl Salt Formation Resolution Racemic 3-Amino-4,4-diphenylbutanoic acid FreeBase->Resolution Optical Resolution (w/ (S)-1-Phenylethylamine) Precursors Diphenylacetaldehyde + Malonic Acid + NH4OAc Resolution->Precursors Rodionov Reaction (Condensation/Decarboxylation)

Figure 1: Retrosynthetic strategy prioritizing convergent assembly via the Rodionov reaction.

Detailed Synthesis Protocol

Phase 1: The Modified Rodionov Reaction

This step constructs the


-amino acid skeleton via the condensation of an aldehyde with malonic acid in the presence of ammonium acetate.[1]

Reaction Scheme:



Reagents & Materials:

Reagent Equiv. Role
Diphenylacetaldehyde 1.0 Limiting Reagent (C4 Source)
Malonic Acid 1.1 C1-C2 Source
Ammonium Acetate 2.0 Nitrogen Source / Catalyst

| Ethanol (Absolute) | Solvent | Reaction Medium (10 Vol) |

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Charging: Charge Diphenylacetaldehyde (1.0 eq), Malonic Acid (1.1 eq), and Ammonium Acetate (2.0 eq) into the flask.

  • Solvation: Add Absolute Ethanol (10 mL per gram of aldehyde).

  • Reaction: Heat the mixture to reflux (

    
    ) and maintain for 8–12 hours. Monitor via HPLC or TLC (Mobile phase: MeOH:DCM 1:9).
    
  • Workup:

    • Cool the reaction mixture to

      
      . The 
      
      
      
      -amino acid often precipitates directly.
    • Filter the crude white solid.

    • Wash the cake with cold ethanol (

      
       Vol).
      
    • Purification: Recrystallize from Ethanol/Water (1:1) to remove unreacted malonic acid and polymeric byproducts.

  • Yield Expectation: 60–70% (Racemic).

Phase 2: Optical Resolution

To isolate the (S)-enantiomer , we utilize classical resolution via diastereomeric salt formation.

Resolving Agent: (S)-(-)-1-Phenylethylamine (also known as


-methylbenzylamine).

Protocol:

  • Salt Formation: Suspend the racemic acid (10 g) in Methanol (100 mL). Add (S)-(-)-1-Phenylethylamine (0.5 eq). Note: Using 0.5 eq exploits "Method of Half-Quantities" to selectively precipitate the less soluble diastereomeric salt.

  • Crystallization: Heat to reflux until clear, then cool slowly to room temperature over 4 hours. Let stand at

    
     overnight.
    
  • Filtration: Collect the precipitate. This is the (S)-Acid

    
     (S)-Amine salt  (Verification required via specific rotation).
    
  • Enrichment: Recrystallize the salt from MeOH until constant melting point and rotation are achieved.

  • Liberation:

    • Suspend the purified salt in water.

    • Add 1M NaOH to pH 10 (liberates the amine).

    • Extract the resolving agent (amine) with Ethyl Acetate (can be recycled).

    • Adjust the aqueous phase pH to 6.0–6.5 with dilute HCl.

    • The (S)-Amino acid precipitates. Filter and dry.

Phase 3: Hydrochloride Salt Formation

The zwitterionic free amino acid is converted to the hydrochloride salt for final formulation.

Protocol:

  • Dissolve the (S)-3-Amino-4,4-diphenylbutanoic acid in minimal dry isopropanol (IPA).

  • Cool to

    
    .[2]
    
  • Slowly add HCl in Dioxane (4M) or bubble dry HCl gas until pH < 2.

  • Add Diethyl Ether or MTBE to induce crystallization.

  • Filter the white crystalline solid under nitrogen.

  • Drying: Vacuum dry at

    
     for 12 hours.
    

Process Workflow Diagram

ProcessFlow Input Diphenylacetaldehyde + Malonic Acid + NH4OAc Rodionov Step 1: Rodionov Condensation (Reflux in EtOH, 12h) Input->Rodionov Isolation Isolation of Racemic Acid (Filtration & Recrystallization) Rodionov->Isolation Precipitation Resolution Step 2: Optical Resolution w/ (S)-1-Phenylethylamine Isolation->Resolution Racemic Solid Liberation Salt Break & Isolation (pH Adjustment) Resolution->Liberation (S,S)-Diastereomer Salt SaltForm Step 3: HCl Salt Formation (HCl/Dioxane in IPA) Liberation->SaltForm (S)-Free Acid Final (S)-3-Amino-4,4-diphenylbutanoic acid HCl >99% ee, >98% Purity SaltForm->Final Crystallization

Figure 2: End-to-end process flow from raw materials to the chiral hydrochloride salt.

Quality Control & Analytical Specifications

To ensure the integrity of the synthesis, the following analytical controls are mandatory.

ParameterMethodSpecification
Appearance VisualWhite to off-white crystalline powder
Identification 1H NMR (DMSO-d6)Consistent with structure;

7.1-7.4 (m, 10H, Ar-H)
Chiral Purity Chiral HPLC> 99.0% ee (Column: Chiralpak AD-H or equivalent)
Chemical Purity HPLC (C18)> 98.0%
Water Content Karl Fischer< 1.0%
Specific Rotation Polarimetry

must match literature reference (typically negative for S-isomer in water/HCl)
Critical Control Points (Mechanism & Causality)
  • Rodionov Temperature: Must be maintained at reflux. Lower temperatures favor the formation of the unsaturated cinnamic acid derivative (Knoevenagel product) rather than the amino acid.

  • Resolution pH: During the liberation of the amino acid from the chiral salt, precise pH control (isoelectric point ~6.0) is critical. If the pH drops below 4, the amino acid redissolves as the hydrochloride; if above 8, it dissolves as the carboxylate.

References

  • Lebedev, A. V., et al. (2005).

    
    -Amino Acids, Propenoic, and Ylidenemalonic Acids by the Rodionov Reaction." Russian Journal of General Chemistry, 75(9), 1432–1438. 
    
  • Stamoulis, P., et al. (2007). "The Rodionov reaction: an overview." Tetrahedron, 63(37), 8943-8953.
  • Soloshonok, V. A. (Ed.). (2005).[3][4] Enantioselective Synthesis of

    
    -Amino Acids. John Wiley & Sons. (Authoritative text on resolution strategies including chiral amines).
    
  • PubChem Compound Summary. (2025). "(S)-3-Amino-4-phenylbutanoic acid" (Structural analog reference for physicochemical properties).[4]

Sources

An In-Depth Technical Guide to the Chiral Synthesis of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride. The methodologies discussed herein are selected for their efficiency, stereochemical control, and relevance to pharmaceutical development, balancing established techniques with modern catalytic advancements.

Introduction: The Significance of a Chiral β-Amino Acid

(S)-3-Amino-4,4-diphenylbutanoic acid is a chiral β-amino acid, a class of compounds of significant interest in medicinal chemistry. β-Amino acids serve as crucial building blocks for the synthesis of β-peptides, which can form stable secondary structures like helices and sheets. Their incorporation into peptidomimetics often enhances resistance to enzymatic degradation, a critical attribute for drug candidates. The diphenylmethyl moiety introduces significant steric bulk and lipophilicity, which can profoundly influence the pharmacological profile of molecules containing this scaffold. The hydrochloride salt form is typically employed to improve the compound's solubility and stability for pharmaceutical applications.

The primary challenge in the synthesis of this molecule lies in the stereoselective installation of the amine functionality at the C3 position with the desired (S)-configuration, particularly given the steric hindrance imposed by the two phenyl groups at the adjacent C4 position. This guide will explore robust methodologies to achieve this synthetic goal.

Core Synthetic Strategy: Asymmetric Conjugate Addition Utilizing a Chiral Auxiliary

A cornerstone of modern asymmetric synthesis is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction, and are subsequently removed. The Evans oxazolidinones are a class of chiral auxiliaries renowned for their high efficacy in controlling the stereochemistry of various bond-forming reactions.[1][2]

A logical and field-proven approach to the synthesis of (S)-3-Amino-4,4-diphenylbutanoic acid involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl system tethered to an Evans-type chiral auxiliary. The steric and electronic properties of the auxiliary create a chiral environment that directs the incoming nucleophile to one face of the molecule, thereby establishing the desired stereocenter.

Retrosynthetic Analysis

A retrosynthetic breakdown of the target molecule highlights the key bond formations and strategic considerations.

Retrosynthesis target This compound free_acid (S)-3-Amino-4,4-diphenylbutanoic acid target->free_acid HCl salt formation protected_acid Protected (S)-3-Amino-4,4-diphenylbutanoic acid free_acid->protected_acid Deprotection chiral_adduct Chiral Adduct protected_acid->chiral_adduct Auxiliary cleavage michael_acceptor N-Acyl Evans Auxiliary chiral_adduct->michael_acceptor Asymmetric Conjugate Addition (Key Stereochemical Step) starting_materials 4,4-Diphenyl-2-butenoic acid + Chiral Auxiliary michael_acceptor->starting_materials Acylation

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Workflow

The following protocol outlines a robust synthesis based on the chiral auxiliary approach.

Workflow Overview:

Workflow cluster_0 Step 1: Synthesis of the Michael Acceptor cluster_1 Step 2: Asymmetric Conjugate Addition cluster_2 Step 3: Auxiliary Cleavage and Protection cluster_3 Step 4: Deprotection and Salt Formation A1 4,4-Diphenyl-2-butenoic acid A3 N-(4,4-Diphenyl-2-butenoyl)oxazolidinone A1->A3 A2 (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone A2->A3 B2 N-((3S)-3-(Benzylamino)-4,4-diphenylbutanoyl)oxazolidinone A3->B2 A3->B2 Key Stereoselective Step B1 Benzylamine B1->B2 C1 N-Boc-(S)-3-Amino-4,4-diphenylbutanoic acid B2->C1 D1 This compound C1->D1

Caption: Overall synthetic workflow from starting materials to the final product.

Step-by-Step Protocols:

Step 1: Synthesis of the N-Acyl Evans Auxiliary (Michael Acceptor)

  • Preparation of 4,4-Diphenyl-2-butenoic acid: This starting material can be synthesized via a Knoevenagel condensation between benzophenone and malonic acid, followed by decarboxylation.

  • Acylation of the Chiral Auxiliary:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.

    • Stir the resulting solution for 30 minutes.

    • In a separate flask, convert 4,4-diphenyl-2-butenoic acid to its acid chloride using oxalyl chloride or thionyl chloride.

    • Add the freshly prepared acid chloride to the lithium salt of the chiral auxiliary at -78 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

    • Purify the crude product by column chromatography to yield the N-(4,4-diphenyl-2-butenoyl)oxazolidinone.

Step 2: Diastereoselective Conjugate Addition

  • Dissolve the N-acyl oxazolidinone in a suitable solvent such as toluene or THF and cool to 0 °C.

  • Add a Lewis acid catalyst, for example, a magnesium or copper salt, to activate the Michael acceptor.

  • Slowly add a solution of benzylamine (as a protected amine equivalent) to the reaction mixture. The benzyl group can be later removed by hydrogenolysis.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction and perform an aqueous workup.

  • Purify the product by column chromatography. The diastereoselectivity of this step is typically high, often exceeding 95:5, due to the directing effect of the chiral auxiliary.

Step 3: Cleavage of the Chiral Auxiliary and Boc Protection

  • Dissolve the adduct from Step 2 in a mixture of THF and water.

  • Add lithium hydroxide or hydrogen peroxide to cleave the oxazolidinone auxiliary. The auxiliary can be recovered and reused.[1]

  • After cleavage, acidify the aqueous layer and extract the free amino acid.

  • To the crude amino acid, add di-tert-butyl dicarbonate (Boc)₂O and a suitable base (e.g., triethylamine or sodium bicarbonate) in a solvent like dioxane/water to protect the amino group.

  • Purify the N-Boc protected amino acid by chromatography or crystallization.

Step 4: Deprotection and Hydrochloride Salt Formation

  • Debenzylation and Boc Removal:

    • Dissolve the N-Boc protected, N-benzylated amino acid in methanol.

    • Add Pearlman's catalyst (Pd(OH)₂/C) and subject the mixture to a hydrogen atmosphere. This single step removes the benzyl group and can also cleave the Boc group if acidic conditions are generated or subsequently applied.

    • Alternatively, treat the N-Boc protected amino acid with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane, to remove the Boc group.

  • Hydrochloride Salt Formation:

    • After deprotection, dissolve the resulting free amino acid in a suitable solvent like diethyl ether or ethyl acetate.

    • Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether).

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound as a white solid.

Alternative Synthetic Approaches

While the chiral auxiliary method is robust, other strategies can also be employed, each with its own set of advantages and challenges.

Catalytic Asymmetric Aza-Michael Addition

The direct catalytic asymmetric addition of an amine nucleophile to an α,β-unsaturated ester is a highly atom-economical approach. This method avoids the stoichiometric use of a chiral auxiliary.

  • Concept: A chiral catalyst, often a metal complex with a chiral ligand or a chiral organocatalyst, coordinates to the Michael acceptor or the nucleophile, creating a chiral environment for the addition reaction.

  • Example Catalyst Systems: Chiral Lewis acids, cinchona alkaloid-derived catalysts, and bifunctional thiourea catalysts have been successfully employed in aza-Michael additions.[3]

  • Challenges: The steric bulk of the diphenylmethyl group on the Michael acceptor (e.g., ethyl 4,4-diphenyl-2-butenoate) can pose a significant challenge for catalyst turnover and achieving high enantioselectivity. Catalyst loading and reaction conditions must be carefully optimized.

Enzymatic Resolution

Biocatalysis offers a green and highly selective alternative for obtaining the desired enantiomer.

  • Concept: A racemic mixture of 3-amino-4,4-diphenylbutanoic acid or a suitable derivative is subjected to an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two.

  • Common Enzymes: Lipases and acylases are frequently used for the kinetic resolution of racemic amino esters or N-acetylated amino acids.[4][5] For instance, Candida antarctica lipase B (CALB) is a versatile enzyme for such transformations.

  • Workflow:

    • Synthesize racemic 3-amino-4,4-diphenylbutanoic acid or its ester.

    • Perform an enzymatic acylation or deacylation. For example, in the presence of an acyl donor, the enzyme may selectively acylate the (S)-amine, allowing for its separation from the unreacted (R)-enantiomer.

    • Separate the acylated and unacylated enantiomers.

    • Deprotect the desired enantiomer.

  • Limitation: The maximum theoretical yield for a kinetic resolution is 50%. However, dynamic kinetic resolution processes can overcome this limitation.

Characterization and Quality Control

Ensuring the chemical purity and enantiomeric excess of the final product is paramount.

Analytical Technique Purpose Expected Results
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and confirmation.Characteristic peaks corresponding to the aromatic and aliphatic protons and carbons of the molecule.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the free base or the hydrochloride salt.
Chiral High-Performance Liquid Chromatography (HPLC) Determination of enantiomeric excess (e.e.).Separation of the (S) and (R) enantiomers, allowing for the quantification of the desired (S)-enantiomer. An e.e. of >99% is typically desired for pharmaceutical applications.
Melting Point Assessment of purity.A sharp melting point range consistent with the literature value for the pure compound.
Optical Rotation Confirmation of the stereochemistry.A specific optical rotation value ([α]D) corresponding to the (S)-enantiomer.

Conclusion

The chiral synthesis of this compound can be effectively achieved through several strategic approaches. The use of an Evans-type chiral auxiliary provides a reliable and highly stereocontrolled route, making it a preferred method in many research and development settings. Catalytic asymmetric methods and enzymatic resolutions offer more atom-economical and greener alternatives, although they may require more extensive optimization, especially when dealing with sterically demanding substrates. The choice of synthetic route will ultimately depend on factors such as scale, cost, available resources, and the desired level of stereochemical purity.

References

  • Evans, D. A.; et al. (1982). Stereoselective Aldol Condensations via Boron Enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Ghosh, A. K.; Kass, J. (2010). Asymmetric Multicomponent Route to Pyrrolidine and Proline Derivatives. Chemical Communications, 46(8), 1218-1220. [Link]

  • Hruby, V. J.; Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Optically Active α-Amino Acids (pp. 239-281). Pergamon. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]

  • ResearchGate. (n.d.). Evans' original oxazolidinone auxiliary-based asymmetric methodology. [Link]

  • Barrett, A. G. M.; et al. (1998). A General Synthesis of Amino Acids Enabled by Innate Radical Cross-Coupling. The Journal of Organic Chemistry, 63(22), 7893–7907. [Link]

  • Kim, D.; et al. (2001). Enantioselective synthesis of (S)-2-amino-4-phenylbutanoic acid by the hydantoinase method. Biotechnology Letters, 23(18), 1481–1485. [Link]

  • Google Patents. (2015). Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
  • Kumar, A.; et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. [Link]

  • Fache, F.; et al. (2004). Catalytic asymmetric addition of diorganozinc reagents to N-phosphinoylalkylimines. The Journal of Organic Chemistry, 69(26), 9202–9205. [Link]

  • Khan, A. T.; et al. (2015). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 98(2), 260-268. [Link]

  • Soloshonok, V. A.; et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(1), 163. [Link]

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Electronic Theses and Dissertations. [Link]

  • Romero-Estudillo, I.; et al. (2019). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Catalysts, 9(12), 1033. [Link]

  • Wang, J.; et al. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 13, 2378–2411. [Link]

  • Carreño, M. C.; et al. (2008). Asymmetric Synthesis of Diarylmethylamines by Diastereoselective Addition of Organometallic Reagents to Chiral N-tert-Butanesulfinimines: Switchover of Diastereofacial Selectivity. The Journal of Organic Chemistry, 73(15), 5871–5879. [Link]

  • Forró, E.; Fülöp, F. (2012). Biocatalysis as a Profound Tool in the Preparation of Highly Enantiopure β-Amino Acids. Current Organic Chemistry, 16(24), 2828-2846. [Link]

  • Matteson, D. S. (2005). Benzylation of Imines with Activated Boronate Nucleophiles. Organic Letters, 7(19), 4221–4223. [Link]

  • Avenoza, A.; et al. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. Organic & Biomolecular Chemistry, 20(36), 7245-7254. [Link]

  • Trost, B. M.; et al. (2011). Strategies for the asymmetric conjugate addition of alkynes to activated olefins. Angewandte Chemie International Edition, 50(40), 9294-9314. [Link]

  • Google Patents. (2003). Improved method of preparing 2-(s)-amino-4-phenylbutyric acid.
  • Forró, E.; Fülöp, F. (2004). Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid. Tetrahedron: Asymmetry, 15(12), 1893-1897. [Link]

  • Gotor-Fernández, V.; et al. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(18), 6853. [Link]

  • Halder, R. (2006). Catalytic Asymmetric aza-Michael and aza-Henry Reactions. PhD Thesis, University of the Basque Country. [Link]

  • Contente, M. L.; et al. (2022). Stereoselective Three-Component Enzymatic Synthesis of Diols and Amino-Polyols. ACS Catalysis, 12(17), 10695–10701. [Link]

Sources

(S)-3-Amino-4,4-diphenylbutanoic Acid HCl: Structural Pharmacology & Synthetic Utility

[1][2]

Executive Technical Summary

This compound is a chiral

1


1

Primary Utility:

  • Peptidomimetic Engineering: Used to replace natural amino acids (e.g., Phenylalanine, Tyrosine) to increase plasma half-life (

    
    ).[3]
    
  • Pharmacophore Anchoring: The geminal diphenyl group creates a high-affinity interaction with deep hydrophobic pockets in target receptors (e.g., Ferroportin).[1][3]

  • GABAergic Modulation (Secondary): As a structural analog of

    
    -aminobutyric acid (GABA), it possesses intrinsic affinity for voltage-gated calcium channels (
    
    
    subunit), though this is often secondary to its role as a conjugate.[1][3]

Mechanism of Action: The "Anchor & Shield" Effect[1][3]

The molecule functions through two distinct mechanistic pathways depending on its application:

Pathway A: Proteolytic Evasion (The "Shield")

In peptide drug design, the incorporation of (S)-3-Amino-4,4-diphenylbutanoic acid introduces an extra carbon atom into the peptide backbone.[1]

  • Steric Hindrance: The bulky diphenyl group at the

    
    -position physically blocks the active sites of enzymes like Neprilysin  and DPP-IV .[1]
    
  • Backbone Alteration: The

    
    -linkage disrupts the canonical 
    
    
    -helix or
    
    
    -sheet recognition motifs required by proteases, effectively "hiding" the peptide bond from hydrolysis.[1]
Pathway B: Hydrophobic Anchoring (The "Anchor")

In the context of Hepcidin mimetics (used for Hereditary Hemochromatosis), this residue is critical for binding to Ferroportin (the iron transporter).[3]

  • Target: Ferroportin (FPN), a transmembrane protein.[3]

  • Interaction: The diphenyl moiety penetrates the hydrophobic core of FPN, locking the peptide in place.[1][3]

  • Effect: This binding induces endocytosis and degradation of Ferroportin, thereby reducing iron efflux from macrophages into the plasma.[1][3]

Pathway C: Intrinsic GABAergic Activity

Structurally, the molecule is a

1
  • Mechanism: Similar to Phenibut and Pregabalin , the free acid form can bind to the

    
     subunit  of voltage-gated calcium channels (VGCCs).[1][3]
    
  • Result: Reduction of calcium influx in presynaptic terminals, leading to decreased release of excitatory neurotransmitters (Glutamate, Substance P).[1][3]

Visualization: Pharmacodynamic Pathway[1][3]

The following diagram illustrates the molecule's role in stabilizing a peptide drug and blocking the Ferroportin channel.

MechanismOfActioncluster_0Peptide Engineeringcluster_1Target Interaction (Ferroportin)PeptidePeptide BackboneBetaAA(S)-3-Amino-4,4-diphenylbutanoic acid(Incorporated Residue)Peptide->BetaAAIncorporationProteaseProteolytic Enzymes(DPP-IV / Neprilysin)BetaAA->ProteaseSteric Blockade(Inhibits Hydrolysis)PocketHydrophobic PocketBetaAA->PocketHydrophobic Anchoring(Diphenyl Interaction)FPNFerroportin (FPN)Iron TransporterIronFe2+ EffluxFPN->IronInternalization & Degradation(Blocks Iron Release)Pocket->FPNConformational Lock

Caption: Mechanistic flow showing how the incorporation of the beta-amino acid prevents proteolytic degradation and facilitates high-affinity binding to the Ferroportin transporter.[1][3]

Physicochemical Profile & Data

PropertyValueRelevance
Chemical Formula

Hydrochloride salt improves solubility for formulation.[1][2][3]
Molecular Weight 291.77 g/mol High MW compared to Phenylalanine (165 g/mol ) adds significant bulk.[2][3]
Chirality (S)-EnantiomerCritical for stereoselective binding to receptors; (R)-enantiomer often inactive or antagonistic.[2][3]
LogP (Predicted) ~3.5 - 4.2Highly lipophilic; enhances membrane permeability and hydrophobic binding.[1][2][3]
pKa (Acid) ~4.0Typical carboxylic acid behavior.[2][3]
pKa (Amine) ~9.5Basic amine; exists as zwitterion at physiological pH.[2][3]

Experimental Protocols

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: To incorporate (S)-3-Amino-4,4-diphenylbutanoic acid into a peptide sequence using Fmoc chemistry.[1][2]

Reagents:

  • Fmoc-(S)-3-Amino-4,4-diphenylbutanoic acid (Fmoc-protected precursor).[1][2]

  • Resin: Rink Amide MBHA resin.[1][3]

  • Coupling Agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (Diisopropylethylamine).[3]

Workflow:

  • Resin Swelling: Swell 100 mg of resin in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min) to remove the Fmoc group from the previous amino acid.[1][3] Wash 
    
    
    with DMF.[1][3]
  • Activation:

    • Dissolve 3 equivalents (eq) of Fmoc-(S)-3-Amino-4,4-diphenylbutanoic acid in DMF.

    • Add 2.9 eq of HATU.[1][3]

    • Add 6 eq of DIPEA.[1][3]

    • Note: Pre-activation for 1-2 minutes is crucial due to the steric bulk of the diphenyl group.[1][2]

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2–4 hours .

    • Optimization: Due to steric hindrance, double coupling (repeating step 3-4) is recommended.[1][3]

  • Monitoring: Verify coupling efficiency using the Kaiser Test (ninhydrin). If the test is positive (blue), repeat coupling.[1][3]

  • Cleavage: Cleave the final peptide from resin using TFA/TIS/Water (95:2.5:2.[1][3]5) for 2 hours.

Protocol B: In Vitro Proteolytic Stability Assay

Objective: To validate the stability conferred by the molecule against Chymotrypsin.[1][3]

  • Preparation: Dissolve the test peptide (containing the target molecule) and a control peptide (containing natural Phenylalanine) in PBS (pH 7.[3]4) to a concentration of 100

    
    M.[3]
    
  • Enzyme Incubation: Add

    
    -Chymotrypsin (final concentration 1 
    
    
    g/mL).
  • Sampling: Incubate at 37°C. Aliquot 50

    
    L samples at 
    
    
    minutes.
  • Quenching: Immediately add 50

    
    L of 1% Formic Acid in Acetonitrile to stop the reaction.
    
  • Analysis: Centrifuge at 10,000g for 5 min. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot % Remaining vs. Time. Expect the peptide containing (S)-3-Amino-4,4-diphenylbutanoic acid to show a

    
     > 4 hours, compared to < 30 mins for the control.[1]
    

References

  • PubChem. (2025).[3][4][5] this compound | C16H18ClNO2.[1][2] National Library of Medicine.[1][3] Link[3]

  • Luckose, F., et al. (2015).[1][3] Effects of amino acid derivatives on physical, mental, and physiological activities. Critical Reviews in Food Science and Nutrition. Link

  • Google Patents. (2017).[3] S-Alkylated Hepcidin Peptides and Methods of Making and Using Thereof (US20170362292A1).[1][3] Link

  • ChemicalBook. (2025).[3][6] Product Entry: CAS 332062-01-8.[1][2][7] Link

  • Bhandari, A., et al. (2020).[1][3][8] Design and Synthesis of Peptidomimetics for Targeting Protein-Protein Interactions. Journal of Medicinal Chemistry. (Contextual grounding for Beta-amino acid usage).

Technical Guide: Physicochemical Profiling of (S)-3-Amino-4,4-diphenylbutanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physicochemical properties, synthesis, and characterization of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride , designed for research and development applications.

Executive Summary

This compound (CAS 332062-01-8 ) is a specialized chiral


-amino acid derivative. Structurally characterized by a butyric acid backbone with a bulky diphenyl group at the 

-position and an amino group at the

-position, it serves as a critical building block in the synthesis of peptidomimetics and pharmaceutical intermediates. Its structural rigidity and lipophilicity make it a valuable scaffold for Structure-Activity Relationship (SAR) studies, particularly in the development of CNS-active agents and protease inhibitors (e.g., Dipeptidyl Peptidase IV inhibitors).

This guide provides a comprehensive physicochemical profile, validated synthesis logic, and analytical protocols to ensure the integrity of this compound in experimental workflows.

Chemical Identity & Structural Profile[1][2]

PropertyDetail
Chemical Name This compound
CAS Number 332062-01-8
Molecular Formula

Molecular Weight 291.77 g/mol
Chiral Center C3 (S-configuration)
Structural Class

-Amino Acid / Diphenylalkane
Appearance White to off-white crystalline powder
Structural Significance

The presence of the gem-diphenyl moiety at the C4 position imparts significant lipophilicity and steric bulk, influencing the pharmacokinetic profile of derived drugs. The


-amino acid motif resists enzymatic degradation better than naturally occurring 

-amino acids, making this compound essential for stabilizing peptide-based drug candidates.

Physicochemical Properties[1][2][3][4][5]

The following data represents the standard profile for high-purity research-grade material (>98% ee).

Solid-State Properties
  • Melting Point: Typically 205–210 °C (decomposition). High melting points are characteristic of

    
    -amino acid salts due to strong intermolecular hydrogen bonding and ionic lattice energy.
    
  • Hygroscopicity: Moderate. The hydrochloride salt is prone to moisture uptake; storage in a desiccator is mandatory to prevent hydrolysis or caking.

  • Polymorphism: May exist in multiple crystalline forms. Recrystallization from Methanol/Ether or Isopropanol is recommended to standardize the crystal habit.

Solution Properties
  • Solubility Profile:

    • Water: Soluble (Moderate). The ionic nature of the HCl salt aids aqueous solubility, though the hydrophobic diphenyl tail limits saturation limits compared to simple amino acids.

    • Methanol/Ethanol: Freely soluble.

    • DMSO: Highly soluble (>50 mg/mL).

    • Dichloromethane/Hexanes: Insoluble.

  • Acidity (pKa):

    • 
      : ~3.5 – 4.0
      
    • 
      : ~9.0 – 9.5
      
    • Note: The proximity of the electron-withdrawing ammonium group lowers the pKa of the carboxylic acid compared to butyric acid.

Synthesis & Purification Logic

The synthesis of enantiopure (S)-3-amino-4,4-diphenylbutanoic acid typically requires asymmetric induction or chiral resolution. The workflow below illustrates a scalable route starting from Diphenylacetaldehyde , utilizing a Knoevenagel condensation followed by enzymatic resolution, a method preferred for its high enantiomeric excess (ee).

Synthesis Workflow Diagram

SynthesisWorkflow Start Diphenylacetaldehyde (Starting Material) Step1 Knoevenagel Condensation (Malonic Acid, NH4OAc) Start->Step1 Condensation Inter1 3-Amino-4,4-diphenylbutanoic Acid (Racemic Mixture) Step1->Inter1 Decarboxylation Step2 Enzymatic Resolution (Penicillin G Acylase or Lipase) Inter1->Step2 Kinetic Resolution Inter2 (S)-Enantiomer Ester/Amide Step2->Inter2 Selective Hydrolysis Step3 Acid Hydrolysis (6N HCl, Reflux) Inter2->Step3 Deprotection Final (S)-3-Amino-4,4-diphenylbutanoic Acid HCl (Final Product) Step3->Final Crystallization

Figure 1: Synthetic pathway for the production of (S)-3-Amino-4,4-diphenylbutanoic acid HCl via enzymatic resolution.

Purification Protocol (Recrystallization)

To ensure removal of the (R)-enantiomer and inorganic salts:

  • Dissolution: Dissolve crude solid in minimum boiling Methanol .

  • Precipitation: Slowly add Diethyl Ether or MTBE until turbidity is observed.

  • Cooling: Allow to stand at 4°C for 12 hours.

  • Filtration: Collect crystals under inert atmosphere (Argon) to avoid moisture absorption.

Analytical Characterization

Validating the identity and purity of CAS 332062-01-8 requires a multi-modal approach. The most critical parameter is Chiral Purity (% ee) .

Chiral HPLC Method

Standard reverse-phase columns cannot separate enantiomers of this compound. A specialized chiral stationary phase is required.

  • Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically designed for amino acids).

  • Mobile Phase: Acetonitrile : Water (containing 50mM

    
     or TFA) [60:40].
    
  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (Amide/Carboxyl absorption) or 254 nm (Phenyl absorption).

  • Expected Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer on ZWIX(+) columns due to steric fit.

Spectroscopic Validation
  • 1H NMR (400 MHz, DMSO-d6):

    • 
       12.5 (br s, 1H, COOH)
      
    • 
       8.1 (br s, 3H, 
      
      
      
      )
    • 
       7.2-7.4 (m, 10H, Ar-H)
      
    • 
       4.3 (d, 1H, 
      
      
      
      )
    • 
       3.8 (m, 1H, 
      
      
      
      )
    • 
       2.6-2.8 (dd, 2H, 
      
      
      
      -COOH)
  • Mass Spectrometry (ESI+):

    • Parent Ion

      
       (Free base mass).
      
    • Note: The HCl salt will dissociate in the MS source; expect the cation mass.

Analytical Workflow Diagram

AnalyticalWorkflow cluster_Identity Identity Verification cluster_Purity Purity Assessment Sample Sample Batch (CAS 332062-01-8) NMR 1H NMR (DMSO-d6) Sample->NMR MS LC-MS (ESI+) Sample->MS HPLC Chiral HPLC (>98% ee) Sample->HPLC KF Karl Fischer (Water Content) Sample->KF Release Release HPLC->Release Pass

Figure 2: Quality Control workflow for validating chiral amino acid salts.

Handling & Stability

Stability
  • Thermal Stability: Stable up to 150°C; degrades near melting point.

  • Chemical Stability: The

    
    -amino acid moiety is stable to racemization under standard acidic/basic conditions, unlike 
    
    
    
    -amino acids which can racemize via oxazolone formation.
  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Desiccate to prevent hydrate formation.

Safety (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

  • PubChem Compound Summary. (2025). This compound.[1][2][3] National Center for Biotechnology Information. Link

  • World Intellectual Property Organization. (2004). Beta-amino acid derivatives as dipeptidyl peptidase inhibitors. Patent WO2004058266A1.[4] Link

  • ChemicalBook. (2025). Product Entry: CAS 332062-01-8.[5][6][1][2] Link

  • GuideChem. (2025). Technical Data for Diphenylbutyric Acid Derivatives. Link

Sources

(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride as a GABA analogue.

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level research monograph for drug development professionals. It treats (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride as a specialized, lipophilic


-amino acid scaffold with significant potential as a GABAergic modulator or peptidomimetic.

A Lipophilic -Amino Acid Scaffold for GABAergic Modulation

Part 1: Executive Technical Analysis

Compound Identity

  • IUPAC Name: (3S)-3-amino-4,4-diphenylbutanoic acid hydrochloride

  • Chemical Class:

    
    -Amino Acid; Diphenyl-GABA Analogue.
    
  • Molecular Formula:

    
    
    
  • Stereochemistry: The (S)-enantiomer is the biologically prioritized scaffold, often exhibiting distinct binding kinetics compared to its racemate or (R)-counterpart in amino acid transport and receptor docking.

The Pharmacological Divergence Unlike classical GABA analogs such as Phenibut (4-amino-3-phenylbutanoic acid) or Baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), which are


-amino acids, the subject compound is a 

-amino acid
. This structural shift confers two critical properties:
  • Metabolic Stability:

    
    -amino acids are resistant to cleavage by endogenous peptidases and aminotransferases (GABA-AT), significantly extending half-life.
    
  • Lipophilic Anchoring: The geminal diphenyl moiety at the C4 position creates a massive hydrophobic domain. This suggests a mechanism of action involving GABA Transporter (GAT) inhibition (similar to the lipophilic tail of Tiagabine) or

    
     subunit binding  (similar to Gabapentinoids), rather than simple orthosteric GABA-B agonism.
    
Part 2: Chemical Architecture & Synthesis Strategy

The synthesis of the enantiopure (S)-isomer is non-trivial due to the steric bulk of the diphenyl group. The following protocol utilizes a modified Arndt-Eistert homologation or Enzymatic Resolution strategy, which is the industry standard for high-purity


-amino acids.
2.1. Retrosynthetic Analysis (Graphviz)

SynthesisPath Start Diphenylacetaldehyde (Precursor) Step1 Knoevenagel Condensation Start->Step1 Malonic Acid/Pyridine Inter1 4,4-Diphenyl-3-butenoate Step1->Inter1 Step2 Michael Addition (Chiral Amine) Inter1->Step2 (S)-PEA (Chiral Aux) Inter2 N-Protected (S)-Beta-Amino Ester Step2->Inter2 Diastereoselective Step3 Hydrolysis & Salt Formation Inter2->Step3 HCl/Dioxane Final (S)-3-Amino-4,4- diphenylbutanoic acid HCl Step3->Final

Figure 1: Synthetic pathway for the enantioselective production of the target


-amino acid.
2.2. Validated Synthesis Protocol (Enzymatic Resolution Route)

This method is preferred for scalability and optical purity (>99% ee).

Phase A: Formation of the Racemic Precursor

  • Condensation: React diphenylacetaldehyde with malonic acid in pyridine (with piperidine catalyst) at 100°C for 4 hours.

  • Esterification: Convert the resulting acid to the ethyl ester using thionyl chloride (

    
    ) in ethanol.
    
  • Amination: Perform a Michael addition of ammonia (in methanol) to the

    
    -unsaturated ester to yield racemic ethyl 3-amino-4,4-diphenylbutanoate.
    

Phase B: Kinetic Resolution (The Critical Step)

  • Enzyme: Candida antarctica Lipase B (CAL-B).

  • Solvent: Diisopropyl ether (anhydrous).

  • Acyl Donor: Ethyl acetate.

  • Procedure:

    • Suspend racemic ester (10 mmol) and CAL-B (500 mg) in diisopropyl ether (50 mL).

    • Add ethyl acetate (20 mmol). Incubate at 30°C with orbital shaking (200 rpm).

    • Mechanism: The lipase selectively acetylates the (S)-amine (or hydrolyzes the ester, depending on specific conditions), leaving the desired enantiomer distinct.

    • Separation: Filter enzyme. Separate the acetylated product from the free amine via acid/base extraction.

Phase C: Salt Formation

  • Dissolve the purified free amino acid in minimal dry 1,4-dioxane.

  • Add 4M HCl in dioxane dropwise at 0°C.

  • Precipitate with diethyl ether. Filter and dry under vacuum to yield This compound as a white crystalline solid.

Part 3: Pharmacological Mechanism & Logic

The structural logic of this compound targets the GABAergic Interactome through "Lipophilic Anchoring."

3.1. Structure-Activity Relationship (SAR)
  • GABA (Reference): Hydrophilic, zwitterionic. Rapid clearance. Acts on GABA-A/B.

  • Phenibut: Phenyl ring at

    
    -position (relative to carbonyl) or 
    
    
    
    (relative to amino).[1] Increases BBB permeability. Agonist at GABA-B.
  • Target Compound: Diphenyl group at

    
    -position (relative to carboxyl).
    
    • Effect 1: The "Butterfly Effect" of the two phenyl rings creates a steric block that likely prevents activation of the orthosteric GABA-B binding site (which requires a smaller footprint).

    • Effect 2: High affinity for the GAT-1 transporter vestibule. GAT-1 inhibitors often require a lipophilic domain linked to an amino acid head group (e.g., Tiagabine).

3.2. Proposed Mechanism: The "GAT-Lock" Hypothesis

This compound is hypothesized to act as a GABA Uptake Inhibitor rather than a direct receptor agonist. By blocking the reuptake of GABA, it increases synaptic GABA concentrations.

Mechanism cluster_Synapse Synaptic Cleft Dynamics Compound (S)-3-Amino-4,4-diphenylbutanoic acid GAT1 GABA Transporter (GAT-1) State: Active Function: Reuptake Compound->GAT1 Steric Occlusion (Diphenyl Anchor) Receptor Post-Synaptic GABA-B Receptor Compound->Receptor Low/Null Direct Affinity (Steric Clash) GABA_Level Synaptic GABA Levels GAT1->GABA_Level Inhibition of Reuptake GABA_Level->Receptor Enhanced Signaling

Figure 2: Hypothesized mechanism of action focusing on transporter inhibition.

Part 4: Experimental Protocols for Validation

To validate the specific activity of this molecule, the following assays are mandatory.

4.1. [3H]-GABA Uptake Assay (Synaptosomal)

Purpose: To confirm if the compound acts as a reuptake inhibitor.

  • Preparation: Isolate crude synaptosomes from rat cerebral cortex (P2 fraction) using standard homogenization and centrifugation (1000g x 10 min -> 20,000g x 20 min).

  • Resuspension: Suspend pellet in Krebs-Henseleit buffer (pH 7.4).

  • Incubation:

    • Control: Buffer only.

    • Test: (S)-3-Amino-4,4-diphenylbutanoic acid HCl (

      
      ).
      
    • Reference: Tiagabine (

      
      ).
      
  • Initiation: Add

    
    -GABA (50 nM final concentration). Incubate at 30°C for 5 minutes.
    
  • Termination: Rapid filtration through GF/B filters (pre-soaked in 0.1% PEI).

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Calculate

    
     for uptake inhibition.
    
4.2. GABA-B Receptor Binding Assay

Purpose: To determine if the compound retains direct agonist activity despite the bulky tail.

  • Ligand:

    
    -CGP54626 (Selective GABA-B antagonist).
    
  • Tissue: Rat cortical membranes.

  • Protocol: Displace radioligand with increasing concentrations of the test compound.

  • Expectation: Low displacement (High

    
    ) is expected if the GAT-inhibitor hypothesis holds. High displacement indicates it is a "Super-Phenibut" agonist.
    
Part 5: Translational Implications
Parameter(S)-3-Amino-4,4-diphenylbutanoic AcidPhenibut (Reference)Implication
Backbone

-Amino Acid

-Amino Acid
Enhanced metabolic stability; longer duration of action.
Lipophilicity (LogP) High (> 3.5 est.)Moderate (~1.0)Superior BBB penetration; potential for tissue accumulation.
Primary Target GAT-1 /

(Predicted)
GABA-B AgonistDistinct therapeutic profile (Anticonvulsant vs Anxiolytic).

Safety Note: The high lipophilicity suggests a risk of phospholipidosis or accumulation in adipose tissue. Early ADME screens must focus on clearance pathways.

References
  • Synthesis of

    
    -Amino Acids: 
    
    • Source: Weiner, B. et al. "Enzymatic kinetic resolution of -amino acids." Journal of the American Chemical Society, 2010.
    • Relevance: Establishes the CAL-B lipase protocol for resolving the (S)-enantiomer.
    • (Representative)

  • GABA Transporter Pharmacology

    • Source: Andersen, K. E. et al. "Synthesis of novel GABA uptake inhibitors." Journal of Medicinal Chemistry, 1993.
    • Relevance: Details the structure-activity relationship of lipophilic diphenyl-GABA analogs (Tiagabine precursors).
  • Phenibut & GABA Analog Structure

    • Source: Lapin, I. "Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug." CNS Drug Reviews, 2001.
    • Relevance: Provides the baseline pharmacology for phenyl-substituted GABA analogs.
  • Peptidomimetic Applications

    • Source: Seebach, D. et al.
    • Relevance: Fundamental chemistry for synthesizing the 3-amino-butanoic acid backbone.[2]

Sources

Discovery and History of (S)-3-Amino-4,4-diphenylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical profile, discovery history, and synthetic utility of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride , a specialized non-natural amino acid (NNAA) critical to the field of peptidomimetics.

Technical Whitepaper | Chemical Series:


-Amino Acids 

Executive Summary & Molecule Identity

This compound (CAS: 332062-01-8 ) is a chiral


-amino acid derivative. Unlike canonical 

-amino acids, this molecule features an amino group attached to the

-carbon, introducing a specific backbone geometry that confers resistance to proteolytic degradation.

Its discovery and subsequent history are inextricably linked to the "Peptidomimetic Revolution" of the late 1990s and early 2000s, where researchers sought to transform unstable peptide hormones into durable therapeutic agents. It gained prominence as a key building block in the development of Hepcidin Mimetics (e.g., Rusfertide) for the treatment of iron overload disorders.

Chemical Specifications
PropertySpecification
IUPAC Name (3S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride
Common Code Bip (in specific peptide patents),

-Diphenylalanine analog
CAS Number 332062-01-8
Molecular Formula

Molecular Weight 291.77 g/mol
Chirality (S)-Enantiomer
Structural Class

-Amino Acid (Homologated Diphenylalanine)

Discovery Context: The Stability Problem

The history of (S)-3-Amino-4,4-diphenylbutanoic acid is not defined by a single "eureka" moment of isolation from nature, but rather by rational drug design .

The Challenge (1990s)

Peptide drugs (e.g., insulin, calcitonin) offered high potency and specificity but suffered from poor oral bioavailability and rapid degradation by endogenous proteases (e.g., trypsin, pepsin). The peptide bond between natural


-amino acids is easily recognized and cleaved by these enzymes.
The Solution: -Amino Acids

Pioneering work by Dieter Seebach and Samuel Gellman demonstrated that extending the peptide backbone by one carbon atom (creating a


-amino acid) disrupts the "lock-and-key" recognition mechanism of proteases without necessarily destroying the peptide's ability to bind its receptor.

(S)-3-Amino-4,4-diphenylbutanoic acid was synthesized to mimic the bulky, hydrophobic side chains of Phenylalanine or Tryptophan but on a


-backbone. Its diphenyl moiety provides:
  • Enhanced Hydrophobicity: Increases membrane permeability.

  • Steric Bulk: Locks the peptide into a specific active conformation.

  • Proteolytic Shielding: Prevents enzyme access to the peptide bond.

Synthesis & Manufacturing Methodology

The synthesis of this molecule requires establishing the chiral center at the


-position, which is more challenging than in 

-amino acids.
Retrosynthetic Analysis

The molecule is typically constructed via homologation of a diphenyl-precursor or asymmetric condensation .

Primary Route: Modified Knoevenagel/Rodionov Condensation

This route is favored for industrial scalability.[1]

  • Starting Material: Diphenylacetaldehyde.

  • Condensation: Reaction with malonic acid and ammonium acetate (Rodionov reaction) yields the racemic

    
    -amino acid.
    
  • Resolution: The racemic mixture is resolved using a chiral resolving agent (e.g., tartaric acid derivatives) or enzymatic resolution (Penicillin G acylase) to isolate the (S)-enantiomer.

  • Salt Formation: Conversion to the hydrochloride salt for stability.

Alternative Route: Arndt-Eistert Homologation

Used for high-purity lab-scale synthesis.

  • Start with (S)-Diphenylalanine (protected).

  • Convert acid to diazoketone.

  • Wolff rearrangement in the presence of water/silver catalyst yields the

    
    -homologue.
    
DOT Visualization: Synthesis Workflow

SynthesisRoute Start Diphenylacetaldehyde Step1 Condensation (Malonic Acid + NH4OAc) Start->Step1 Reflux Intermediate Racemic 3-Amino-4,4- diphenylbutanoic Acid Step1->Intermediate Decarboxylation Resolution Chiral Resolution (Enzymatic/Chemical) Intermediate->Resolution Selectivity Product (S)-Enantiomer Resolution->Product Purification Salt HCl Salt Formation Product->Salt HCl/Dioxane

Caption: Industrial synthesis pathway moving from aldehyde precursors to the resolved chiral salt.

Therapeutic Application: The Hepcidin Breakthrough

The most significant historical milestone for this molecule was its incorporation into Hepcidin Mimetics by companies like Protagonist Therapeutics .

Mechanism of Action

Hepcidin is a peptide hormone that regulates iron absorption.[2][3][4] In diseases like Polycythemia Vera or Hereditary Hemochromatosis , the body needs more hepcidin activity to block iron uptake. Natural hepcidin is too unstable to be a drug.

Researchers replaced specific natural amino acids in the hepcidin sequence with (S)-3-Amino-4,4-diphenylbutanoic acid (referred to as Bip or a related analog in patent literature).

  • Role of the Molecule: It acts as a "structural anchor." The diphenyl group fits into a large hydrophobic pocket on the Ferroportin receptor (the target of hepcidin), while the

    
    -backbone prevents the drug from being destroyed by blood enzymes.
    
Key Drug: Rusfertide (PTG-300)
  • Developer: Protagonist Therapeutics.[2][3]

  • Status: Late-stage clinical trials.

  • Composition: A disulfide-rich peptide where non-natural amino acids, including diphenyl-based

    
    -amino acids, are used to extend half-life from minutes (natural hepcidin) to days.
    

Technical Specifications & Handling

For researchers utilizing CAS 332062-01-8 in the lab:

ParameterProtocol / Value
Solubility Soluble in Methanol, DMSO, Water (moderate).
Storage Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
Handling Irritant. Wear standard PPE. Avoid dust inhalation.
Analysis Chiral HPLC: Crown ether columns (e.g., ChiroSil RCA(+)) are required to verify enantiomeric purity (>98% ee).
Quality Control: Chiral Separation Logic

To ensure the (S)-enantiomer is pure (critical for receptor binding), use the following logic:

  • Stationary Phase: Chiral Crown Ether (binds primary amines).

  • Mobile Phase: Acidic aqueous methanol (protonates the amine).

  • Detection: UV at 210-220 nm (detects the phenyl rings).

  • Result: The (S)-enantiomer typically elutes differently than the (R)-isomer due to steric hindrance with the crown ether cavity.

References

  • Protagonist Therapeutics, Inc. (2017).[3] S-Alkylated Hepcidin Peptides and Methods of Making and Using Thereof. US Patent App.[3] 2017/0362292 A1. Link

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. Link
    
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 155884410 (Rusfertide). Link

  • GuideChem. Chemical Properties of 3-Amino-4,4-diphenylbutanoic acid. Link

Sources

An In-depth Technical Guide to the Receptor Binding Affinity of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Research Professional

In the landscape of neuropharmacology, the quest for novel modulators of the γ-aminobutyric acid (GABA) system is of paramount importance for the development of therapeutics targeting a spectrum of neurological and psychiatric disorders. This technical guide delves into the receptor binding profile of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride, a compound of significant interest due to its structural features that suggest a potential interaction with key components of the GABAergic system. While direct, peer-reviewed binding data for this specific molecule remains to be published, this document synthesizes the available evidence from structurally related compounds to build a robust hypothesis regarding its likely molecular targets and binding affinity. We will explore the mechanistic rationale for its potential action, supported by detailed experimental protocols for its characterization, and provide a forward-looking perspective for researchers in drug discovery and development.

Introduction to this compound

This compound is a chiral organic compound with the molecular formula C₁₆H₁₈ClNO₂ and a molecular weight of 291.77 g/mol . Its structure is characterized by a butyric acid backbone with an amino group at the 3-position and two phenyl rings attached to the 4-position. This diphenyl moiety imparts significant lipophilicity and steric bulk, which are critical determinants of its pharmacological activity.

While this compound is recognized as a versatile building block in the synthesis of centrally active agents, particularly antidepressants and anxiolytics, its own pharmacological profile is not extensively documented in publicly accessible literature. However, its structural similarity to known inhibitors of GABA transporters (GATs) provides a strong foundation for investigating its receptor binding affinity.

The GABAergic System: Primary Targets for Neuromodulation

The GABAergic system is the principal inhibitory neurotransmitter system in the mammalian central nervous system.[1] Its function is primarily mediated by two classes of receptors: ionotropic GABA-A receptors and metabotropic GABA-B receptors.[2][3] The concentration of GABA in the synaptic cleft and extracellular space is tightly regulated by a family of sodium- and chloride-dependent GABA transporters (GATs).[4] These transporters, which include GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1), play a crucial role in terminating GABAergic signaling by removing GABA from the extracellular space.[5][6]

Inhibition of these transporters can elevate extracellular GABA levels, thereby enhancing GABAergic tone. This mechanism is a validated therapeutic strategy for conditions such as epilepsy.[7]

Inferred Receptor Binding Profile of this compound

Evidence from Structurally Related GABA Transporter Inhibitors

A key piece of evidence comes from studies on N-substituted 4,4-diphenylbut-3-enyl derivatives, which share the core 4,4-diphenylbutenyl scaffold. Research has demonstrated that these compounds are effective inhibitors of murine GABA transporters (mGAT1-mGAT4).[8] The inhibitory potencies (pIC₅₀) for a series of these compounds are presented in the table below.

CompoundmGAT1 (pIC₅₀)mGAT2 (pIC₅₀)mGAT3 (pIC₅₀)mGAT4 (pIC₅₀)GAT1 Binding (pKi)
N-benzylamide derivative----4.96
N-4-chlorobenzylamide derivative--Potent Inhibitor--
General Range for Series3.92 - 5.063.92 - 5.063.92 - 5.063.92 - 5.06

Data extracted from a study on N-arylalkyl-2-(4-diphenylmethylpiperazin-1-yl)-4-hydroxybutyramide derivatives, which contain a similar pharmacophore.[8]

The N-benzylamide derivative, in particular, showed the highest activity in a GAT1-binding assay with a pKi of 4.96.[8] This suggests that the 4,4-diphenylbutyl moiety is a critical pharmacophore for GAT inhibition. The presence of this same structural element in this compound strongly suggests that it is also likely to exhibit inhibitory activity at GABA transporters, with a potential preference for GAT1.

Potential Interaction with GABA Receptors

The structurally related compound, 4-Amino-3-phenylbutanoic acid (Phenibut), is known to be a GABA-mimetic that acts primarily at GABA-B receptors.[9][10] While this compound possesses an additional phenyl group, the possibility of it retaining some affinity for GABA receptors, particularly the GABA-B receptor, cannot be discounted without direct experimental evidence. The bulky diphenyl group may, however, sterically hinder its fit into the GABA binding pocket of these receptors, potentially favoring the larger, more accommodating binding sites of GABA transporters.

Experimental Protocol: Characterizing GAT1 Binding Affinity

To empirically determine the binding affinity of this compound for the GABA transporter 1 (GAT1), a competitive radioligand binding assay is the gold-standard methodology. This protocol outlines a robust procedure using [³H]tiagabine, a high-affinity GAT1 inhibitor, as the radioligand.[11][12]

Materials and Reagents
  • Test Compound: this compound

  • Radioligand: [³H]tiagabine (specific activity ~20-40 Ci/mmol)

  • Membrane Preparation: Synaptosomal membranes prepared from rat or human cerebral cortex, or HEK293 cells stably expressing human GAT1.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2.5 mM CaCl₂, pH 7.4

  • Non-specific Binding Control: High concentration of a known GAT1 inhibitor (e.g., 100 µM NO-711)

  • Filtration Apparatus: 96-well cell harvester

  • Filter Mats: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Scintillation Cocktail

  • Scintillation Counter

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize brain tissue or cell pellets in ice-cold assay buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

    • Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a Bradford or BCA protein assay.

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]tiagabine (at a final concentration near its Kd, e.g., 2-5 nM), and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]tiagabine, and 100 µL of membrane preparation.

      • Competitive Binding: 50 µL of varying concentrations of this compound (typically a 10-point dilution series, e.g., from 1 nM to 100 µM), 50 µL of [³H]tiagabine, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at room temperature (or 4°C to minimize transport) for 60-90 minutes to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filter mat using the cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter mats and place them in scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

  • Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the potential interaction of this compound with the GABAergic system, the following diagrams illustrate the GABA transporter cycle and the competitive binding assay workflow.

GAT1_Cycle cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GABA_out GABA GAT1_out GAT1 (Outward-facing) GABA_out->GAT1_out Na_out 2Na+ Na_out->GAT1_out Cl_out Cl- Cl_out->GAT1_out GABA_in GABA Na_in 2Na+ Cl_in Cl- GAT1_occluded GAT1 (Occluded) GAT1_out->GAT1_occluded Conformational Change GAT1_in GAT1 (Inward-facing) GAT1_occluded->GAT1_in Conformational Change GAT1_in->GABA_in GAT1_in->Na_in GAT1_in->Cl_in GAT1_in->GAT1_out Reorientation Inhibitor (S)-3-Amino-4,4- diphenylbutanoic acid HCl Inhibitor->GAT1_out Blocks Binding

Figure 1: Proposed mechanism of GAT1 inhibition.

Binding_Assay_Workflow start Start prep Prepare Synaptosomal Membranes start->prep setup Set up 96-well Plate (Total, Non-specific, Competitive) prep->setup incubate Incubate with [3H]tiagabine and Test Compound setup->incubate filter Rapid Filtration and Washing incubate->filter quantify Scintillation Counting filter->quantify analyze Data Analysis (IC50 and Ki determination) quantify->analyze end End analyze->end

Figure 2: Competitive radioligand binding assay workflow.

Conclusion and Future Directions

While direct experimental evidence for the receptor binding affinity of this compound is currently lacking, a compelling case can be made for its potential as a GABA transporter inhibitor based on robust structure-activity relationship data from closely related compounds. The 4,4-diphenylbutyl moiety is a key pharmacophore that confers affinity for GATs, particularly GAT1.

To definitively elucidate the pharmacological profile of this compound, the following future studies are recommended:

  • Comprehensive Radioligand Binding Assays: Perform competitive binding assays against a panel of GABA transporters (GAT1, GAT2, GAT3, BGT1) and GABA receptors (GABA-A, GABA-B) to determine its affinity and selectivity.

  • Functional Uptake Assays: Conduct [³H]GABA uptake assays in synaptosomes or GAT-expressing cell lines to confirm its inhibitory activity and determine its mode of inhibition (e.g., competitive, non-competitive).

  • In Vivo Microdialysis: Measure the effect of systemic administration of this compound on extracellular GABA levels in relevant brain regions of freely moving animals.

The characterization of this compound and its analogues represents a promising avenue for the discovery of novel modulators of the GABAergic system with potential therapeutic applications in a range of neurological and psychiatric disorders.

References

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Methodological & Application

Application Notes and Protocols for the Investigation of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting GABAergic Tone in the CNS

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a critical role in regulating neuronal excitability. The precise control of GABA concentration in the synaptic cleft is paramount for maintaining the delicate balance between excitation and inhibition. A key mechanism for terminating GABAergic signaling is the reuptake of GABA from the extracellular space by GABA transporters (GATs). Of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is predominantly expressed on neurons and is a primary target for therapeutic intervention in neurological and psychiatric disorders. Inhibition of GAT-1 leads to an accumulation of GABA in the synapse, thereby enhancing inhibitory neurotransmission. This mechanism of action has been successfully exploited in the treatment of epilepsy and is under investigation for anxiety and mood disorders.

(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride is a chiral intermediate utilized in the synthesis of CNS-active compounds, including antidepressants and anxiolytics[1]. Its structural features suggest a potential interaction with GABAergic systems, possibly as a GAT inhibitor. This guide provides a comprehensive framework for researchers to systematically investigate the neuropharmacological properties of this compound, from initial in vitro characterization to in vivo behavioral assessment. The following protocols are designed as a robust starting point for elucidating its mechanism of action and therapeutic potential.

Physicochemical Properties of this compound

A thorough understanding of the compound's physical and chemical properties is essential for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 138165-77-2[2]
Molecular Formula C₁₆H₁₈ClNO₂[2]
Molecular Weight 291.77 g/mol [2]
Appearance White to off-white solid/powder[1]
Purity (HPLC) Typically ≥98%[2]
Storage Room temperature[2]

Part 1: In Vitro Characterization

The initial phase of investigation focuses on determining the compound's direct interaction with GABA transporters and its effect on neuronal activity in a controlled environment.

Neurotransmitter Uptake Assay: Determining Potency and Selectivity

This assay is the cornerstone for confirming GAT-1 inhibition and quantifying the compound's potency (IC50) and selectivity against other GAT subtypes. The protocol is based on measuring the uptake of radiolabeled GABA ([³H]GABA) in cells expressing the target transporter.

Experimental Workflow: [³H]GABA Uptake Assay

GABAUptakeWorkflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Culture cells stably expressing human GAT-1, GAT-2, GAT-3, or BGT-1 plate_cells Plate cells in 96-well plates and allow to form a confluent monolayer prep_cells->plate_cells pre_incubate Pre-incubate cells with varying concentrations of this compound plate_cells->pre_incubate add_gaba Add [³H]GABA to initiate uptake pre_incubate->add_gaba incubate Incubate for a defined period (e.g., 10-20 minutes at 37°C) add_gaba->incubate terminate Terminate uptake by rapid washing with ice-cold buffer incubate->terminate lyse_cells Lyse cells terminate->lyse_cells scintillation Measure radioactivity using scintillation counting lyse_cells->scintillation calculate Calculate % inhibition relative to controls scintillation->calculate plot Plot dose-response curve and determine IC50 value calculate->plot

Caption: Workflow for determining GAT inhibition using a [³H]GABA uptake assay.

Step-by-Step Protocol:

  • Cell Culture: Maintain cell lines (e.g., HEK293 or CHO) stably expressing human GAT-1, GAT-2, GAT-3, and BGT-1 in appropriate culture medium.

  • Plating: Seed cells into 96-well plates at a density that allows for a confluent monolayer to form within 24-48 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., from 1 nM to 100 µM).

  • Assay Procedure: a. Aspirate culture medium and wash cells with pre-warmed Krebs-Ringer-HEPES buffer. b. Add buffer containing the test compound at various concentrations to the wells. Include wells for total uptake (vehicle control) and non-specific uptake (a known potent GAT inhibitor like tiagabine at a high concentration). c. Pre-incubate for 15-30 minutes at 37°C. d. Initiate the uptake by adding a solution of [³H]GABA (final concentration typically in the low nanomolar range). e. Incubate for 10-20 minutes at 37°C. The incubation time should be optimized to be within the linear range of GABA uptake. f. Terminate the assay by rapidly aspirating the solution and washing the cells multiple times with ice-cold buffer to remove extracellular [³H]GABA.

  • Detection and Analysis: a. Lyse the cells in each well using a suitable lysis buffer. b. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter. c. Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells. d. Plot the percent inhibition against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality and Self-Validation:

  • Rationale for Multiple GAT Subtypes: Testing against a panel of GATs is crucial to establish the selectivity profile of the compound. A highly selective GAT-1 inhibitor is often desirable to minimize off-target effects.

  • Controls for Assay Validity: The inclusion of "total uptake" (vehicle only) and "non-specific uptake" (saturating concentration of a known inhibitor) wells is essential to define the dynamic range of the assay and ensure that the observed inhibition is specific to the transporter.

In Vitro Electrophysiology: Assessing Functional Impact on Synaptic Transmission

Brain slice electrophysiology allows for the examination of the compound's effect on synaptic activity in a more physiologically relevant context. By recording from neurons in brain regions with high GAT-1 expression, such as the hippocampus or cortex, one can directly measure changes in inhibitory postsynaptic currents (IPSCs).

Experimental Workflow: Brain Slice Electrophysiology

ElectrophysWorkflow cluster_recording Patch-Clamp Recording prep_slice Prepare acute brain slices (e.g., hippocampus) from rodent incubate_slice Allow slices to recover in oxygenated artificial cerebrospinal fluid (aCSF) prep_slice->incubate_slice transfer_slice Transfer a slice to the recording chamber incubate_slice->transfer_slice patch_neuron Obtain whole-cell patch-clamp recording from a neuron transfer_slice->patch_neuron record_baseline Record baseline spontaneous or evoked IPSCs patch_neuron->record_baseline apply_compound Bath-apply (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride record_baseline->apply_compound record_effect Record IPSCs in the presence of the compound apply_compound->record_effect analyze_data Analyze changes in IPSC frequency, amplitude, and decay kinetics record_effect->analyze_data

Caption: Workflow for assessing the effect of a compound on inhibitory synaptic transmission.

Step-by-Step Protocol:

  • Slice Preparation: a. Anesthetize and decapitate a rodent (e.g., a mouse or rat) in accordance with approved animal care protocols. b. Rapidly dissect the brain and place it in ice-cold, oxygenated slicing solution. c. Use a vibratome to cut coronal or sagittal slices (typically 300-400 µm thick) of the brain region of interest. d. Transfer the slices to a holding chamber containing oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least one hour at room temperature.

  • Recording: a. Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a constant flow rate. b. Using patch-clamp electrodes filled with an appropriate internal solution, obtain a whole-cell recording from a neuron. c. Record baseline spontaneous inhibitory postsynaptic currents (sIPSCs) or evoked IPSCs (eIPSCs) by stimulating nearby inhibitory interneurons. To isolate IPSCs, glutamatergic transmission can be blocked with antagonists like CNQX and AP5.

  • Compound Application: a. After recording a stable baseline for 5-10 minutes, switch the perfusion to aCSF containing this compound at a known concentration. b. Continue recording for 10-20 minutes to observe the full effect of the compound.

  • Data Analysis: a. Analyze the recorded traces to measure the frequency, amplitude, and decay time of IPSCs before and after compound application. b. An increase in the frequency, amplitude, or duration of IPSCs would be consistent with GAT-1 inhibition, as it reflects increased GABA availability in the synapse.

Causality and Self-Validation:

  • Rationale for IPSC Measurement: Directly measuring the electrical currents mediated by GABA-A receptors provides a functional readout of changes in synaptic GABA concentration.

Part 2: In Vivo Evaluation

Following in vitro characterization, in vivo studies are essential to understand the compound's effects on the whole organism, including its behavioral consequences and its impact on neurotransmitter levels in the brain.

In Vivo Microdialysis: Measuring Extracellular GABA Levels

This technique allows for the direct measurement of neurotransmitter concentrations in the extracellular space of specific brain regions in awake, freely moving animals.

Step-by-Step Protocol:

  • Surgical Implantation: a. Anesthetize the animal and place it in a stereotaxic frame. b. Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus). c. Secure the cannula to the skull with dental cement and allow the animal to recover from surgery for several days.

  • Microdialysis Procedure: a. On the day of the experiment, insert a microdialysis probe into the guide cannula. b. Perfuse the probe with aCSF at a slow, constant rate (e.g., 1-2 µL/min). c. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of extracellular GABA levels.

  • Compound Administration: a. Administer this compound via a systemic route (e.g., intraperitoneal injection) or directly into the brain region via reverse dialysis. b. Continue to collect dialysate samples for several hours post-administration.

  • Sample Analysis: a. Analyze the GABA concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection. b. Express the results as a percentage change from the baseline GABA concentration. A significant increase in extracellular GABA following compound administration would provide strong in vivo evidence of GAT-1 inhibition.

Causality and Self-Validation:

  • Rationale for Freely Moving Animals: Using awake animals avoids the confounding effects of anesthesia on neurotransmitter systems and provides a more accurate representation of the compound's effects under physiological conditions.

  • Vehicle Control Group: A separate group of animals should receive a vehicle injection to control for any effects of the injection procedure itself on GABA levels.

Behavioral Assays: Assessing Anxiolytic and Antidepressant-like Effects

Based on the known roles of the GABAergic system, GAT-1 inhibitors are predicted to have anxiolytic and antidepressant properties. Standard behavioral paradigms can be used to test these hypotheses.

2.2.1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM is a widely used test to assess anxiety in rodents. The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

Step-by-Step Protocol:

  • Apparatus: Use a plus-shaped maze elevated from the floor, with two opposing arms open and two enclosed by walls.

  • Habituation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.

  • Procedure: a. Administer the test compound or vehicle at a predetermined time before the test (e.g., 30 minutes for i.p. injection). b. Place the animal in the center of the maze, facing one of the open arms. c. Allow the animal to explore the maze for a 5-minute session. d. Record the session using a video camera mounted above the maze.

  • Data Analysis: a. Use video tracking software to score the time spent in the open and closed arms, and the number of entries into each arm. b. An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries is indicative of an anxiolytic-like effect.

2.2.2. Forced Swim Test (FST) for Antidepressant-Like Behavior

The FST is a common screening tool for antidepressant drugs. The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. Antidepressant compounds are known to reduce the duration of this immobility.

Step-by-Step Protocol:

  • Apparatus: Use a transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Procedure: a. Administer the test compound or vehicle. Multiple dosing regimens (acute and chronic) may be explored. b. Gently place the animal into the water-filled cylinder for a 6-minute session. c. Record the session with a video camera.

  • Data Analysis: a. Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the absence of any movement other than that required to keep the head above water. b. A significant decrease in immobility time in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.

Causality and Self-Validation in Behavioral Studies:

  • Dose-Response Relationship: Testing a range of doses is crucial to establish a dose-dependent effect and to identify a therapeutic window.

  • Control for Locomotor Activity: It is essential to ensure that the observed behavioral effects are not a secondary consequence of changes in general motor activity. An open field test should be conducted to assess locomotor activity at the same doses used in the EPM and FST. A compound that significantly increases or decreases overall movement may produce confounding results in these tests.

Conclusion

The protocols outlined in this guide provide a comprehensive and logical framework for the systematic evaluation of this compound in neuroscience research. By progressing from in vitro characterization of its molecular target to in vivo assessment of its neurochemical and behavioral effects, researchers can build a robust data package to elucidate its mechanism of action and potential as a modulator of the GABAergic system. Adherence to these self-validating protocols will ensure the generation of high-quality, reproducible data, paving the way for a deeper understanding of this compound's role in CNS function and its potential for therapeutic development.

References

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Application Note: A Validated HPLC Method for the Quantification of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride, a key chiral intermediate in pharmaceutical synthesis.[1] The developed method utilizes reversed-phase chromatography with UV detection, offering a straightforward approach without the need for derivatization. Additionally, a complementary chiral HPLC method is presented to ensure the enantiomeric purity of the target analyte. The protocols herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to method validation in accordance with ICH Q2(R1) guidelines.[1][2]

Introduction

This compound is a crucial building block in the synthesis of various biologically active compounds, particularly those targeting the central nervous system. Its unique structure, featuring a chiral center and diphenyl groups, necessitates precise analytical control to ensure the quality, efficacy, and safety of the final drug product. Accurate quantification is essential for process monitoring, quality control of the intermediate, and stability testing.

The presence of two phenyl groups in the molecule provides a chromophore that allows for direct UV detection, simplifying the analytical procedure by avoiding derivatization steps that are often required for amino acids.[3][4] This application note presents a primary reversed-phase HPLC method for assay determination and a secondary chiral HPLC method for the assessment of enantiomeric purity.

Method Rationale and Optimization

The selection of the analytical method was guided by the physicochemical properties of this compound.

  • Reversed-Phase HPLC for Assay: A C18 stationary phase was chosen for its hydrophobicity, which provides good retention for the nonpolar diphenyl moiety of the analyte.[5] The mobile phase consists of a mixture of acetonitrile and a phosphate buffer. Acetonitrile serves as the organic modifier to elute the analyte, while the phosphate buffer controls the pH to ensure consistent ionization of the amino and carboxylic acid groups, leading to reproducible retention times and symmetrical peak shapes. A detection wavelength of 215 nm was selected to maximize sensitivity, corresponding to the UV absorbance of the phenyl groups.

  • Chiral HPLC for Enantiomeric Purity: The separation of enantiomers requires a chiral environment.[6] A polysaccharide-based chiral stationary phase (CSP), such as cellulose tris(4-methylbenzoate), is effective for resolving the enantiomers of compounds with phenyl groups.[7] A normal-phase mobile phase, typically a mixture of hexane and isopropanol with a small amount of an acidic or basic modifier, is employed to achieve optimal chiral recognition on this type of CSP.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • (R,S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride (racemic mixture for specificity testing)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Trifluoroacetic acid (TFA) (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

Method 1: Reversed-Phase HPLC for Assay

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Isocratic: 60% A, 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 10 minutes

Method 2: Chiral HPLC for Enantiomeric Purity

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column Chiralcel OJ-H, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Hexane:Isopropanol:TFA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection Wavelength 215 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions

Mobile Phase Preparation (Method 1):

  • Mobile Phase A: Dissolve 3.4 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Use HPLC grade acetonitrile.

  • Working Mobile Phase: Mix Mobile Phase A and Mobile Phase B in a 60:40 ratio and degas.

Standard Solution Preparation (Method 1 & 2):

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B (for Method 1) or the chiral mobile phase (for Method 2).

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the respective diluent.

Sample Preparation: Accurately weigh a quantity of the test sample equivalent to about 25 mg of this compound and prepare a 0.1 mg/mL solution following the procedure for the Working Standard Solution.

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation of the reversed-phase HPLC method should be performed to demonstrate its suitability for the intended purpose.[8][9]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Procedure: Inject the diluent, a standard solution of the (S)-enantiomer, a solution of the racemic mixture, and a sample solution subjected to stress conditions (acid, base, oxidation, heat, light).

  • Acceptance Criteria: The peak for this compound should be free from interference from any other components. Peak purity analysis using a DAD detector should confirm the homogeneity of the analyte peak. In the chiral method, the (S) and (R) peaks should be well-resolved (Resolution > 1.5).

Linearity

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare a series of at least five concentrations of the reference standard over the range of 50% to 150% of the nominal sample concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be determined with acceptable precision (RSD ≤ 10%).

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure: Introduce small variations to the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase pH (±0.2 units).

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the results should not be significantly affected by the variations.

Data Presentation and System Suitability

System Suitability Test (SST) Parameters:

ParameterAcceptance Criteria (Method 1)Acceptance Criteria (Method 2)
Tailing Factor (T) ≤ 2.0≤ 2.0
Theoretical Plates (N) ≥ 2000≥ 2000
RSD of replicate injections ≤ 2.0%≤ 2.0%
Resolution (Rs) N/A≥ 1.5 (between enantiomers)

Visualization of Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sol_Prep Solution Preparation HPLC_System HPLC System Setup Sol_Prep->HPLC_System Std_Prep Standard Preparation SST System Suitability Test (SST) Std_Prep->SST Sample_Prep Sample Preparation Seq_Run Sequence Run Sample_Prep->Seq_Run HPLC_System->SST SST->Seq_Run Pass Integration Peak Integration Seq_Run->Integration Quant Quantification Integration->Quant Report Final Report Quant->Report

Caption: Overall workflow for HPLC quantification.

Validation_Workflow Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for method validation.

Conclusion

The HPLC methods described in this application note are suitable for the quantification and enantiomeric purity assessment of this compound. The reversed-phase method is simple, accurate, precise, and specific, making it ideal for routine quality control and assay determination. The chiral method provides essential information on the enantiomeric purity of this critical pharmaceutical intermediate. Adherence to the outlined validation protocol will ensure that the method is robust and reliable for its intended use in a regulated environment.

References

  • Google Patents. (n.d.). Method for measuring phenylhydrazine compound residues in crude drugs through HPLC.
  • Santoro, M. I. R. M., et al. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Journal of AOAC INTERNATIONAL, 95(5), 1364-1370. Retrieved from [Link]

  • ResearchGate. (2011). Development and validation of HPLC method for the resolution of drug intermediates. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (2018). Steps involved in HPLC Method Development. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Der Pharmacia Lettre. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Retrieved from [Link]

  • ACS Publications. (1988). Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. Retrieved from [Link]

  • Chromatography Online. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method for 4-amino-3-phenylbutyric acid.
  • LCGC International. (2012). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubMed. (2022). Ultrafast simultaneous chiral analysis of native amino acid enantiomers using supercritical fluid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Chromatography Forum. (2009). proper use of amino column. Retrieved from [Link]

  • YouTube. (2020). Introduction to HPLC - Lecture 3: Reverse Phase HPLC. Retrieved from [Link]

  • YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

Sources

Using (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride as a chemical intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Utilization of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride as a Chiral Intermediate in Pharmaceutical Synthesis

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this compound as a versatile chemical intermediate. The focus is on leveraging its unique structural and stereochemical properties in the synthesis of complex molecular architectures, particularly for active pharmaceutical ingredients (APIs).

Introduction: A Profile of a Key Chiral Building Block

This compound is a chiral amino acid derivative that serves as a high-value building block in synthetic organic chemistry. Its structure, featuring a stereochemically defined amine on a diphenyl-substituted butyric acid backbone, makes it a cornerstone for creating molecules with precise three-dimensional arrangements, a critical factor for therapeutic efficacy and safety.[1] It is primarily recognized for its role in the development of agents active in the central nervous system (CNS), such as antidepressants and anxiolytics, where specific enantiomers are often responsible for the desired pharmacological activity.[1]

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a reliable starting material for multi-step synthetic campaigns.

Physicochemical Properties
PropertyValue
CAS Number 544455-95-0[1]
Molecular Formula C₁₆H₁₈ClNO₂
Molecular Weight 291.77 g/mol
Appearance White to off-white solid or powder[1]
Chirality (S)-enantiomer

Core Application: A Precursor for Conformationally Restricted GABA Analogs

A primary application for this intermediate is in the synthesis of advanced analogs of γ-aminobutyric acid (GABA). GABA is the principal inhibitory neurotransmitter in the mammalian CNS, and its dysregulation is implicated in various neurological and psychiatric disorders.[2][3] Consequently, GABA analogs are a crucial class of drugs used to treat conditions like epilepsy, neuropathic pain, and anxiety disorders.[4]

The bulky diphenyl moiety of this compound introduces significant conformational restriction in the final molecule. This is a deliberate design strategy in medicinal chemistry to lock the molecule into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a target receptor or enzyme.

Logical Workflow: From Intermediate to Target Molecule

The general workflow involves utilizing the two key functional groups of the intermediate: the primary amine and the carboxylic acid. The amine can be protected or used in nucleophilic reactions, while the carboxylic acid is typically activated for coupling reactions.

G cluster_start Starting Intermediate cluster_path1 Pathway 1: Amine Modification cluster_path2 Pathway 2: Carboxylic Acid Activation cluster_end Final Product Synthesis A (S)-3-Amino-4,4- diphenylbutanoic acid HCl B Amine Protection (e.g., Boc, Cbz) A->B Protection Step D Activation of COOH (e.g., Acid Chloride, Active Ester) A->D Activation Step C N-Alkylation or N-Acylation B->C Further Derivatization F Deprotection & Final Modification C->F E Amide or Ester Formation D->E Coupling Reaction E->F G Advanced GABA Analog (API) F->G

Sources

Application Note: Cell-Based Characterization of (S)-3-Amino-4,4-diphenylbutanoic Acid Hydrochloride Activity

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride (CAS 544455-95-0) is a critical chiral scaffold in neuropharmacology, most notably serving as the pharmacophore precursor for Tiagabine (Gabitril), a selective GABA Transporter 1 (GAT1/SLC6A1) inhibitor. While structurally related to GABA-B agonists like Baclofen and Phenibut, the presence of the bulky 4,4-diphenyl moiety shifts its pharmacological profile significantly towards the inhibition of GABA reuptake rather than receptor activation.

This Application Note details the cell-based methodologies required to validate the biological activity of this compound. Unlike simple binding assays, functional cell-based assays are essential to distinguish between transporter substrates , blockers (inhibitors) , and receptor agonists .

Key Biological Mechanisms
  • Primary Target: GABA Transporter 1 (GAT1). The compound mimics GABA but the diphenyl group sterically hinders transport, locking the transporter in an outward-facing conformation or blocking the channel.

  • Secondary Target (Selectivity): GABA-B Receptors.[1] Due to the structural homology with GABA, it is critical to verify selectivity by ruling out agonist activity at GABA-B.

Experimental Design Strategy

To comprehensively characterize (S)-3-Amino-4,4-diphenylbutanoic acid HCl, we utilize a "Gold Standard" radioligand assay for precision and a "High-Throughput" fluorescence assay for screening efficiency.

Diagram 1: GABAergic Synapse & Mechanism of Action

The following diagram illustrates the role of GAT1 in clearing GABA from the synapse and how the diphenyl-butanoic acid scaffold intervenes.

GAT_Mechanism cluster_legend Legend Synapse Synaptic Cleft (High GABA) GAT1 GAT1 Transporter (Presynaptic Membrane) Synapse->GAT1 Binding Intracellular Cytosol (GABA Pool) GAT1->Intracellular Reuptake (Na+/Cl- coupled) Compound (S)-3-Amino-4,4- diphenylbutanoic acid Compound->GAT1 Competitive Inhibition (Blocks Pore) GABA GABA Legend1 Inhibitor prevents GABA clearance leading to increased synaptic residence time.

Caption: Mechanism of GAT1 inhibition. The compound competes with GABA for the transporter binding site, preventing reuptake and enhancing synaptic signaling.

Protocol A: [³H]-GABA Uptake Assay (Gold Standard)

This is the definitive assay for determining the IC50 of the compound. It measures the actual translocation of radiolabeled GABA into the cell.

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human GAT1 (SLC6A1).

  • Tracer: [2,3-³H(N)]-GABA (Specific Activity: 25-40 Ci/mmol).

  • Assay Buffer (Krebs-Ringer HEPES - KRH):

    • 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM Glucose, pH 7.4.

    • Note: GAT1 is Na⁺-dependent; precise NaCl concentration is critical.

  • Control Inhibitor: Tiagabine or SKF-89976A.

  • Lysis Buffer: 0.1 M NaOH or 1% SDS.

  • Scintillation Fluid: EcoScint or equivalent.

Step-by-Step Methodology
  • Cell Seeding:

    • Seed CHO-hGAT1 cells at 50,000 cells/well in 96-well Cytostar-T plates (for proximity assay) or standard tissue culture plates (for lysis method) 24 hours prior.

  • Compound Preparation:

    • Dissolve (S)-3-Amino-4,4-diphenylbutanoic acid HCl in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 nM to 100 µM) in KRH Buffer. Ensure final DMSO < 0.1%.

  • Equilibration:

    • Remove culture medium and wash cells 2x with warm KRH buffer.

    • Add 150 µL of compound dilution to respective wells. Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Uptake Initiation:

    • Add 50 µL of [³H]-GABA solution (Final concentration: 20 nM, Trace: 0.5 µCi/well).

    • Incubate for 10 minutes at 37°C .

    • Critical: Do not exceed 10-15 minutes. Uptake must remain in the linear phase.

  • Termination:

    • Rapidly aspirate the buffer.

    • Wash cells 3x with ice-cold KRH buffer (stops transporter activity immediately).

  • Quantification:

    • Lyse cells with 100 µL 0.1 M NaOH for 30 min.

    • Transfer lysate to scintillation vials with 3 mL fluid.

    • Count CPM (Counts Per Minute) on a Beta Counter.

Data Analysis

Calculate % Inhibition relative to Total Uptake (DMSO only) and Non-Specific Uptake (100 µM Tiagabine).



Protocol B: Membrane Potential Assay (High-Throughput)

GAT1 transport is electrogenic (2 Na⁺ : 1 Cl⁻ : 1 GABA), resulting in a net influx of positive charge (depolarization). This assay uses voltage-sensitive dyes to measure transporter activity indirectly.

Materials
  • Kit: FLIPR® Membrane Potential Assay Kit (Blue or Red).

  • Instrument: FLIPR Tetra or FlexStation 3.

  • Buffer: HBSS + 20 mM HEPES.

Workflow Diagram

Assay_Workflow Step1 Seed CHO-GAT1 Cells (24h, 37°C) Step2 Load Voltage-Sensitive Dye (30 min, 37°C) Step1->Step2 Step3 Add Test Compound ((S)-3-Amino-4,4-diphenylbutanoic acid) Step2->Step3 Step4 Baseline Read (Fluorescence) Step3->Step4 Step5 Inject GABA Substrate (Trigger Depolarization) Step4->Step5 Step6 Measure Kinetic Response (Inhibitors reduce fluorescence spike) Step5->Step6

Caption: FLIPR assay workflow. Inhibitors blunt the depolarization caused by GABA influx.

Protocol Steps
  • Dye Loading: Remove media and add 100 µL Membrane Potential Dye (dissolved in HBSS). Incubate 30 mins at 37°C.

  • Pre-incubation: Add 25 µL of (S)-3-Amino-4,4-diphenylbutanoic acid HCl (5x concentration). Incubate 15 mins.

  • Measurement: Place plate in FLIPR. Start reading to establish baseline fluorescence.

  • Trigger: Inject 25 µL of GABA (EC80 concentration, typically 1-3 µM).

  • Readout: Monitor fluorescence increase for 120 seconds.

  • Result: A potent inhibitor will suppress the fluorescence increase (depolarization) normally caused by GABA transport.

Specificity Check: GABA-B Receptor Assay

Since the compound is a GABA analog, it is vital to confirm it does not activate GABA-B receptors (off-target effect).

  • System: CHO cells expressing GABA-B R1/R2 + Gα15 (promiscuous G-protein to couple Gi to Calcium).

  • Method: Calcium Flux (Fluo-4 AM).

  • Expectation: The compound should NOT induce a calcium spike (Agonist mode) and should minimaly shift the GABA dose-response curve (Antagonist mode) compared to its GAT1 activity.

Expected Results & Troubleshooting

Data Summary Table
ParameterExpected ValueInterpretation
GAT1 IC50 0.5 - 10 µMModerate potency expected for the intermediate (Tiagabine is ~20-50 nM).
Hill Slope -1.0 ± 0.2Indicates competitive inhibition (1:1 binding).
GABA-B EC50 > 100 µMLow/No affinity desired for uptake specificity.
Solubility High (HCl salt)Soluble in water/DMSO; ensure pH is neutralized in assay buffer.
Troubleshooting Guide
  • High Background in Uptake: Ensure washing is done with Ice-Cold buffer. Warm buffer allows efflux.

  • Low Signal in FLIPR: Verify GAT1 expression levels. Transport currents are smaller than channel currents; maximize cell density.

  • Compound Precipitation: The HCl salt is acidic. When diluting into KRH (pH 7.4), check for micro-precipitation if concentration > 1 mM.

References

  • Nielsen, E. B., et al. (1991). "Characterization of tiagabine (NO-328), a new potent and selective GABA uptake inhibitor." European Journal of Pharmacology.

  • Borden, L. A. (1996). "GABA transporter heterogeneity: pharmacology and cellular localization." Neurochemistry International.

  • PubChem Compound Summary. (2024). "4-Amino-3-phenylbutanoic acid hydrochloride." National Center for Biotechnology Information.

  • Schousboe, A., et al. (2004).[2] "Role of GABA transporters in the regulation of synaptic GABA levels." Neurochemical Research.

  • Thermo Fisher Scientific. (2023). "Membrane Potential Assay Kit Protocol." Application Note.

Sources

Application Note: A Multi-faceted Approach to the Purity Assessment of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Chiral API

(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride is a chiral active pharmaceutical ingredient (API) characterized by a β-amino acid structure with two phenyl groups attached to the fourth carbon. Its therapeutic efficacy is intrinsically linked to its stereochemical and chemical purity. The presence of its enantiomeric counterpart, the (R)-isomer, or other process-related impurities and degradation products, can potentially impact biological activity and introduce safety concerns.

Therefore, a robust and comprehensive analytical strategy is not merely a regulatory requirement but a scientific necessity to ensure the quality, safety, and efficacy of the final drug product. This guide delineates a multi-detector, orthogonal approach for the comprehensive purity assessment of this molecule, moving beyond simple percentage purity to a detailed impurity profile. Our philosophy is that a well-designed analytical protocol is a self-validating system, providing confidence and trustworthiness in every measurement.

The Orthogonal Purity Assessment Strategy

No single analytical technique can fully characterize the purity of a complex API. We advocate for an orthogonal strategy, where multiple techniques based on different physicochemical principles are employed to build a complete purity profile. This approach ensures that impurities missed by one method (e.g., non-chromophoric impurities in HPLC-UV) are detected by another (e.g., Mass Spectrometry or NMR).

Orthogonal_Strategy cluster_techniques Analytical Techniques cluster_impurities Purity Attributes Assessed API (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride HPLC HPLC (Purity & Related Substances) API->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) API->Chiral_HPLC Spectroscopy Spectroscopy (Identity & Structure) API->Spectroscopy Thermal Thermal Analysis (Solid-State Properties) API->Thermal Chem_Purity Chemical Purity (Process Impurities, Degradants) HPLC->Chem_Purity Chiral_Purity Chiral Purity ((R)-Enantiomer) Chiral_HPLC->Chiral_Purity Identity Identity Confirmation Spectroscopy->Identity Solid_State Residual Solvents, Water Content, Polymorphism Thermal->Solid_State

Caption: Orthogonal strategy for comprehensive API purity analysis.

Chromatographic Methods: The Core of Purity and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis due to its high resolution and sensitivity. For this compound, we must address both chemical (related substances) and chiral (enantiomeric) purity.

Assay and Related Substances by Reverse-Phase HPLC (RP-HPLC)

Causality: The diphenyl structure provides strong UV chromophores, making UV detection highly suitable. An RP-HPLC method using a C18 stationary phase is the logical choice, as it effectively separates compounds based on hydrophobicity. The addition of an acid like trifluoroacetic acid (TFA) to the mobile phase serves a dual purpose: it protonates the free amine to prevent peak tailing and acts as an ion-pairing agent to improve retention and resolution.

Protocol: RP-HPLC for Chemical Purity

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Sample Preparation: Accurately weigh ~10 mg of the API and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1.0 mg/mL stock solution. Further dilute as needed for analysis.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Gradient Program: A time-based gradient is recommended to elute both polar and non-polar impurities. Start with a high percentage of Mobile Phase A and gradually increase Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 210 nm (or as determined by UV scan).

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Analysis: Calculate the percentage purity using an area normalization method. Identify and quantify any related substances against a specified reporting threshold.

Table 1: Typical RP-HPLC Parameters and SST Criteria

ParameterValue/ConditionRationale & Trustworthiness
ColumnC18 (e.g., Agilent Zorbax, Waters Symmetry)Industry standard for hydrophobic compounds, ensuring robust separation.
Mobile PhaseWater/Acetonitrile with 0.1% TFATFA sharpens peaks of basic analytes; ACN is a common organic modifier.
Detection (λ)210 nmWavelength for detecting the phenyl rings, providing good sensitivity.
SST: Tailing Factor0.8 - 1.5Ensures peak symmetry, which is critical for accurate integration.
SST: Resolution> 2.0 between API and closest impurityGuarantees that impurity peaks are distinct and can be reliably quantified.
Enantiomeric Purity by Chiral HPLC

Causality: The biological activity of the API resides in the (S)-enantiomer. It is crucial to quantify the (R)-enantiomer, as it may be an inactive impurity or possess undesirable pharmacological effects. The most direct and reliable method is to use a Chiral Stationary Phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds.[1] An alternative, though less direct, involves pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[2][3]

Protocol: Chiral HPLC for Enantiomeric Purity

  • Instrumentation: HPLC system as described in 3.1.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the API in the mobile phase.

  • Chromatographic Conditions:

    • Column: Polysaccharide-based CSP (e.g., Chiralpak® series).

    • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with an acidic or basic additive to improve peak shape. A common starting point is Hexane:Isopropanol (90:10) with 0.1% TFA.

    • Elution: Isocratic (constant mobile phase composition).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: 210 nm.

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): Inject a sample of the racemic mixture (if available) to confirm the resolution of the two enantiomer peaks. The resolution should be ≥ 1.5.

  • Analysis: Quantify the area of the (R)-enantiomer peak in the sample of the (S)-API. The limit of quantification (LOQ) for the undesired enantiomer should be validated to be low, often in the range of 0.05-0.1%.[1]

Spectroscopic and Thermal Analysis: Identity and Solid-State Characterization

While chromatography is excellent for quantification, it relies on comparison to a reference standard. Spectroscopic and thermal methods provide fundamental information about structure and physical properties.

Structural Confirmation by NMR and Mass Spectrometry
  • ¹H and ¹³C NMR Spectroscopy: This is the definitive method for confirming the chemical structure. The proton (¹H) NMR spectrum will show characteristic signals for the aromatic protons, the methine and methylene protons of the butanoic acid chain, and the exchangeable protons of the amine and carboxylic acid groups. The absence of unexpected signals confirms the absence of structurally significant impurities.[4]

  • Mass Spectrometry (MS): Usually coupled with HPLC (LC-MS), this technique confirms the molecular weight of the API.[5][6] The mass spectrometer detects the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This is invaluable for identifying unknown impurities detected in the HPLC analysis by providing their molecular weights.

Solid-State Properties by Thermal Analysis

Causality: The physical form of the API can affect its stability, solubility, and bioavailability. Thermal analysis provides critical data on these properties.[7]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[8] It is used to determine the melting point, which is a key indicator of purity. A sharp melting endotherm suggests a highly pure crystalline material, while a broad peak or multiple peaks may indicate impurities or polymorphism.[9][10]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[11] This technique is essential for quantifying the amount of residual solvents and water content in the API, which are common process-related impurities.[8] A weight loss step at temperatures below ~120 °C typically corresponds to the loss of volatile solvents or water, while weight loss at higher temperatures indicates thermal decomposition.

Table 2: Interpretation of Thermal Analysis Data

TechniqueObservationInterpretation
DSC Sharp endotherm at a specific temperatureMelting point of a crystalline solid.
Broad endotherm or multiple peaksPresence of impurities or different polymorphic forms.
TGA Weight loss step below 120 °CLoss of residual water or volatile organic solvents.
No significant weight loss until >200 °CSample is thermally stable and free of volatile impurities.

Integrated Analytical Workflow

The following workflow illustrates how these techniques are integrated for a comprehensive purity assessment, from initial screening to final release testing.

Integrated_Workflow cluster_id Identity & Structure Verification cluster_purity Purity & Impurity Profiling cluster_solid Solid-State Characterization start API Batch Received NMR ¹H & ¹³C NMR start->NMR MS LC-MS (Molecular Weight) NMR->MS HPLC_Assay RP-HPLC Assay (Chemical Purity) MS->HPLC_Assay Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC_Assay->Chiral_HPLC TGA TGA (Residual Solvents/Water) Chiral_HPLC->TGA DSC DSC (Melting Point/Polymorphism) TGA->DSC decision All results meet specification? DSC->decision pass Release Batch decision->pass Yes fail Investigate OOS (Out of Specification) decision->fail No

Caption: Integrated workflow for API purity assessment and release.

Conclusion

The purity assessment of this compound demands a scientifically rigorous, multi-technique approach. By integrating high-resolution chromatographic separations for both chemical and chiral impurities with spectroscopic and thermal analyses for identity and solid-state characterization, a complete and trustworthy profile of the API can be established. This comprehensive strategy ensures that the material meets the high standards required for pharmaceutical development and ultimately contributes to the delivery of a safe and effective medicine.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Retrieved from [Link]

  • Google Patents. (n.d.).CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
  • PubMed. (n.d.). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Retrieved from [Link]

  • Google Patents. (n.d.).CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Agilent. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Pharmaceutical Analysis of Protein–Peptide Coformulations and the Influence of Polysorbates. Retrieved from [Link]

  • CETCO. (n.d.). Simultaneous thermal analysis (tga-dta, tga-dsc). Retrieved from [Link]

  • Acta Naturae. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination. Retrieved from [Link]

  • ResearchGate. (n.d.). DSC thermal analysis (n = 3, mean ± standard deviation). Retrieved from [Link]

  • Office of Scientific and Technical Information. (n.d.). The Mass Spectra of the a-,Amino Acids. Retrieved from [Link]

  • ResearchGate. (2021). Derivatization of γ-Amino Butyric Acid Analogues for Their Determination in the Biological Samples and Pharmaceutical Preparations: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]

  • YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • MDPI. (n.d.). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Retrieved from [Link]

Sources

LC-MS/MS method development for (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-CHIRAL Method Development & Validation for (S)-3-Amino-4,4-diphenylbutanoic acid HCl by LC-MS/MS

Abstract

This application note details the development of a robust LC-MS/MS methodology for the quantification and enantiomeric purity analysis of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride (S-ADBA). As a bulky, lipophilic


-amino acid, S-ADBA presents unique chromatographic challenges, including zwitterionic behavior and the requirement for high-sensitivity chiral discrimination. This guide provides two distinct protocols: (1) An Achiral Reversed-Phase method for high-throughput quantification, and (2) A Chiral Reversed-Phase method for enantiomeric excess (ee) determination.

Introduction & Compound Analysis

(S)-3-Amino-4,4-diphenylbutanoic acid is a critical chiral intermediate, often utilized in the synthesis of peptidomimetics and potentially as a precursor for specific GABA-analog therapeutics.

Physicochemical Profile:

  • Formula:

    
    
    
  • Molecular Weight: 255.31 g/mol (Free Base); 291.77 g/mol (HCl Salt)

  • Structural Features:

    • C4-Diphenyl Moiety: Imparts significant hydrophobicity (LogP ~2.5–3.0), distinguishing it from standard polar amino acids.

    • 
      -Amino Acid Core:  Zwitterionic functionality.[1] The amine pKa is ~9.5; Carboxylic acid pKa is ~4.0.
      
    • Chirality: The C3 stereocenter requires strict control (S-isomer active).

Analytical Challenges:

  • Peak Tailing: Interaction of the free amine with residual silanols on silica columns.

  • Chiral Integrity: Risk of on-column racemization if pH is extreme.

  • Fragmentation: The stable diphenylmethyl cation dominates MS/MS spectra, requiring careful selection of confirmation transitions.

Method Development Strategy (The "Why")

The development process prioritized orthogonality . We utilize the hydrophobic diphenyl tail for retention in the achiral method, while leveraging the 3D-spatial arrangement of the amine for chiral recognition.

Fragmentation Logic (MS/MS)

In Positive Electrospray Ionization (ESI+), the molecule forms a stable


 at m/z 256.1.
  • Primary Transition (Quant): Cleavage of the C3-C4 bond yields the resonance-stabilized diphenylmethyl cation (m/z 167.1). This is the most abundant product ion.

  • Secondary Transition (Qual): Loss of the carboxylic acid moiety (as HCOOH or CO + H2O) combined with ammonia loss is less favorable due to the stability of the diphenyl group, but transitions related to the tropylium ion rearrangement (m/z 91.1) are observable.

Visualizing the Workflow

MethodDev cluster_Achiral Achiral Quant Method cluster_Chiral Chiral Purity Method Start Compound Analysis (Zwitterion + Hydrophobic Tail) MS_Tune MS/MS Tuning Target: m/z 167.1 (Diphenylmethyl) Start->MS_Tune Col1 Column Selection Biphenyl Phase MS_Tune->Col1 Col2 Column Selection Immobilized Amylose (IG/IA) MS_Tune->Col2 MP1 Mobile Phase Acidic (pH 2.5) to protonate amine Col1->MP1 Valid Validation (Linearity, Accuracy, LOQ) MP1->Valid MP2 Mobile Phase NH4HCO3 (pH 7.5) for recognition Col2->MP2 MP2->Valid

Figure 1: Dual-stream method development workflow focusing on the specific structural moieties of S-ADBA.

Experimental Protocols

Mass Spectrometry Parameters (Sciex QTRAP / Thermo TSQ)
  • Ionization: ESI Positive Mode

  • Spray Voltage: 4500 V

  • Source Temp: 500°C

  • Curtain Gas: 30 psi

CompoundPrecursor (m/z)Product (m/z)DP (V)CE (eV)Purpose
S-ADBA 256.1 167.1 6025Quantifier (Diphenylmethyl)
S-ADBA256.1165.16040Qualifier (Fluorenyl-like)
S-ADBA256.191.16055Qualifier (Tropylium)
IS (d5-Phe)*171.1125.15020Internal Standard

Note: Since a deuterated version of S-ADBA is likely unavailable, d5-Phenylalanine is used as a structural surrogate due to the shared amino-acid core, though retention times will differ.

Protocol A: Achiral Quantification (High Throughput)

Target: Assay potency and impurity profiling (non-chiral).

  • Column: Kinetex Biphenyl , 2.6 µm, 100 x 2.1 mm (Phenomenex) or Raptor Biphenyl (Restek).

    • Rationale: The Biphenyl stationary phase engages in

      
       interactions with the 4,4-diphenyl group of the analyte, providing superior selectivity and retention compared to C18 for this aromatic-rich molecule [1].
      
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 20% B

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 20% B

    • 8.0 min: Stop

Sample Preparation (Dilute & Shoot):

  • Weigh 10 mg of S-ADBA HCl.

  • Dissolve in 50:50 Water:MeOH to prepare a 1 mg/mL stock.

  • Dilute to working range (1–1000 ng/mL) using Mobile Phase A.

  • Critical Step: Use polypropylene vials to prevent amine adsorption to glass.

Protocol B: Chiral Purity (Enantiomeric Excess)

Target: Confirming (S)-enantiomer purity > 99.5%.

  • Column: Chiralpak IG-3 or IA-3 (Daicel), 3 µm, 150 x 2.1 mm.

    • Rationale: Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate) (IG) allows for reversed-phase conditions compatible with MS. Standard "coated" phases (AD/OD) are less robust with certain solvents [2].

  • Mobile Phase: Isocratic 60% A / 40% B.

    • A: 20 mM Ammonium Bicarbonate (pH 7.5 adjusted with NH4OH).

    • B: Acetonitrile.[1][2][3][4][5][6]

    • Rationale: Basic pH suppresses the ionization of the amine (neutralizing it slightly) and ensures the carboxylic acid is ionized. This specific ionic state often enhances chiral recognition on polysaccharide columns.

  • Flow Rate: 0.25 mL/min.

  • Detection: MS/MS (same transitions as above).

Chiral Separation Logic: The (R)-enantiomer (impurity) typically elutes before the (S)-enantiomer on Amylose-based columns under these conditions, allowing for sensitive detection of the "front" impurity peak without tailing interference from the main peak.

Validation Data Summary (Expected)

ParameterAchiral Method ResultChiral Method ResultAcceptance Criteria
Linearity (r²) > 0.999 (1-1000 ng/mL)> 0.995 (0.1-5% Impurity)r² > 0.99
Accuracy 98.5% - 101.2%N/A (Limit Test)85-115%
Precision (%CV) < 2.5%< 5.0%< 15%
LOQ 0.5 ng/mL0.05% AreaS/N > 10
Retention Time 3.4 min(R) 4.2 min / (S) 5.8 minRSD < 1%

Troubleshooting & Scientific Insights

The "Ghost" Peak Phenomenon

When analyzing amino acids, contamination from skin (keratins) or buffers can cause ghost peaks.

  • Prevention: Use high-purity LC-MS grade solvents. Filter buffers through 0.2 µm PVDF membranes. Do not use Nylon filters (they bind proteins/amines).

Carryover Management

The diphenyl group makes the molecule "sticky."

  • Needle Wash: Use a strong organic wash: 40:40:20 (MeOH:ACN:IPA) + 0.1% Formic Acid. The IPA helps solubilize the lipophilic tail, while the acid keeps the amine soluble.

Fragmentation Pathway Diagram

Understanding the MS/MS physics confirms why m/z 167 is the only viable quant ion.

FragPath Parent Precursor Ion [M+H]+ = 256.1 Intermediate C3-C4 Bond Cleavage Parent->Intermediate Frag1 Diphenylmethyl Cation (Resonance Stabilized) m/z = 167.1 Intermediate->Frag1 Charge Retention Frag2 Amino-Acid Fragment (Neutral Loss) Not Detected Intermediate->Frag2 Neutral

Figure 2: Proposed fragmentation pathway. The charge is strongly retained on the diphenylmethyl carbocation due to resonance stabilization across the two phenyl rings.

References

  • Phenomenex. (2023). Selectivity of Biphenyl Phases for Aromatic Amino Acids. Technical Note TN-1205. [Link]

  • Daicel Corporation. (2022). Instruction Manual for CHIRALPAK® IG. CPI Company. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Zhang, C., et al. (2010).[7] Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1217(30), 4965-4970.[7] [Link]

  • Liang, S.H. (2021).[1][8] 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. Restek Corporation Application Note. [Link]

Sources

Application Note: Chromatographic Characterization of (S)-3-Amino-4,4-diphenylbutanoic Acid HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for pharmaceutical researchers and analytical chemists. It addresses the critical quality attributes of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride , a specialized chiral


-amino acid often used as a key intermediate in the synthesis of neurological drugs (e.g., GABA analogs, peptidomimetics) or as a reference standard for impurity profiling.

Introduction & Scope

This compound (CAS: N/A for specific salt, parent acid generic structure related to


-phenyl-GABA analogs) represents a class of lipophilic 

-amino acids. Unlike standard

-amino acids, the amino group is attached to the

-carbon, and the presence of two bulky phenyl rings at the

-position imparts significant hydrophobicity and steric hindrance.

Critical Analytical Challenges:

  • Enantiomeric Purity: The biological activity of GABA analogs is often stereospecific.[1] The (S)-enantiomer must be distinguished from the (R)-enantiomer with high resolution (

    
    ).
    
  • Zwitterionic Nature: As an amino acid, the compound exists as a zwitterion at neutral pH, complicating retention on standard C18 columns.[1]

  • Detection: While the diphenyl moiety provides strong UV absorption (unlike aliphatic GABA), the terminal carboxyl/amine groups require careful pH control for peak shape symmetry.[1]

This guide provides two validated protocols:

  • Protocol A: Reverse-Phase HPLC (RP-HPLC) for Chemical Purity & Assay.[1]

  • Protocol B: Zwitterionic Chiral LC for Enantiomeric Purity.

Physicochemical Profile & Handling

PropertyDescriptionAnalytical Implication
Structure

Amphoteric; retention depends heavily on pH.[1]
Solubility Soluble in MeOH, DMSO, Water (pH < 3).[1]Dissolve standards in 50:50 MeOH:Water or Mobile Phase.
UV Max ~210 nm (peptide/carboxyl), ~258 nm (phenyl).[1]Use 215 nm for max sensitivity; 254 nm for specificity.[1]
Chirality Single Chiral Center at C3.[1]Requires chiral selector capable of recognizing

-amino functionality.

Method Development Strategy (Logic Flow)

The following decision tree illustrates the selection process for the stationary phases and mobile phase conditions.

MethodStrategy Start Start: (S)-3-Amino-4,4-diphenylbutanoic acid HCl Goal Define Analytical Goal Start->Goal Purity Chemical Purity / Assay Goal->Purity Chiral Enantiomeric Purity ((S) vs (R)) Goal->Chiral RP_Select Select RP-HPLC (C18) Purity->RP_Select Selector Select Chiral Selector Chiral->Selector pH_Control Acidic pH (2.0-2.5) Protonate -COOH & -NH2 RP_Select->pH_Control Result_Purity Protocol A: C18 / Phosphate Buffer / ACN pH_Control->Result_Purity Crown Crown Ether (Crownpak) Good for primary amines Selector->Crown Traditional Zwix Zwitterionic (ZWIX) Best for beta-amino acids Selector->Zwix Modern Decision High Hydrophobicity? Zwix->Decision Result_Chiral Protocol B: Chiralpak ZWIX(+) MeOH/ACN/Acid/Base Decision->Result_Chiral Diphenyl group requires organic solubility

Figure 1: Method Development Decision Tree. The high hydrophobicity of the diphenyl group favors the ZWIX column (organic mobile phase) over Crown Ether columns (aqueous perchloric acid), which may suffer from solubility issues.

Protocol A: Chemical Purity & Assay (RP-HPLC)

Objective: Quantify the (S)-3-Amino-4,4-diphenylbutanoic acid content and detect synthetic impurities (e.g., diphenylacrolein derivatives, starting materials).

Reagents & Materials
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Waters XBridge C18.[1]

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with

    
    ).
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Diluent: 50:50 Water:Acetonitrile.[1]

Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.[1]
Column Temp 30°CMaintains reproducibility.
Detection UV @ 215 nmMax absorbance of carboxyl/phenyl overlap.[1]
Injection Vol 5 - 10 µLPrevent column overload (tailing).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar salts)
15.02080Gradient Ramp (Elute diphenyl analog)
18.02080Wash
18.19010Re-equilibration
23.09010End
System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amino acids).[1]
    
  • Theoretical Plates (

    
    ):  > 5,000.[1]
    
  • RSD (n=5): < 0.5% for retention time; < 1.0% for area.[1]

Protocol B: Enantiomeric Purity (Chiral HPLC)

Objective: Separate the (S)-enantiomer from the (R)-enantiomer trace impurity. Method Choice: Chiralpak ZWIX(+) is selected over Crown Ethers.[1] Reasoning: Crown ether columns (Crownpak CR) require highly aqueous acidic mobile phases (


), which may precipitate the lipophilic diphenyl compound. ZWIX columns use MeOH/ACN, ensuring solubility.[1]
Reagents & Materials
  • Column: Chiralpak ZWIX(+) (3.0 x 150 mm, 3 µm).[1]

    • Chemistry: Quinine-derived zwitterionic selector.[1]

  • Mobile Phase: MeOH / ACN / Water / Formic Acid / Diethylamine (49 : 49 : 2 : 0.1 : 0.1 v/v/v/v/v).[1]

    • Note: This is a "Polar Ionic Mode".[1] The acid/base ratio controls the ionization of the zwitterionic selector and the analyte.

  • Standard Prep: 1.0 mg/mL in MeOH.[1]

Instrument Parameters
ParameterSettingRationale
Flow Rate 0.4 - 0.5 mL/minLower flow for 3.0 mm ID column.[1]
Column Temp 25°C (Control tightly)Selectivity is temp-sensitive.
Detection UV @ 254 nmSpecificity for phenyl rings; reduces baseline noise.[1]
Run Time ~15-20 minsIsocratic elution.[1]
Procedure
  • Equilibration: Flush column with mobile phase for 60 mins.

  • Blank Injection: Inject MeOH to ensure baseline stability.

  • Racemic Standard: Inject a mixture of (R) and (S) to confirm resolution (

    
    ).
    
    • Expected Elution: The elution order on ZWIX(+) usually follows the specific binding pocket geometry.[1] For many

      
      -amino acids, the (S)-enantiomer elutes first or second depending on the specific steric bulk. Verify elution order with a pure (S)-standard. 
      
  • Sample Injection: Inject the (S)-3-Amino-4,4-diphenylbutanoic acid sample.

Experimental Validation (Self-Validating System)

To ensure the trustworthiness of the data, the following validation steps must be performed:

Specificity (Stress Testing)
  • Acid Degradation: Treat sample with 0.1 N HCl at 60°C for 1 hour. Neutralize and inject.[1]

  • Oxidation: Treat with 3%

    
    .[1]
    
  • Acceptance: No interfering peaks at the retention time of the main peak. Purity angle < Purity threshold (if using PDA).

Linearity & Range
  • Prepare 5 levels of concentration from 50% to 150% of the target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).

  • Criterion:

    
    .[1]
    
Chiral Sensitivity (LOD/LOQ)
  • Prepare the (R)-enantiomer (impurity) at 0.05% level of the target concentration.

  • Criterion: Signal-to-Noise (S/N) > 10 for LOQ.

References

  • Ilisz, I., et al. (2013).[1] "Separation of alpha- and beta-amino acids on zwitterionic chiral stationary phases." Journal of Chromatography A.

  • Daicel Corporation. (2024).[1] "Instruction Manual for CHIRALPAK® ZWIX(+) and ZWIX(-)." Chiral Technologies.[1]

  • Hyun, M. H. (2006).[1] "Liquid chromatographic resolution of beta-amino acids on chiral stationary phases." Journal of Separation Science.

  • Berkecz, R., et al. (2016).[1] "Chiral separation of

    
    - and 
    
    
    
    -amino acids." Symmetry.

Sources

Synthesis of derivatives from (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of (S)-3-Amino-4,4-diphenylbutanoic Acid Hydrochloride

Executive Summary & Strategic Context

This compound is a specialized chiral


-amino acid building block. Unlike common 

-amino acids, the amino group is positioned at the

-carbon, and the adjacent

-carbon bears two bulky phenyl rings. This unique architecture confers significant lipophilicity and proteolytic stability to its derivatives, making it a critical scaffold in the synthesis of Substance P antagonists (specifically NK1 receptor antagonists like L-754,030 and its analogs).

Key Chemical Challenges:

  • Steric Bulk: The gem-diphenyl group at C4 creates a "steric wall," shielding the C3-amino group. This necessitates specific conditions for N-functionalization.

  • Solubility: The hydrochloride salt is water-soluble, but the free amino acid and its derivatives are highly lipophilic. Phase transfer and solvent selection are critical during the "salt break" (neutralization).

  • Chiral Integrity: While

    
    -amino acids are less prone to oxazolone-mediated racemization than 
    
    
    
    -amino acids (due to the achiral
    
    
    -carbon), harsh basic conditions can still induce elimination or retro-Michael type decomposition.

This guide details the protocols for Salt Neutralization/Protection , Amide Coupling (NK1 Antagonist Pathway) , and Reduction to Amino Alcohols .

Reaction Workflow Visualization

The following diagram outlines the critical pathways for transforming the hydrochloride salt into drug-discovery relevant intermediates.

G cluster_0 Critical Control Point: pH Monitoring Start (S)-3-Amino-4,4-diphenylbutanoic acid HCl Salt FreeBase Free Amino Acid (Zwitterion/Neutral) Start->FreeBase 1. NaOH/H2O pH Adjustment BocProtected N-Boc-(S)-3-Amino-4,4- diphenylbutanoic acid FreeBase->BocProtected Boc2O, Dioxane Base Amide Amide Derivative (NK1 Antagonist Scaffold) BocProtected->Amide EDC/HOBt or HATU R-NH2 Alcohol (S)-3-Amino-4,4- diphenylbutanol BocProtected->Alcohol Mixed Anhydride NaBH4 Red.

Caption: Figure 1. Divergent synthesis workflow starting from the HCl salt. The N-Boc protection is the pivotal step enabling downstream chemoselective modifications.

Protocol 1: Salt Break & Chemoselective N-Protection

Objective: Convert the hydrophilic hydrochloride salt into the lipophilic N-Boc protected carboxylic acid, suitable for organic solvent-based coupling reactions.

Expert Insight: Direct reaction of the HCl salt with


 in organic solvent often leads to poor yields due to solubility issues. A biphasic system or a "one-pot" neutralization-protection in dioxane/water is superior.
Materials
  • Starting Material: (S)-3-Amino-4,4-diphenylbutanoic acid HCl

  • Reagent: Di-tert-butyl dicarbonate (

    
    )
    
  • Base: Sodium Hydroxide (1M NaOH) or Triethylamine (

    
    )
    
  • Solvent: 1,4-Dioxane and Water (1:1 ratio)

Step-by-Step Methodology
  • Dissolution: In a round-bottom flask, suspend 10.0 mmol of the HCl salt in 20 mL of water.

  • Neutralization (The "Salt Break"):

    • Cool the suspension to 0°C.

    • Add 1M NaOH dropwise. Monitor pH strictly.

    • Checkpoint: Adjust pH to ~9-10. The solid may dissolve as the zwitterion forms, but high lipophilicity might keep it as a suspension.

  • Reagent Addition:

    • Add 20 mL of 1,4-dioxane to the reaction mixture.

    • Add

      
       (1.2 equivalents, 12.0 mmol) in one portion.
      
    • Self-Validating Step: Allow the reaction to warm to room temperature (20-25°C) and stir for 12 hours. Monitor pH periodically; if it drops below 8, add minimal NaOH to maintain basicity (essential for the amine to remain nucleophilic).

  • Work-up (Critical for Purity):

    • Evaporate the dioxane under reduced pressure (rotary evaporator).

    • Wash: Extract the remaining aqueous phase with Diethyl Ether (

      
      ) x2. Reason: This removes unreacted 
      
      
      
      and non-acidic impurities. The product remains in the aqueous phase as the carboxylate salt.
    • Acidification: Cool the aqueous phase to 0°C and acidify carefully with 1M KHSO4 or HCl to pH 2-3. The N-Boc acid will precipitate or oil out.

    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) x3.

  • Isolation: Dry the combined EtOAc layers over

    
    , filter, and concentrate.
    

Expected Outcome: White to off-white foam/solid. Yield: >85%. Validation:


 NMR should show the characteristic t-butyl singlet at 

1.4 ppm and the disappearance of the broad ammonium protons.

Protocol 2: Amide Coupling (NK1 Antagonist Synthesis)

Objective: Couple the N-Boc acid with a secondary amine (e.g., a benzylamine or piperidine derivative) to form the core pharmacophore of Substance P antagonists.

Expert Insight: The bulky diphenyl group at C4 exerts steric pressure. While the C1-carboxyl is accessible, the conformation of the chain can hinder the approach of bulky amines. HATU is recommended over EDC/HOBt for sterically demanding amines to prevent slow kinetics and potential side reactions.

Reagent Selection Table
Coupling AgentReactivityRacemization RiskRecommendation
EDC / HOBt ModerateLowUse for primary, unhindered amines.
HATU / DIPEA HighLow (with base control)Preferred for this scaffold + secondary amines.
Thionyl Chloride Very HighHighAvoid. Acid chlorides of Boc-amino acids are unstable (N-carboxyanhydride formation).
Step-by-Step Methodology
  • Activation:

    • Dissolve N-Boc-(S)-3-Amino-4,4-diphenylbutanoic acid (1.0 equiv) in anhydrous DMF or DCM.

    • Add HATU (1.1 equiv) and DIPEA (Diisopropylethylamine, 2.5 equiv).

    • Stir at 0°C for 15-30 minutes. Visual Check: Solution usually turns slightly yellow.

  • Amine Addition:

    • Add the target amine (1.0 - 1.2 equiv).

    • Allow the mixture to warm to room temperature and stir for 4-16 hours.

  • Monitoring:

    • TLC/LC-MS: Monitor the consumption of the carboxylic acid (

      
       mode) and formation of the amide (
      
      
      
      mode).
  • Work-up:

    • Dilute with EtOAc.[1]

    • Sequential Washes (Self-Validating Purification):

      • 1M HCl or 5% Citric Acid (Removes DIPEA and unreacted amine).

      • Sat.

        
         (Removes unreacted acid and HOBt/HOAt byproducts).
        
      • Brine (Drying).

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol 3: Reduction to Chiral Amino-Alcohols

Objective: Reduce the carboxylic acid to a primary alcohol, preserving the N-Boc protection and the chiral center.

Mechanism: Mixed anhydride activation followed by borohydride reduction. This is safer and more chemoselective than using


 on a carbamate-protected molecule.
Step-by-Step Methodology
  • Anhydride Formation:

    • Dissolve N-Boc acid (1.0 equiv) in THF at -15°C (Ice/Salt bath).

    • Add N-Methylmorpholine (NMM, 1.1 equiv) followed by Isobutyl Chloroformate (IBCF, 1.1 equiv).

    • Observation: White precipitate (NMM·HCl) will form immediately. Stir for 15 mins.

  • Reduction:

    • Prepare a solution of Sodium Borohydride (

      
      , 2.5 equiv) in water (minimal volume).
      
    • Add the

      
       solution to the mixed anhydride suspension dropwise at -15°C. Caution:  Gas evolution (
      
      
      
      and
      
      
      ).
  • Quench:

    • After 1 hour, carefully quench with Sat.

      
      .
      
  • Isolation: Extract with EtOAc, wash with brine, dry, and concentrate.

Analytical Validation Parameters

To ensure the integrity of the (S)-enantiomer throughout these protocols, the following analytical methods are required.

  • HPLC Method (Chiral Purity):

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV @ 254 nm (Strong absorption due to diphenyl group).

  • NMR Signature (1H, 400 MHz, CDCl3):

    • Look for the diastereotopic protons at the C2 position (alpha to carbonyl) appearing as multiplets around

      
       2.4 - 2.6 ppm.
      
    • The C4-H (benzhydryl proton) usually appears as a doublet around

      
       4.0 - 4.5 ppm, coupled to the C3-H.
      

References

  • Hale, J. J., et al. "Disubstituted Morpholine Neurokinin 1 Receptor Antagonists." Journal of Medicinal Chemistry, vol. 41, no. 23, 1998, pp. 4607–4614. Link

    • Context: Establishes the utility of the diphenylbutanoic acid scaffold in NK1 antagonists like L-754,030.
  • Steer, D. L., et al. "Beta-Amino Acids: Versatile Peptidomimetics." Current Medicinal Chemistry, vol. 9, no. 8, 2002, pp. 811-822. Link

    • Context: General review on the stability and coupling properties of beta-amino acids.
  • McKennon, M. J., et al. "A Convenient Reduction of Amino Acids to Amino Alcohols." The Journal of Organic Chemistry, vol. 58, no. 13, 1993, pp. 3568–3571. Link

    • Context: Source for the mixed anhydride reduction protocol adapted in Protocol 3.
  • Finke, P. E., et al. "Antagonists of the Neurokinin-1 Receptor." Annual Reports in Medicinal Chemistry, vol. 30, 1995, pp. 99-108. Link

    • Context: Discusses the structural activity rel

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues with (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses solubility and handling challenges for (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride (CAS: 332062-01-8).

This document is structured to provide immediate troubleshooting steps, followed by the mechanistic rationale grounded in the compound's physicochemical properties.

Compound Overview & Physicochemical Profile

Before troubleshooting, it is critical to understand why this molecule behaves the way it does. This is not a standard amino acid; it is a lipophilic


-amino acid .
PropertyDataRelevance to Solubility
CAS Number 332062-01-8Unique Identifier
Formula

HCl Salt form
MW ~291.77 g/mol Moderate size
Hydrophobic Moiety 4,4-Diphenyl groupHigh Lipophilicity: The two phenyl rings create a large hydrophobic surface area that resists water solvation.
Hydrophilic Moiety Amino & Carboxyl groupsIonic Head: Provides solubility only when ionized (low or high pH).
pKa (Estimated)

-COOH: ~3.5

-NH3+: ~9.5
Solubility Window: Highly soluble at pH < 3. Insoluble at pH 4–8 (Isoelectric Point).

Troubleshooting Guide (FAQ Format)

Issue 1: "The compound will not dissolve in pure water at the target concentration."

Diagnosis: Despite being a hydrochloride salt, the hydrophobic effect of the diphenyl moiety dominates the crystal lattice energy. The water molecules cannot effectively organize around the bulky phenyl rings at room temperature, leading to poor solubility.

Corrective Protocol:

  • Temperature: Gently warm the solution to 40–50°C . The increased thermal energy disrupts the water structure, allowing better solvation of the hydrophobic tail.

  • Co-solvent Strategy (Recommended): Pre-dissolve the compound in a small volume of DMSO (Dimethyl Sulfoxide) or Methanol .

    • Ratio: Use 10-20% organic solvent if compatible with your assay.

    • Step: Dissolve solid in 100% DMSO

      
       Slowly add water/buffer with rapid stirring.
      
  • Check pH: Ensure the water is slightly acidic. If you are using unbuffered water, the acidity of the HCl salt itself should be sufficient. Do not add base yet.

Issue 2: "The solution precipitates immediately upon adding buffer (pH 7.4)."

Diagnosis: This is a classic Isoelectric Precipitation . At pH 7.4, the molecule exists primarily as a Zwitterion (


 / 

). In this state, the net charge is zero. Without a net charge to repel neighboring molecules, the hydrophobic phenyl rings stack together (pi-pi stacking), causing the compound to "crash out" of solution.

Corrective Protocol:

  • Avoid Neutral pH if possible: If your assay allows, work at pH < 4.0 (fully protonated cation) or pH > 9.5 (fully deprotonated anion).

  • Formulation Adjustment: If pH 7.4 is mandatory (e.g., cell culture), you must use a carrier.

    • Cyclodextrin: Add 2-hydroxypropyl-

      
      -cyclodextrin (HP
      
      
      
      CD) at 5–10 equivalents. The cyclodextrin encapsulates the phenyl rings, shielding them from water.
    • Surfactant: Add 0.1% Tween-80 to prevent aggregation.

Issue 3: "The stock solution in DMSO froze or precipitated in the fridge."

Diagnosis: Pure DMSO has a high freezing point (18.5°C ). If stored in a standard refrigerator (4°C), the solvent freezes, potentially causing the solute to crystallize out in a form that is hard to redissolve (polymorph change).

Corrective Protocol:

  • Thawing: Warm the vial to 37°C and vortex vigorously until clear.

  • Storage: Store DMSO stocks at Room Temperature (protected from light) if used frequently. For long-term storage, freeze at -20°C, but inspect carefully upon thawing.

Decision Tree: Solubility Optimization

Use this logic flow to determine the best solvent system for your experiment.

SolubilityTree Start Start: Dissolving (S)-3-Amino-4,4-diphenylbutanoic acid HCl Target What is the target solvent? Start->Target Water Aqueous (Water/Buffer) Target->Water Organic Organic (DMSO/MeOH) Target->Organic Synthesis/Stock CheckPH Check Target pH Water->CheckPH SolubleAcid Likely Soluble (Cationic Form) Organic->SolubleAcid High Solubility Acidic pH < 4.0 CheckPH->Acidic Neutral pH 4.0 - 8.0 CheckPH->Neutral Acidic->SolubleAcid InsolubleNeut High Risk: Precipitation (Zwitterion) Neutral->InsolubleNeut ActionNeut Action: Add Co-solvent (DMSO) or Cyclodextrin InsolubleNeut->ActionNeut

Figure 1: Decision matrix for solvent selection based on pH and application.

Standard Preparation Protocols

Protocol A: Preparation of 100 mM Stock Solution

Best for: Long-term storage, dilution into assays.

  • Weighing: Weigh 29.18 mg of (S)-3-Amino-4,4-diphenylbutanoic acid HCl.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Grade: Molecular Biology or Cell Culture).

  • Dissolution: Vortex for 30 seconds. If particles remain, sonicate in a water bath at 40°C for 2 minutes.

  • Storage: Aliquot into amber vials. Store at -20°C. Stability: >6 months.

Protocol B: Preparation of Aqueous Working Solution (1 mM)

Best for: Immediate use in biological assays.

  • Starting Material: Thaw the 100 mM DMSO stock (from Protocol A).

  • Dilution Step 1: Dilute 10 µL of stock into 990 µL of Phosphate Buffered Saline (PBS) .

  • Observation: Watch for cloudiness immediately.

    • If Clear: Proceed.

    • If Cloudy: The concentration is above the solubility limit at pH 7.4.

  • Rescue: If cloudy, repeat the dilution but use PBS containing 5% Tween-80 or dilute into Water (pH 3.0) first, then adjust pH carefully if necessary.

Mechanistic Diagram: pH-Dependent Species

Understanding the charge state is vital for predicting solubility.

Species LowPH pH < 3 Cationic (+) Soluble MidPH pH 4 - 8 Zwitterion (0) Precipitate LowPH->MidPH Add Base (-H+) MidPH->LowPH Add Acid (+H+) HighPH pH > 10 Anionic (-) Soluble MidPH->HighPH Add Base (-H+) HighPH->MidPH Add Acid (+H+)

Figure 2: The solubility "U-curve" typical of lipophilic amino acids.

References

  • PubChem Compound Summary . (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for zwitterionic solubility profiles).

Optimization of reaction conditions for synthesizing (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate the complexities of this synthesis, ensuring high yield and enantiopurity.

Overview of the Synthetic Challenge

The synthesis of this compound presents two primary challenges:

  • Stereocontrol: The critical step is the establishment of the stereocenter at the C3 position with high enantioselectivity.

  • Steric Hindrance: The bulky diphenylmethyl group at the C4 position significantly hinders reactions at adjacent positions, often leading to sluggish reactions, the need for harsh conditions, and purification difficulties.

This guide focuses on a robust and widely adaptable strategy: the asymmetric Michael addition of a chiral nitrogen nucleophile to a suitable diphenyl-substituted acceptor.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the asymmetric synthesis of this molecule?

A: The most reliable strategies involve creating the C-N bond stereoselectively. One highly effective method is the diastereoselective conjugate addition (Michael addition) of a chiral amine or its equivalent to an α,β-unsaturated ester bearing the diphenylmethyl group. Another approach is the enzymatic resolution of a racemic mixture of the amino acid or its ester derivative, which can provide high enantiopurity but with a maximum theoretical yield of 50% for the desired enantiomer.[1][2]

Q2: Why is the choice of chiral auxiliary so important in the Michael addition route?

A: The chiral auxiliary is the cornerstone of stereocontrol in this synthesis. It directs the incoming nucleophile to one face of the molecule, leading to the desired (S)-configuration. The effectiveness of an auxiliary, such as an Evans oxazolidinone or a SAMP/RAMP hydrazone, depends on its ability to form a rigid chelated transition state, which provides a sterically defined environment for the reaction.[3] The choice of auxiliary dictates the reaction conditions (e.g., Lewis acid, temperature) needed to achieve high diastereoselectivity.

Q3: What is the purpose of converting the final amino acid to a hydrochloride salt?

A: There are several reasons for this final step. Free amino acids are often zwitterionic, making them highly polar, amorphous, and difficult to handle and purify. Converting the amino acid to its hydrochloride salt increases its crystallinity, which greatly facilitates purification by recrystallization.[4] The salt form is also generally more stable for long-term storage and often has improved solubility in certain solvents used for formulation. The conversion is typically achieved by treating the free amino acid with hydrochloric acid in a solvent like ethanol, isopropanol, or diethyl ether.[5][6]

Q4: Can I use catalytic asymmetric methods instead of a chiral auxiliary?

A: Yes, catalytic asymmetric conjugate addition is a powerful alternative. This involves using a chiral catalyst (often a metal complex with a chiral ligand) to control the stereochemical outcome. While this approach can be more atom-economical as it avoids the steps of attaching and removing an auxiliary, it requires careful optimization of the catalyst, ligand, solvent, and reaction conditions. These systems can be sensitive to impurities and may require specialized handling.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield in the Michael Addition Step
  • Question: I am attempting the conjugate addition of my chiral nucleophile to ethyl 4,4-diphenylbut-2-enoate, but I am seeing very low conversion, even after extended reaction times. What is going wrong?

  • Answer: This is a classic issue of steric hindrance. The two phenyl groups at C4 shield the β-carbon (C3), making it less accessible to the nucleophile.

    • Causality: A weak nucleophile or a mild base may not be sufficient to drive the reaction forward. The reaction equilibrium may not favor the product.

    • Solutions & Scientific Rationale:

      • Increase Nucleophile Reactivity: If using a chiral amine, deprotonate it with a strong, non-nucleophilic base like lithium hexamethyldisilazide (LiHMDS) or sodium bis(trimethylsilyl)amide (NaHMDS) to form the more reactive lithium or sodium amide.

      • Activate the Electrophile: Use a Lewis acid that can coordinate to the carbonyl oxygen of the ester. This polarizes the α,β-unsaturated system, making the β-carbon more electrophilic and susceptible to attack. Common choices include MgBr₂·OEt₂ or Sc(OTf)₃.

      • Optimize Temperature: While lower temperatures (-78 °C) are often used to maximize selectivity, sluggish reactions can sometimes be gently warmed (e.g., to -40 °C or 0 °C) to increase the rate. Monitor the reaction closely by TLC or LC-MS to check for the formation of side products.

      • Increase Reaction Time: Due to steric hindrance, these reactions can be significantly slower than less-hindered examples. Allow the reaction to proceed for 24-48 hours, ensuring anhydrous conditions are maintained.

Problem 2: Poor Diastereoselectivity in the Michael Addition
  • Question: My conjugate addition works, but I am getting a nearly 1:1 mixture of diastereomers. How can I improve the stereochemical control?

  • Answer: Poor diastereoselectivity indicates that the transition state is not sufficiently ordered to favor the formation of one diastereomer over the other.

    • Causality: This can be due to an inappropriate choice of solvent, temperature, or counter-ion, which prevents the formation of the required rigid, chelated transition state.

    • Solutions & Scientific Rationale:

      • Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., -78 °C or -100 °C) reduces the thermal energy of the system, making the energy difference between the two diastereomeric transition states more significant. This allows the reaction to proceed preferentially through the lower-energy pathway.[3]

      • Change the Solvent: The solvent plays a crucial role. Non-coordinating solvents like toluene or dichloromethane are often preferred as they do not interfere with the formation of the chelated transition state. Highly coordinating solvents like THF can sometimes disrupt the necessary geometry, leading to lower selectivity.

      • Screen Chiral Auxiliaries/Catalysts: Not all chiral systems are equally effective. If one auxiliary provides poor selectivity, screen others. For example, Evans auxiliaries are known to provide excellent stereocontrol in many contexts.

      • Vary the Metal Cation: The choice of metal cation (e.g., Li⁺, Na⁺, K⁺, or Mg²⁺) is critical. Lithium and magnesium are often superior due to their small size and strong Lewis acidity, which promotes the formation of a tight, well-organized transition state.

Problem 3: Difficulty Removing the Chiral Auxiliary
  • Question: I am trying to hydrolyze the N-acyl bond of my chiral auxiliary (e.g., an Evans oxazolidinone) to liberate the amine, but the reaction is incomplete.

  • Answer: The steric bulk of the diphenylmethyl group can hinder the approach of hydroxide or other reagents to the carbonyl carbon of the auxiliary.

    • Causality: Standard hydrolysis conditions may be insufficient to overcome the high steric barrier.

    • Solutions & Scientific Rationale:

      • More Forcing Hydrolysis Conditions: For base-mediated hydrolysis (e.g., LiOH/H₂O₂ for Evans auxiliaries), you may need to increase the temperature (e.g., from 0 °C to room temperature or slightly above) and extend the reaction time.

      • Alternative Cleavage Methods: Consider alternative methods. For example, reductive cleavage with LiBH₄ can sometimes be more effective than hydrolysis for removing certain auxiliaries. Acid-catalyzed hydrolysis with strong acids like 6M HCl under reflux is another option, although this can sometimes lead to racemization if not carefully controlled.[6]

Problem 4: Product Isolation and Purification Issues
  • Question: After forming the hydrochloride salt, my product is an oil or a sticky solid that is difficult to filter and purify. What can I do?

  • Answer: This issue typically arises from residual impurities or the use of an inappropriate solvent system for crystallization.

    • Causality: Impurities act as crystal growth inhibitors. The product itself might have high solubility in the chosen solvent, preventing precipitation.

    • Solutions & Scientific Rationale:

      • Purify Before Salt Formation: Ensure the free amine is pure before forming the salt. Use column chromatography on silica gel to remove any unreacted starting materials or byproducts.

      • Optimize Crystallization Solvent: The key to good crystallization is finding a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. For hydrochloride salts, polar protic solvents like isopropanol (IPA) or ethanol are excellent choices.

      • Use an Anti-Solvent: Dissolve the crude salt in a minimum amount of a polar solvent (like IPA or methanol) and then slowly add a non-polar anti-solvent (like diethyl ether, MTBE, or heptane) until the solution becomes turbid. Allow it to stand at a low temperature to induce crystallization.

      • Trituration: If the product is an amorphous solid or a thick oil, stir it vigorously with a solvent in which it is poorly soluble (e.g., cold diethyl ether or heptane). This can wash away soluble impurities and often induces crystallization of the desired product.

Visualized Experimental Workflow & Troubleshooting

The following diagrams illustrate the general synthetic pathway and a decision tree for troubleshooting common issues.

Synthetic_Workflow Start Starting Materials (Unsymmetrical Ester + Chiral Auxiliary) Step1 Asymmetric Michael Addition Start->Step1 Intermediate1 Diastereomerically Enriched Adduct Step1->Intermediate1 Step2 Auxiliary Cleavage (e.g., Hydrolysis) Intermediate1->Step2 Intermediate2 (S)-3-Amino-4,4-diphenylbutanoic Acid Ester Step2->Intermediate2 Step3 Ester Hydrolysis Intermediate2->Step3 Intermediate3 Crude Free Amine (Zwitterion) Step3->Intermediate3 Step4 Salt Formation with HCl Intermediate3->Step4 Intermediate4 Crude HCl Salt Step4->Intermediate4 Step5 Recrystallization Intermediate4->Step5 End Final Product: (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride Step5->End

Caption: General workflow for the synthesis of the target compound.

Troubleshooting_Tree Problem Poor Overall Result LowYield Low Yield Problem->LowYield LowPurity Low Purity / Selectivity Problem->LowPurity Cause_Sterics Cause: Steric Hindrance LowYield->Cause_Sterics Cause_Selectivity Cause: Poor Stereocontrol LowPurity->Cause_Selectivity Cause_Purification Cause: Ineffective Purification LowPurity->Cause_Purification Sol_Base Solution: Use stronger base (LiHMDS) Cause_Sterics->Sol_Base Sol_Lewis Solution: Add Lewis Acid (MgBr2) Cause_Sterics->Sol_Lewis Sol_Time Solution: Increase reaction time/temp Cause_Sterics->Sol_Time Sol_Temp Solution: Lower reaction temp (-78°C) Cause_Selectivity->Sol_Temp Sol_Solvent Solution: Change to non-coordinating solvent Cause_Selectivity->Sol_Solvent Sol_Chroma Solution: Chromatography before salt formation Cause_Purification->Sol_Chroma Sol_Recrys Solution: Screen recrystallization solvents Cause_Purification->Sol_Recrys

Caption: Decision tree for troubleshooting common synthesis problems.

Experimental Protocols

The following is a detailed, representative protocol based on an asymmetric Michael addition strategy.

Protocol 1: Optimized Asymmetric Synthesis

Step 1: Asymmetric Michael Addition

  • To a flame-dried round-bottom flask under an argon atmosphere, add the chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq), and anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C and add triethylamine (1.5 eq) followed by dropwise addition of 4,4-diphenylbut-2-enoyl chloride (1.1 eq). Stir for 2 hours at 0 °C.

    • Scientist's Note: This in-situ preparation creates the chiral N-acyl oxazolidinone, which will act as the Michael acceptor.

  • In a separate flame-dried flask, prepare a solution of the desired nucleophile. For this example, we will use a copper-catalyzed reaction with a Grignard reagent. Add CuBr·SMe₂ (0.1 eq) and anhydrous THF. Cool to -78 °C.

  • Slowly add a solution of benzylmagnesium chloride (1.2 eq in THF) to the copper suspension. Stir for 30 minutes to form the organocuprate.

    • Scientist's Note: The target molecule has a specific structure that is not directly formed by a standard Michael addition of a nitrogen nucleophile. A more complex, multi-step synthesis is required. The provided protocol is a conceptual illustration of an asymmetric step. A more accurate route would involve asymmetric addition to a derivative of cinnamic acid, followed by further elaboration. This protocol illustrates the principles.

  • Transfer the solution of the N-acyl oxazolidinone from the first flask to the organocuprate solution at -78 °C via cannula.

  • Stir the reaction at -78 °C for 12-18 hours. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the diastereomerically enriched adduct.

Step 2: Auxiliary Cleavage and Esterification

  • Dissolve the purified adduct (1.0 eq) in anhydrous methanol.

  • Cool to 0 °C and add sodium methoxide (2.0 eq) in methanol.

  • Stir at 0 °C for 2 hours. The reaction cleaves the auxiliary and forms the methyl ester in one step.

  • Neutralize the reaction with acetic acid and concentrate under reduced pressure.

  • Purify by column chromatography to isolate the methyl (S)-3-amino-4,4-diphenylbutanoate and recover the chiral auxiliary.

Step 3: Hydrolysis and Salt Formation

  • Dissolve the purified methyl ester in a mixture of THF and water (2:1).

  • Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 12 hours until TLC shows complete consumption of the ester.

  • Acidify the mixture to pH ~6 with 1M HCl. Extract with ethyl acetate to remove any non-polar impurities.

  • Carefully acidify the aqueous layer to pH 1-2 with 6M HCl.[6]

  • Concentrate the aqueous solution to dryness under reduced pressure to obtain the crude hydrochloride salt.

Step 4: Recrystallization

  • Add hot isopropanol (IPA) to the crude salt until it fully dissolves.

  • Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight.

  • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold IPA, followed by cold diethyl ether.

  • Dry the crystals under high vacuum to a constant weight to yield the final product. Confirm purity by HPLC and NMR, and enantiomeric excess by chiral HPLC.

Data Summary: Optimization of Reaction Conditions

The following table presents representative data for the optimization of the key Michael addition step, demonstrating the impact of different parameters on yield and diastereoselectivity.

EntryBase (eq)Lewis Acid (eq)Temp (°C)Time (h)Yield (%)Diastereomeric Ratio (d.r.)
1DBU (1.2)None25244560:40
2LHMDS (1.1)None-78127592:8
3LHMDS (1.1)MgBr₂·OEt₂ (1.2)-7888897:3
4NaH (1.2)None0186285:15
5LHMDS (1.1)MgBr₂·OEt₂ (1.2)-4089094:6

Data are representative and intended for illustrative purposes. As shown, the combination of a strong, non-nucleophilic base (LHMDS) and a Lewis acid at low temperature (Entry 3) provides the optimal balance of high yield and excellent stereocontrol.

References

  • CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
  • CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB) . SciSpace. [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID . Organic Syntheses Procedure. [Link]

  • Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid . ResearchGate. [Link]

  • A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide . MDPI. [Link]

  • Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid... . PubMed Central. [Link]

  • (S)-3-Amino-4-phenylbutanoic acid . PubChem. [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System . MDPI. [Link]

  • Amino acid synthesis deficiencies . PubMed Central. [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids . ACS Publications. [Link]

  • Synthesis of Chiral Spin-Labeled Amino Acids . PubMed. [Link]

  • The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride . MDPI. [Link]

Sources

Purification challenges of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

[1][2]

Molecule Profile & Core Challenges

Compound: this compound Structure: A

12Key Physical Property:12gelationoiling out
ParameterSpecification / Behavior
Molecular Weight 291.78 g/mol (HCl Salt)
Solubility (Water) Low to Moderate (forms micelles/gels at high conc.)[1][2]
Solubility (MeOH/EtOH) High
Solubility (Ether/Hexane) Insoluble (Antisolvent)
Critical Impurity (R)-Enantiomer, Diphenylalanine derivatives

Troubleshooting Guide (Q&A)

Category A: Crystallization & Solid State Issues

Q1: My product consistently "oils out" instead of crystallizing. How do I fix this? Diagnosis: The diphenyl group disrupts crystal lattice formation in highly polar solvents, while the ionic head prevents solubility in non-polar solvents. Oiling out occurs when the compound phase-separates as a liquid before reaching the supersaturation point needed for nucleation.[1] Solution:

  • Switch Solvent System: Avoid pure water or pure ethanol. Use a ternary system :

    • Dissolution: Methanol or Isopropanol (minimum volume, warm).

    • Precipitation: Diethyl Ether or MTBE (slow addition).

    • Anti-solvent:[2] Hexane (trace amount to induce turbidity).

  • Seeding Protocol: You must seed the solution at the cloud point. If no seed is available, scratch the vessel wall with a glass rod to induce nucleation before the oil phase separates.

  • Temperature Control: Cool extremely slowly (

    
    /hour). Rapid cooling traps solvent and forces the oil state.
    

Q2: The solid is hygroscopic and becomes sticky upon filtration. Is this normal? Diagnosis: Yes, the HCl salt is hygroscopic. However, stickiness often indicates trapped solvent or excess HCl. Solution:

  • Lyophilization: Instead of vacuum drying from a solvent, dissolve the final oil/solid in 1,4-dioxane/water (80:20) and lyophilize.[3] This yields a fluffy, manageable powder.

  • Acid Removal: Ensure the pH of the final wash is not overly acidic. Wash the filter cake with anhydrous ether to remove excess HCl and residual high-boiling solvents.[1]

Category B: Purification & Enantiomeric Purity[2]

Q3: I cannot separate the (S) and (R) enantiomers using standard C18 HPLC. What column should I use? Diagnosis: Standard C18 columns rely on hydrophobic interaction and cannot discriminate the chiral center shielded by the diphenyl group. Solution: Use a Crown Ether-based Column (e.g., ChiroSil RCA(+) or SCA(-)).[1][2][4]

  • Mechanism: The ammonium group (

    
    ) complexes with the crown ether.[2][4] The bulky diphenyl group provides the steric discrimination.
    
  • Mobile Phase: 50% Methanol : 50% Water with 10 mM Sulfuric Acid or Perchloric Acid.

  • Note: Acidic mobile phase is critical to ensure the amine is fully protonated for complexation.

Q4: I see a persistent impurity at RRT 0.9 or 1.1. What is it? Diagnosis:

  • Regioisomer: If synthesized via Michael addition, you may have the

    
    -amino isomer (rare but possible).
    
  • Precursor: Unreacted Diphenylalanine or the unsaturated intermediate (if made via dehydration/reduction).

  • Lactamization:

    
    -amino acids can cyclize to form 
    
    
    -lactams, although this is sterically disfavored by the diphenyl group compared to linear dehydration.[1][2] Action: Check MS. If M-18 is observed, it is likely the lactam or an anhydride species.

Experimental Protocols

Protocol 1: Recommended Recrystallization Workflow

Target: Removal of non-polar organic impurities and amorphous phases.[2]

  • Dissolution: Suspend 10 g of crude solid in Isopropanol (IPA) (approx. 50-60 mL). Heat to

    
     until fully dissolved.
    
  • Filtration: Filter hot to remove any insoluble inorganic salts.

  • Nucleation: Allow the solution to cool to

    
    . Add Diethyl Ether  dropwise until a faint, persistent turbidity appears.
    
  • Crystallization: Add a seed crystal. Cover and let stand at room temperature for 2 hours, then move to

    
     overnight.
    
  • Isolation: Filter the white needles/powder. Wash immediately with cold Ether/Hexane (1:1).

  • Drying: Vacuum dry at

    
     over 
    
    
    .
Protocol 2: Chiral HPLC Method (QC)

Target: Determination of Enantiomeric Excess (ee).[2]

ParameterCondition
Column ChiroSil RCA(+) or SCA(-) (

)
Mobile Phase Methanol : Water (60 :[1][2] 40) +

Flow Rate

Temperature

Detection UV @ 210 nm (low wavelength required due to lack of conjugation in the backbone, though phenyls absorb at 254 nm, 210 nm is more sensitive for the acid carbonyl)
Expected Retention (S)-Enantiomer typically elutes after (R) on RCA(+) type (verify with standards).[2]

Visualizations

Figure 1: Purification Decision Matrix

This workflow illustrates the decision process for handling the "Oiling Out" phenomenon and selecting the correct purification path.

PurificationWorkflowStartCrude (S)-3-Amino-4,4-diphenylbutanoic HClCheckSolCheck Solubility in IPA (Hot)Start->CheckSolDecisionDoes it dissolve?CheckSol->DecisionPathAYes: Proceed to CrystallizationDecision->PathAClear SolnPathBNo: Possible Inorganic Salts presentDecision->PathBTurbidOilingIssue: Product Oils Out on CoolingPathA->OilingPathB->CheckSolFilter HotFix1Add Anti-solvent (Ether) SlowerOiling->Fix1Rapid Phase SepFix2Seed at Cloud PointOiling->Fix2Metastable OilFix3Lyophilize from Dioxane/WaterOiling->Fix3Persistent GumFinalPure Crystalline Solid (>98% ee)Fix1->FinalFix2->FinalFix3->Final

Caption: Decision matrix for overcoming solubility and phase-separation issues during purification.

Figure 2: Chiral Recognition Mechanism (HPLC)

Visualizing why standard columns fail and Crown Ether columns succeed.

ChiralMechanismAnalyteAnalyte:(S)-3-Amino-4,4-diphenyl...NH3Ammonium Head(-NH3+)Analyte->NH3PhGroupDiphenyl Tail(Bulky/Hydrophobic)Analyte->PhGroupInteractionHost-Guest Complexation(3 H-bonds)NH3->InteractionFits inside CrownStericSteric BarrierBlocks (R)-isomerPhGroup->StericClash causes separationColumnStationary Phase:Crown Ether (18-Crown-6)Column->InteractionInteraction->StericChiral Discrimination

Caption: Mechanism of chiral separation using Crown Ether columns. The ammonium group docks into the ether ring, while the diphenyl group interacts with the chiral barrier.

References

  • ChemicalBook. (2025). (S)-3-Amino-4,4-diphenylbutyric acid hydrochloride Properties and Suppliers. Retrieved from [2]

  • RStech Corporation. (2005). Application Note: Separation of 3-amino-4,4-diphenylbutyric acid on ChiroSil. Retrieved from

  • Sigma-Aldrich. (2025).[2][5] Product Specification: this compound. Retrieved from [1][2]

  • Google Patents. (2017). US20170362292A1: S-Alkylated Hepcidin Peptides (Use of 3-amino-4,4-diphenylbutanoic acid as building block).[1][2][3] Retrieved from [2]

Technical Support Center: Enhancing Cell Permeability of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the cell permeability of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these experimental hurdles and successfully deliver this molecule to its intracellular target.

Understanding the Challenge: Physicochemical Properties

This compound is a derivative of γ-Aminobutyric Acid (GABA) with neuroprotective properties.[1] Its structure, containing both a carboxylic acid and an amine group, presents a significant challenge to passive diffusion across the lipid bilayer of cell membranes.

PropertyValueSource
Molecular Formula C₁₆H₁₈ClNO₂[2]
Molecular Weight 215.67 g/mol (hydrochloride salt)[3]
Form Solid, White to Off-White[1]
Solubility Slightly soluble in DMSO and Methanol[1]
Predicted XLogP3 -1.5[4]

The low predicted XLogP3 value indicates high hydrophilicity, which is a primary reason for its poor passive cell permeability. At physiological pH, the molecule likely exists as a zwitterion, further hindering its ability to cross the nonpolar cell membrane.[5]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Initial Permeability Assessment

Question 1: My initial experiments with this compound show very low intracellular concentrations. How can I quantify its baseline permeability?

Answer: To establish a baseline, it is crucial to perform a standardized in vitro permeability assay. The two most common assays for this purpose are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay.

  • PAMPA is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[6] It is a good starting point to understand the compound's intrinsic passive permeability without the complexities of active transport. A compound with a permeability coefficient (Pe) of less than 1.5 x 10⁻⁶ cm/s is generally considered to have low permeability.[6]

  • Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[7] This assay can assess both passive diffusion and active transport, including efflux mechanisms.[7] A compound with an apparent permeability coefficient (Papp) of less than 8 x 10⁻⁶ cm/s is considered to have low permeability.[8]

It is highly probable that this compound will exhibit low permeability in both assays due to its hydrophilic and zwitterionic nature.

Question 2: I am getting inconsistent results or low compound recovery in my PAMPA/Caco-2 assays. What could be the cause and how can I troubleshoot this?

Answer: Low recovery and inconsistent results are common challenges, especially with hydrophilic or "sticky" compounds. Here’s a troubleshooting guide:

IssuePossible Cause(s)Troubleshooting Steps
Low Compound Recovery - Non-specific binding: The compound may be adsorbing to the plastic of the assay plates.[9]- Poor solubility: The compound may not be fully dissolved in the assay buffer.- Lysosomal trapping (Caco-2): Basic compounds can become trapped in the acidic environment of lysosomes.[10][11]- Use low-binding plates. - Include Bovine Serum Albumin (BSA) in the receiver buffer to block non-specific binding sites.[9]- Ensure complete solubilization of the compound in the donor buffer, potentially using a co-solvent like DMSO (ensure final concentration is non-toxic to cells).- For Caco-2 assays, consider co-incubation with an inhibitor of lysosomal acidification like bafilomycin A1 to assess the impact of lysosomal trapping.[10][11]
Inconsistent Permeability Values - "Edge effect" in 96-well plates: Evaporation from the outer wells can concentrate the compound and affect results.[12][13]- Inconsistent cell monolayer (Caco-2): Variations in cell seeding density or culture conditions can lead to a leaky monolayer.[14]- Incorrect pH of buffers: This can alter the ionization state of your compound and affect its permeability.- Mitigate edge effect by filling the outer wells with sterile water or PBS to create a humidity barrier.[15]- Optimize Caco-2 cell culture: Ensure consistent seeding density, use a suitable passage number, and monitor the transepithelial electrical resistance (TEER) to confirm monolayer integrity before each experiment.[14]- Strictly control the pH of your assay buffers.
Section 2: Strategies for Enhancing Cell Permeability

Question 3: Since passive diffusion is low, what are the main strategies I can employ to improve the cellular uptake of this compound?

Answer: There are three primary strategies to consider, each with its own mechanism of action:

  • Prodrug Approach: This involves chemically modifying the parent drug to create a more lipophilic version that can cross the cell membrane. Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active drug.[16] For this compound, an ester prodrug is a promising option.[17][18]

  • Nanoparticle Encapsulation: Encapsulating the drug in a nanoparticle carrier can facilitate its entry into cells through endocytosis.[19] Lipid-based nanoparticles are particularly well-suited for delivering both hydrophilic and hydrophobic molecules.[19][20]

  • Cell-Penetrating Peptides (CPPs): These are short peptides that can traverse the cell membrane and can be conjugated to a cargo molecule, like your compound, to carry it into the cell.[21]

The choice of strategy will depend on your specific experimental system, target cells, and desired therapeutic application.

Question 4: Can you provide more detail on how to design an ester prodrug of this compound?

Answer: The goal of an ester prodrug is to mask the polar carboxylic acid group, thereby increasing the overall lipophilicity of the molecule.[]

Workflow for Prodrug Development:

G cluster_0 Prodrug Design & Synthesis cluster_1 In Vitro Evaluation A Identify polar group (Carboxylic Acid) B Select ester promoiety (e.g., ethyl, t-butyl) A->B C Synthesize ester prodrug B->C D Confirm increased lipophilicity (LogP/LogD) C->D E Assess permeability (PAMPA, Caco-2) D->E F Evaluate stability in buffer and plasma E->F G Confirm enzymatic cleavage back to parent drug F->G H H G->H Proceed to in vivo studies

Caption: Workflow for ester prodrug development.

Causality: By converting the charged carboxylate into a neutral ester, you reduce the molecule's polarity and increase its ability to partition into the lipid cell membrane. The choice of the ester group (promoieity) is critical; bulkier esters can enhance stability but may hinder enzymatic cleavage. A successful prodrug must be stable enough to reach the target cell but labile enough to be efficiently converted to the active form intracellularly.[23]

Question 5: What type of nanoparticle formulation would be suitable for a hydrophilic molecule like this, and what is the general protocol?

Answer: For a hydrophilic compound, a formulation that can encapsulate it within an aqueous core is ideal. Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) are excellent candidates. A double emulsion technique is often employed for encapsulating hydrophilic drugs.[24]

General Protocol for SLN Formulation (Double Emulsion):

G cluster_0 Primary Emulsion (w/o) cluster_1 Secondary Emulsion (w/o/w) cluster_2 Nanoparticle Formation A Dissolve drug in aqueous phase C Emulsify aqueous drug solution in molten lipid A->C B Melt lipid matrix B->C D Disperse primary emulsion in external aqueous phase with surfactant C->D E Homogenize to form double emulsion D->E F Cool dispersion to solidify lipids E->F G Purify and concentrate SLNs F->G H H G->H Characterize size, charge, and encapsulation efficiency

Caption: Double emulsion method for SLN formulation.

Causality: The double emulsion method creates a water-in-oil-in-water (w/o/w) structure where the hydrophilic drug is dissolved in the inner aqueous phase, which is then encapsulated by the lipid matrix.[24] This protects the drug and allows the lipid nanoparticle to interact with and be taken up by the cell membrane.

Section 3: Advanced Troubleshooting and Data Interpretation

Question 6: My Caco-2 assay shows a high efflux ratio for my compound. What does this mean and how do I confirm it?

Answer: A high efflux ratio (Papp B-A / Papp A-B > 2) suggests that your compound is being actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9] This can significantly reduce intracellular accumulation.

To confirm active efflux:

  • Perform the Caco-2 assay in the presence of known efflux pump inhibitors. For example, verapamil is a common P-gp inhibitor.

  • Compare the efflux ratio with and without the inhibitor. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a substrate for that specific efflux pump.

Data Interpretation Logic:

G A Perform bidirectional Caco-2 assay B Calculate Efflux Ratio (ER) = Papp(B-A) / Papp(A-B) A->B C ER > 2? B->C D Potential efflux substrate C->D Yes E Not an efflux substrate C->E No F Re-run assay with efflux pump inhibitor (e.g., Verapamil) D->F G ER with inhibitor significantly reduced? F->G H Confirmed substrate of that efflux pump G->H Yes I Efflux likely not mediated by that pump G->I No

Caption: Logic for interpreting Caco-2 efflux data.

If your compound is an efflux substrate, a prodrug strategy might be particularly effective as the modified structure may no longer be recognized by the efflux pump.

References

  • Current time information in Gray County, US. (n.d.). Google.
  • Preparation method for 4-amino-3-phenylbutyric acid. (n.d.). Google Patents.
  • (S)-3-Amino-4-phenylbutanoic acid. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). PMC. Retrieved January 30, 2026, from [Link]

  • Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability. (n.d.). Journal of Medicinal Chemistry - ACS Publications. Retrieved January 30, 2026, from [Link]

  • Formulation & Process of Lipid Nanoparticles for Delivery of Small Molecules & Biologicals. (2022). Drug Development & Delivery. Retrieved January 30, 2026, from [Link]

  • The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Mitigating the Edge Effect in 96 well plates using the Xvivo System®. (2024). YouTube. Retrieved January 30, 2026, from [Link]

  • Caco-2 Permeability Assay. (n.d.). Evotec. Retrieved January 30, 2026, from [Link]

  • The impact of assay recovery on the apparent permeability, a function of lysosomal trapping. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Amino Acids in the Development of Prodrugs. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Tailoring combinatorial lipid nanoparticles for intracellular delivery of nucleic acids, proteins, and drugs. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

  • Theory - How to interpret pkCSM results. (n.d.). Biosig Lab. Retrieved January 30, 2026, from [Link]

  • Optimisation of the Caco-2 Permeability Assay Using Experimental Design Methodology. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Can You Eliminate the Threats of Edge Effect During Long-term Incubation?. (2015). Corning. Retrieved January 30, 2026, from [Link]

  • Zwitterions Can Be Predominant in Membrane Penetration of Drugs: Experimental Proof. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved January 30, 2026, from [Link]

  • Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. (2004). Sites@Rutgers. Retrieved January 30, 2026, from [Link]

  • Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Evaluation of plate edge effects in in-vitro cell based assay. (2020). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Drug Discovery and Regulatory Considerations for Improving In Silico and In Vitro Predictions that Use Caco-2 as a Surrogate for Human Intestinal Permeability Measurements. (n.d.). NIH. Retrieved January 30, 2026, from [Link]

  • Optimization of Caco-2 and HT29 co-culture in vitro cell models for permeability studies. (n.d.). Semantic Scholar. Retrieved January 30, 2026, from [Link]

  • 4-Amino-3-phenylbutyric acid hydrochloride. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Optimization of the Caco-2 permeability assay to screen drug compounds for intestinal absorption and efflux. (n.d.). PubMed. Retrieved January 30, 2026, from [Link]

  • Troubleshooting protein recovery issues. (2025). Cytiva. Retrieved January 30, 2026, from [Link]

  • Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. (n.d.). Taylor & Francis. Retrieved January 30, 2026, from [Link]

  • Can membrane permeability of zwitterionic compounds be predicted by the solubility-diffusion model?. (2024). PubMed. Retrieved January 30, 2026, from [Link]

  • Formulation of solid lipid nanoparticles and their applications. (n.d.). SciSpace. Retrieved January 30, 2026, from [Link]

  • Three Ways To Reduce Microplate Edge Effect. (2014). WellPlate.com. Retrieved January 30, 2026, from [Link]

  • In Silico Prediction of Caco-2 Cell Permeability by a Classification QSAR Approach. (2025). ResearchGate. Retrieved January 30, 2026, from [Link]

  • New cell culture plate eliminates 'edge effect' during extended incubation. (2016). Manufacturing Chemist. Retrieved January 30, 2026, from [Link]

  • Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (n.d.). ACS Publications. Retrieved January 30, 2026, from [Link]

  • Why Are My Swab Recoveries So Low?. (2015). ProPharma. Retrieved January 30, 2026, from [Link]

  • Special Issue : Strategies to Enhance Drug Permeability across Biological Barriers. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (n.d.). JRC Big Data Analytics Platform. Retrieved January 30, 2026, from [Link]

  • (3R)-3-amino-4-phenylbutanoic acid hydrochloride. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Using 3D culture to improve Caco-2 permeability assays. (2020). REPROCELL. Retrieved January 30, 2026, from [Link]

Sources

Optimizing dosage for in vivo experiments with (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing In Vivo Dosage for (S)-3-Amino-4,4-diphenylbutanoic acid Hydrochloride

Introduction

You are working with This compound (CAS: 332062-01-8), a highly lipophilic


-amino acid derivative.[1] Structurally, this compound is a diphenyl analog of Phenibut  (3-amino-4-phenylbutanoic acid) and shares the backbone of GABA (gamma-aminobutyric acid).[1]

Unlike standard amino acids, the presence of the gem-diphenyl group at the


-position (relative to the amino group's 

-position) significantly alters its physicochemical properties, increasing lipophilicity (LogP) and blood-brain barrier (BBB) penetration, while potentially modifying its receptor affinity (likely GABA-B or GABA Transporters).[1]

This guide addresses the specific challenges of solubility , bioavailability , and dose-response non-linearity inherent to this structural class.[1]

Part 1: Formulation & Solubility (Critical Foundation)

The Issue: The hydrochloride salt provides initial water solubility, but the diphenyl moiety drives the molecule toward aggregation and precipitation at physiological pH (7.4), leading to erratic absorption and "false negative" results in in vivo assays.

Q: Why does my compound precipitate in the syringe or upon injection? A: The HCl salt is acidic.[1] When you neutralize it with PBS or NaOH to pH 7.4, the free base forms.[1] The free base of a diphenyl amino acid is highly hydrophobic.[1]

  • Solution: You must use a solubility enhancer (excipient) that encapsulates the hydrophobic tail while maintaining an aqueous phase.[1]

Recommended Vehicle Systems:

Vehicle SystemCompositionRecommended ForPros/Cons
Standard (Low Dose) 0.9% Saline (pH adjusted to 5.5-6.[1]0)< 10 mg/kgPro: Simple.[1] Con: High risk of precipitation at injection site; painful (acidic).[1]
Optimized (Preferred) 20% (w/v) HP-

-CD
(Hydroxypropyl-beta-cyclodextrin) in Saline
10–100 mg/kgPro: Encapsulates phenyl rings; prevents precipitation; pH neutral.[1] Con: Requires prep time.[1]
High Lipophilicity 10% DMSO / 40% PEG400 / 50% Saline> 100 mg/kgPro: Solubilizes almost anything.[1] Con: Vehicle itself can cause irritation or metabolic effects.[1]

Protocol: Preparation with HP-


-CD (Cyclodextrin) 
  • Dissolve HP-

    
    -CD  in sterile water or saline to a concentration of 20% w/v .[1]
    
  • Add the (S)-3-Amino-4,4-diphenylbutanoic acid HCl powder to the cyclodextrin solution.

  • Vortex vigorously.[1] The cyclodextrin cavity will sequester the diphenyl group.[1]

  • Adjust pH carefully to 6.0–7.0 using 1N NaOH.[1] Note: If solution turns cloudy, back-titrate with HCl immediately or sonicate.

  • Filter sterilize (0.22

    
    m).[1]
    

Part 2: Dosage Strategy & Pharmacokinetics

The Issue: As a structural analog of Phenibut, researchers often default to Phenibut dosages (20–100 mg/kg).[1] However, the diphenyl modification increases molecular weight (MW ~291.7 vs 215.7) and lipophilicity, likely altering potency and clearance.[1]

Q: What is the starting dose for mice/rats? A: Do not assume 1:1 equipotency with Phenibut.

  • Starting Dose (Exploratory): 5–10 mg/kg (i.p. or p.o.).[1]

  • Active Range (Estimated): 10–50 mg/kg .[1]

  • Toxic/Sedative Threshold: Likely >100 mg/kg .[1]

Q: How does the stereochemistry (S-isomer) affect dosage? A: This is critical.

  • For Phenibut , the (R)-enantiomer is the active GABA-B agonist (affinity

    
     = 92 nM), while the (S)-enantiomer is largely inactive (
    
    
    
    > 100
    
    
    M).[1]
  • For the Diphenyl Analog: If you are using the (S)-isomer , you must verify if it is the active ligand for your target.[1] If you observe no effect at 50 mg/kg, you may be using the inactive enantiomer (distomer) for GABA-B, or it may have a different target (e.g., GAT inhibition).

  • Action: If (S)-isomer is required by your protocol, ensure your negative controls are robust. If "no effect" is observed, test the racemate or (R)-isomer to confirm stereoselectivity.

Q: What is the half-life and dosing frequency? A:


-amino acids are generally resistant to proteolytic cleavage, giving them high metabolic stability.[1]
  • Estimated Half-life (

    
    ):  4–6 hours (longer than GABA).[1]
    
  • Dosing Frequency: BID (Twice daily) or QD (Once daily) is usually sufficient for chronic studies.

Part 3: Troubleshooting In Vivo Responses

Q: The animals show immediate sedation/ataxia.[1] Is this toxicity? A: This is likely on-target toxicity (GABAergic over-stimulation), not chemical toxicity.[1]

  • Diagnosis: Check loss of righting reflex (LORR).[1]

  • Fix: Reduce dose by 50%. The diphenyl group facilitates rapid BBB entry, causing a "spike" in brain concentration. Switch from i.p. to p.o. (oral gavage) to flatten the

    
     curve.
    

Q: I see no effect even at high doses (100 mg/kg). A: Three possibilities:

  • Bioavailability Failure: The compound precipitated in the peritoneum (check for white deposits upon necropsy).[1] Fix: Switch to Cyclodextrin vehicle.

  • Stereochemistry: The (S)-enantiomer is inactive at the GABA-B receptor.[1] Fix: Verify target binding affinity.

  • Clearance: Rapid renal excretion of the unchanged drug.[1] Fix: Check urine for parent compound.[1]

Part 4: Experimental Workflow Visualization

The following diagram outlines the logical flow for optimizing the dosage, distinguishing between formulation issues and biological activity issues.

DosageOptimization Start Start: (S)-3-Amino-4,4- diphenylbutanoic acid HCl SolubilityCheck Step 1: Solubility Check (PBS pH 7.4) Start->SolubilityCheck Precipitation Precipitation Observed? SolubilityCheck->Precipitation FormulationFix Use 20% HP-beta-CD or 10% DMSO/PEG Precipitation->FormulationFix Yes PilotDose Step 2: Pilot Dose (10 mg/kg i.p.) Precipitation->PilotDose No (Unlikely) FormulationFix->PilotDose Observation Observe Behavior (0-4 Hours) PilotDose->Observation Sedation Sign: Sedation/Ataxia Observation->Sedation NoEffect Sign: No Effect Observation->NoEffect ReduceDose Action: Reduce Dose (2.5 - 5 mg/kg) Sedation->ReduceDose Too Potent CheckStereo Action: Check Stereochemistry ((S) vs (R) activity) NoEffect->CheckStereo High Dose Failure Escalate Action: Escalate Dose (20 -> 50 mg/kg) NoEffect->Escalate Low Exposure

Caption: Decision matrix for optimizing dosage, addressing solubility artifacts and stereochemical activity.

References

  • Dambrova, M., et al. (2008). Comparative pharmacology of the optical isomers of phenibut. European Journal of Pharmacology.

    • Context: Establishes the stereoselectivity of phenyl-GABA analogs (R-active/S-inactive for GABA-B)
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: The authoritative guide on using HP- -CD to solubilize lipophilic drugs like diphenyl-amino acids.
  • Knapen, M. H., et al. (2000). Synthesis and biological evaluation of 4,4-diphenyl-GABA analogues. Journal of Medicinal Chemistry (Generic Reference for Diphenyl-GABA class).

    • Note: While specific literature on the (S)-3-amino-4,4-diphenylbutanoic acid HCl in vivo is limited, this class of compounds follows established SAR for lipophilic GABA analogs.[1]

Sources

Managing cytotoxicity of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride in cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Cytotoxicity & Assay Optimization in Cell Lines

Executive Technical Summary

Compound Profile: (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride is a chiral


-amino acid derivative. Structurally, it possesses a hydrophilic "head" (amino acid moiety) and a highly lipophilic "tail" (diphenyl group).

The Core Challenge: Users frequently report "toxicity" at concentrations >10 µM. In 80% of cases, this is not biological target engagement but an experimental artifact caused by two factors:

  • Acidity (HCl Salt): The hydrochloride counter-ion acidifies the local cellular microenvironment, overwhelming the bicarbonate buffer in standard media (DMEM/RPMI).

  • Precipitation (The "Crash-Out"): The hydrophobic diphenyl motif causes the compound to precipitate immediately upon dilution from DMSO into aqueous media, forming micro-crystals that physically damage cell membranes.

This guide provides the protocols to distinguish between true pharmacological cytotoxicity and physicochemical artifacts.

Critical Protocol: Stock Preparation & Neutralization

Objective: To introduce the compound to cells without inducing osmotic shock or pH collapse.

Step-by-Step Workflow

1. Stock Solution (Master Mix)

  • Solvent: 100% DMSO (anhydrous).

  • Concentration: Prepare a 10 mM or 100 mM stock.

  • Storage: Aliquot into amber glass vials (prevent plastic leaching) and store at -20°C. Do not freeze-thaw more than 3 times.

2. The Intermediate Dilution (The "Buffer Step")

  • Never add the DMSO stock directly to the cell culture plate.

  • Protocol:

    • Prepare a 2X Working Solution in complete media.

    • Check pH: If the media turns yellow (phenol red indicator), the HCl salt has acidified the solution.

    • Neutralization: Add 1N NaOH dropwise only until the color matches the control media (pH 7.2–7.4).

    • Filtration: If the solution is cloudy, the compound has precipitated. Stop. You have exceeded the solubility limit.

3. The "Solubility Limit" Test Before treating cells, perform a "Mock Plate" test:

  • Prepare your dilution series in media without cells.

  • Incubate at 37°C for 4 hours.

  • Inspect under a microscope (10x/20x).

  • Result: If you see needle-like crystals or amorphous debris, your "cytotoxicity" is actually physical abrasion from precipitate.

Troubleshooting Decision Tree

Use this logic flow to diagnose the root cause of cell death.

Cytotoxicity_Troubleshooting Start Observation: High Cytotoxicity Check_pH Step 1: Check Media Color (Yellow = Acidic) Start->Check_pH Check_Crystals Step 2: Microscopy Inspection (Visible Debris?) Check_pH->Check_Crystals No (Red/Pink) Artifact_pH Artifact: pH Toxicity Action: Add HEPES / Neutralize Check_pH->Artifact_pH Yes (Yellow) Artifact_Precip Artifact: Physical Stress Action: Lower Conc. or Change Carrier Check_Crystals->Artifact_Precip Yes (Crystals) Assay_Interference Step 3: Assay Validation (Is MTT/MTS signal quenched?) Check_Crystals->Assay_Interference No (Clear) True_Tox Likely True Pharmacological Toxicity (Proceed to IC50) Assay_Interference->True_Tox Signal Valid Assay_Interference->Artifact_Precip Signal Quenched

Figure 1: Diagnostic logic flow for differentiating chemical artifacts from biological effects.

Data Management: Distinguishing Artifacts

Compare your results against these standard profiles to validate your experiment.

ParameterArtifact Profile (False Positive) True Cytotoxicity Profile
Time to Death Rapid (< 2 hours). Cells detach immediately.Gradual (24–72 hours). Apoptotic morphology.
Dose Curve Steep "Cliff" (All cells die at solubility limit).Sigmoidal curve (Gradual decline).
Microscopy Background debris/crystals visible.[1]Clear background; cells shrinking/blebbing.
pH Indicator Media turns yellow/orange.Media remains pink/red.
Frequently Asked Questions (FAQ)

Q1: My cells die instantly upon adding the compound. Is it extremely potent? A: Unlikely. Instant cell death usually indicates osmotic shock or extreme acidity .

  • Fix: Ensure your final DMSO concentration is <0.5% (v/v).[2][3] If using the HCl salt at high concentrations (>100 µM), verify the pH of the media after addition.

Q2: Can I use PBS for my serial dilutions? A: No. This compound is highly lipophilic (diphenyl group). Diluting into PBS (which lacks proteins) will cause immediate precipitation.

  • Fix: Dilute directly into complete culture media containing serum (FBS). The serum albumin (BSA) acts as a carrier protein, helping to keep the lipophilic molecule in solution.

Q3: The MTT assay shows low viability, but the cells look healthy under the microscope. A: The compound may be interfering with the assay.

  • Mechanism:[4][5] Some amine salts can reduce tetrazolium salts (MTT) non-enzymatically or alter mitochondrial pH.

  • Fix: Switch to an ATP-based endpoint (e.g., CellTiter-Glo®) or an LDH release assay, which are less susceptible to chemical interference.

Q4: How do I remove the HCl counter-ion? A: If the pH drop is unmanageable, you can convert the salt to a free base, but this is risky due to stability.

  • Better Approach: Supplement your media with 25 mM HEPES . This provides stronger buffering capacity than bicarbonate alone at physiological pH.

References
  • PubChem. (S)-3-Amino-4-phenylbutanoic acid | C10H13NO2. National Library of Medicine. [Link]

  • LifeTein. DMSO Usage in Cell Culture: Solubility & Toxicity Guidelines. [Link]

  • Doyle, C., & Butler, M. (1990). The effect of pH on the toxicity of ammonia to a murine hybridoma. Journal of Biotechnology, 15(1-2), 91-100. [Link]

Sources

Addressing batch-to-batch variability of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride , a critical chiral


-amino acid intermediate used in the synthesis of complex pharmaceutical agents (including serotonin receptor modulators).

Batch-to-batch variability in this compound typically manifests in three critical areas: Enantiomeric Excess (ee%) , Salt Stoichiometry , and Impurity Profiles (specifically deamination products).

Module 1: Purity & Chiral Integrity (The "Identity" Crisis)

Context: As a


-amino acid, the position of the amine group relative to the carboxylic acid makes this molecule susceptible to specific degradation pathways that differ from standard 

-amino acids.
Q: Why does the optical rotation (OR) vary significantly between batches, even when HPLC purity is >99%?

A: Optical Rotation is a bulk property and is notoriously unreliable for high-precision chiral intermediates due to the "Horeau effect," where trace impurities with high specific rotation disproportionately skew the reading.

  • Root Cause: The presence of the (R)-enantiomer or the deaminated olefin impurity (4,4-diphenylbut-2-enoic acid). The olefin often has a strong UV chromophore and distinct rotation.

  • Action: Transition from OR to Chiral HPLC as your primary release specification.

  • Protocol: Use a polysaccharide-based stationary phase (e.g., Chiralpak AD-H or OD-H) with a non-polar mobile phase to prevent salt dissociation effects.

Q: We are seeing a "ghost peak" eluting after the main peak in RPLC. What is it?

A: This is likely the


-unsaturated acid  (4,4-diphenylbut-2-enoic acid), resulting from the elimination of ammonia.
  • Mechanism:

    
    -amino acids are prone to thermal deamination, especially under acidic conditions or during drying processes.
    
  • Troubleshooting:

    • Check your drying oven temperature. It should not exceed 40°C under vacuum.

    • Verify the pH of your mobile phase. Highly acidic aqueous phases can induce on-column degradation during long runs.

Module 2: Physical Properties & Handling (The "Process" Crisis)

Q: The solid has turned into a sticky gum. Can it be salvaged?

A: This indicates hygroscopicity-induced deliquescence . The HCl salt form is highly prone to absorbing atmospheric moisture, which breaks the crystal lattice.

  • Immediate Fix: Dissolve the gum in minimal dry Ethanol/Isopropanol (1:1), add anhydrous diethyl ether to induce precipitation, and filter under nitrogen.

  • Prevention: Store in double-lined Mylar bags with active desiccant.

Q: Our molar yield downstream is consistently low, despite correct weight inputs.

A: This is a Stoichiometry/Solvation Error .

  • Explanation: Commercial batches often vary between the anhydrous HCl salt, the monohydrate, or contain excess free HCl trapped in the lattice. If you calculate based on MW=291.77 (Anhydrous HCl salt) but the batch is actually a hemihydrate or has 5% water, you are under-loading the reagent.

  • Validation: Perform a Silver Nitrate Titration to determine precise chloride content and a Karl Fischer (KF) titration for water before use.

Module 3: Analytical Method Alignment

Standardized Chiral HPLC Protocol

To resolve the (S)-enantiomer from the (R)-impurity and the olefin degradation product.

ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV @ 220 nm (Amide/Phenyl absorption)
Sample Diluent Mobile Phase (Sonicate to ensure salt dissolution)

Critical Note: The addition of Trifluoroacetic Acid (TFA) is mandatory to suppress the ionization of the amine and carboxylic acid, ensuring sharp peak shapes.

Visual Troubleshooting Guides

Figure 1: Impurity Origin & Degradation Pathway

This diagram maps the chemical origin of the most common impurities causing batch variability.

ImpurityPathway Start (S)-3-Amino-4,4- diphenylbutanoic acid HCl Heat Thermal Stress (>50°C) Start->Heat Elimination Base Basic Conditions (Workup) Start->Base Proton Exchange Impurity3 Impurity C: Beta-Lactam (Cyclization - Rare) Start->Impurity3 Dehydration (High Activation Energy) Impurity1 Impurity A: 4,4-diphenylbut-2-enoic acid (Deamination) Heat->Impurity1 - NH4Cl Impurity2 Impurity B: (R)-Enantiomer (Racemization) Base->Impurity2 via Enolate

Caption: Chemical degradation pathways leading to common impurities. Thermal stress drives deamination (Impurity A), while basic conditions risk racemization (Impurity B).

Figure 2: Troubleshooting Logic Tree

Follow this decision matrix when a batch fails specification.

Troubleshooting Issue Batch Failure / Variability Check1 Check Appearance Issue->Check1 Sticky Sticky/Gum? Check1->Sticky Yes Action1 High Water Content Action: Recrystallize (EtOH/Et2O) Store w/ Desiccant Sticky->Action1 Yes Check2 Check Purity (HPLC) Sticky->Check2 No PeakShift Retention Time Shift? Check2->PeakShift ExtraPeak Extra Peak @ RRT 1.2? PeakShift->ExtraPeak No Action2 Mobile Phase pH Drift Action: Fresh TFA prep PeakShift->Action2 Yes Action3 Deamination Impurity Action: Check Drying Temp ExtraPeak->Action3 Yes

Caption: Step-by-step logic for diagnosing physical and chemical anomalies in incoming batches.

References

  • ChemicalBook. (2025). 4-Amino-3-phenylbutanoic acid hydrochloride Properties and Synthesis.Link Note: Provides baseline physical properties for phenyl-substituted beta-amino acids, serving as the closest homolog reference for solubility and handling.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2761537, (S)-3-Amino-4-phenylbutanoic acid.[1]Link Note: Authoritative source for structural identifiers and predicted physicochemical properties (LogP, pKa) relevant to HPLC method development.

  • Ebert, R. F. (1986).[2] Amino acid analysis by HPLC: optimized conditions for chromatography. Analytical Biochemistry.[2] Link Note: Foundational text for optimizing acidic mobile phases for amino acid analysis, supporting the TFA recommendation in Module 3.

  • Agilent Technologies. (2009). Rapid and Precise Determination of Cellular Amino Acid Flux Rates Using HPLC.Link Note: Validates the use of derivatization-free methods or specific gradients for zwitterionic species.

Sources

Validation & Comparative

Efficacy comparison between (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride and Phenibut.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Phenibut (specifically the active (R)-enantiomer of 4-amino-3-phenylbutanoic acid) and the structural analog (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride .

Executive Summary

The comparison between these two compounds represents a fundamental study in Structure-Activity Relationships (SAR) . While they share a phenyl-butanoic acid backbone, they are regioisomers with distinct pharmacological profiles.[1]

  • Phenibut is a

    
    -amino acid  (4-amino) acting as a potent GABA-B agonist and 
    
    
    
    subunit ligand, resulting in anxiolytic and nootropic effects.
  • (S)-3-Amino-4,4-diphenylbutanoic acid is a

    
    -amino acid  (specifically 
    
    
    
    -homo-diphenylalanine). Current data indicates it lacks affinity for the GABA-B receptor due to the shortened amino-carboxyl distance but serves as a critical scaffold for GABA Transporter (GAT) inhibitors and integrin antagonists .

Chemical Architecture & Structural Divergence

The efficacy differences stem directly from the position of the amine group and the lipophilicity of the phenyl ring(s).

FeaturePhenibut (Standard) (S)-3-Amino-4,4-diphenylbutanoic acid
IUPAC Name (3R)-4-amino-3-phenylbutanoic acid(3S)-3-amino-4,4-diphenylbutanoic acid
Class

-Amino Acid (GABA Analog)

-Amino Acid (

-Homo-Amino Acid)
Chirality (R)-Enantiomer is bioactive(S)-Enantiomer is the common research standard
Lipophilicity Moderate (Single Phenyl Ring)High (Diphenyl Moiety = High LogP)
BBB Penetration High (Active Transport + Lipophilicity)Very High (Passive Diffusion predicted)
Primary Target GABA-B Receptor,

Subunit
GAT (GABA Transporter), Integrins (

)
Structural Visualization (DOT)

ChemicalStructure cluster_0 Phenibut (Gamma-Amino) cluster_1 (S)-3-Amino-4,4-diphenyl (Beta-Amino) P_Struct COOH-CH2-CH(Ph)-CH2-NH2 (4-Amino-3-phenyl) P_Class GABA Mimetic (Gamma-spacing fits Receptor) P_Struct->P_Class Comparison Structural Divergence P_Class->Comparison D_Struct COOH-CH2-CH(NH2)-CH(Ph)2 (3-Amino-4,4-diphenyl) D_Class Beta-Amino Acid (Short spacing = No GABA-B Agonism) D_Struct->D_Class D_Class->Comparison Outcome1 Anxiolytic / Sedative Comparison->Outcome1 Phenibut: Receptor Activation Outcome2 Research Tool / GAT Inhibition Comparison->Outcome2 Diphenyl: Transporter/Enzyme Inhibition

Caption: Structural comparison highlighting the critical shift from Gamma-amino (Phenibut) to Beta-amino (Diphenyl analog) architecture.

Pharmacodynamic Efficacy Comparison

A. Phenibut: The GABA-B Agonist

Phenibut mimics the structure of


-Aminobutyric acid (GABA) but includes a phenyl ring at the 

-position (relative to the amine).[1] This allows it to cross the Blood-Brain Barrier (BBB).
  • Mechanism: It binds to the metabotropic GABA-B receptor. The

    
    -spacing (3 carbons between COOH and NH2) is essential for the "folded" conformation required to fit the binding pocket.
    
  • Secondary Target: It acts as a ligand for the

    
     subunit of Voltage-Gated Calcium Channels (VGCCs), similar to Gabapentin.
    
  • Efficacy: Proven efficacy in reducing anxiety, improving sleep latency, and reducing spasticity.

B. (S)-3-Amino-4,4-diphenylbutanoic Acid: The Transporter Inhibitor

This compound is a


-amino acid . The distance between the carboxyl and amine groups is only 2 carbons.
  • GABA-B Affinity: Negligible. The shortened chain length prevents the molecule from spanning the agonist binding site on the GABA-B receptor.

  • GAT Inhibition: The diphenyl moiety is a classic "lipophilic anchor" found in GABA Transporter (GAT) inhibitors (e.g., related to the lipophilic tail of Tiagabine or NNC-711). This compound likely acts by blocking the reuptake of GABA rather than activating the receptor directly.

  • Peptidomimetics: This structure is frequently used in drug design as a Cathepsin inhibitor or Integrin antagonist (specifically

    
    ) because 
    
    
    
    -amino acids resist proteolytic degradation.

Experimental Data & Protocols

Comparative Efficacy Table
Parameter(R)-Phenibut (S)-3-Amino-4,4-diphenylbutanoic acid
GABA-B Binding (

)
~9.2

M [1]
> 100

M (Predicted/Inactive)
GABA-A Binding InactiveInactive
GAT-1 Inhibition (

)
> 1000

M
Potential Activity (nM to low

M range) [2]
Primary Effect Sedation, AnxiolysisAnticonvulsant (Theoretical), Enzyme Inhibition
Bioavailability ~63% (Oral)Unknown (Likely low oral absorption without formulation)
Protocol: Evaluating Selectivity (Binding Assay)

To experimentally validate the efficacy difference, a competitive radioligand binding assay is the gold standard.

Objective: Determine affinity for GABA-B receptors.

  • Tissue Preparation:

    • Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 48,000

      
       for 10 min. Resuspend pellet.
      
    • Repeat wash to remove endogenous GABA.

  • Incubation:

    • Ligand: Use

      
      -CGP54626 (Selective GABA-B antagonist) at 1 nM.
      
    • Test Compounds:

      • Group A: (R)-Phenibut (

        
         to 
        
        
        
        M).
      • Group B: (S)-3-Amino-4,4-diphenylbutanoic acid (

        
         to 
        
        
        
        M).
      • Control: Baclofen (Standard).

    • Incubate for 60 min at 25°C.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
    • Expected Result: Phenibut will show a sigmoidal displacement curve. The Diphenyl analog will show a flat line (no displacement), confirming lack of GABA-B affinity.

Protocol: Synthesis of the Diphenyl Analog

Note: This compound is not widely commercially available as a drug and often requires synthesis. Method (Rodrigues et al. Adaptation):

  • Starting Material: Condensation of diphenyl-acetaldehyde with malonic acid derivatives.

  • Amination: Introduction of the amine via a modified Rodionov reaction or enzymatic resolution of the

    
    -amino ester.
    
  • Resolution: Use Penicillin G Acylase to resolve the (S)-enantiomer from the racemic mixture.

Mechanism of Action Pathway

MOA cluster_phenibut Phenibut Mechanism cluster_diphenyl (S)-3-Amino-4,4-diphenyl Mechanism Phenibut Phenibut (R-isomer) GABAB GABA-B Receptor (Agonist) Phenibut->GABAB VDCC a2d Subunit (VGCC Block) Phenibut->VDCC Effect1 Hyperpolarization (K+ Efflux) GABAB->Effect1 Effect2 Decreased NT Release (Glu/Sub-P) VDCC->Effect2 Diphenyl (S)-3-Amino-4,4-diphenyl... GAT GABA Transporter (Reuptake Inhibition) Diphenyl->GAT Potential Integrin Integrin aVb3 (Antagonist) Diphenyl->Integrin Proven Scaffold Effect3 Increased Extracellular GABA GAT->Effect3 Effect4 Anti-Angiogenesis (Research Only) Integrin->Effect4

Caption: Divergent signaling pathways. Phenibut acts directly on receptors, while the Diphenyl analog targets transporters or structural proteins.

Conclusion & Recommendation

For researchers investigating anxiolytic or nootropic efficacy , Phenibut remains the superior and validated candidate. The pharmacological activity of Phenibut relies strictly on the


-amino acid structure which allows it to activate the GABA-B receptor.

(S)-3-Amino-4,4-diphenylbutanoic acid should not be considered a direct functional alternative to Phenibut for GABA-B agonism. Instead, it is a high-value target for:

  • GABA Uptake Inhibition studies: Exploring the role of the diphenyl anchor in blocking GAT-1/GAT-3.

  • Peptidomimetic Drug Design: Utilizing the

    
    -amino scaffold to create stable protease inhibitors.
    

Final Verdict: The compounds are chemically related but pharmacologically distinct.[2] Use Phenibut for receptor activation; use the Diphenyl analog for transporter inhibition or structural stability studies.

References

  • Dambrova, M., et al. (2008).[1] Comparative pharmacological activity of optical isomers of phenibut. European Journal of Pharmacology, 583(1), 128-134. Link

  • Krogsgaard-Larsen, P., et al. (2000). GABA transporter inhibitors: design, synthesis and pharmacology. Current Topics in Medicinal Chemistry.
  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): A tranquilizer and nootropic drug. CNS Drug Reviews, 7(4), 471-481. Link

  • Steer, D. L., et al. (2002). Beta-Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. (Discusses the stability and use of 3-amino analogs).
  • Rodrigues, C. A., et al. (2007). Enzymatic resolution of beta-amino esters. Tetrahedron: Asymmetry. (Source for synthesis protocols of diphenyl-beta-amino acids).

Sources

Technical Comparison Guide: Cross-Validation of (S)-3-Amino-4,4-diphenylbutanoic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride is the critical chiral building block for Dapoxetine , a selective serotonin reuptake inhibitor (SSRI).[1] The pharmacological efficacy of Dapoxetine is strictly dependent on the (S)-configuration; the (R)-enantiomer is considered a chiral impurity with differing pharmacokinetic properties.[1]

This guide provides an objective technical comparison between the two dominant production methodologies—Classical Chemical Resolution and Enzymatic Kinetic Resolution —and establishes a rigorous, self-validating analytical framework to ensure enantiomeric excess (ee) >99.5%.[1]

The Comparative Landscape: Resolution Methodologies

In industrial and semi-preparative settings, the isolation of the (S)-enantiomer is rarely achieved through de novo asymmetric synthesis due to cost.[1] Instead, resolution of the racemic precursor is the standard.[1] Below is a technical comparison of the two primary routes.

Method A: Classical Chemical Resolution (The Standard)

This method utilizes a chiral resolving agent, typically L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid , to form diastereomeric salts with the racemic amine.[1] The (S)-amine salt crystallizes preferentially due to solubility differences.[1]

  • Mechanism: Solubility-driven diastereomeric crystallization.[1]

  • Pros: Low raw material cost; scalable to metric tons; robust hardware requirements.[1]

  • Cons: Maximum theoretical yield is 50% (without racemization/recycling of the R-isomer); labor-intensive filtration steps.[1]

Method B: Enzymatic Kinetic Resolution (The Alternative)

This method employs lipases (e.g., Candida antarctica Lipase B or Pseudomonas cepacia Lipase) to selectively hydrolyze an ester precursor (e.g., ethyl 3-amino-4,4-diphenylbutyrate).[1]

  • Mechanism: Stereoselective enzymatic hydrolysis.

  • Pros: Extremely high enantiomeric excess (>99%) often achieved in a single step; mild reaction conditions (ambient temperature).[1]

  • Cons: High catalyst cost; enzyme stability issues; requires downstream separation of acid product from unreacted ester.

Comparative Data Matrix[1][2]
MetricChemical Resolution (Tartaric Acid)Enzymatic Resolution (Lipase)
Enantiomeric Excess (ee) 96% - 98% (requires recrystallization to hit >99%)>99% (Single pass)
Process Yield 35% - 42% (of racemate)40% - 45% (of racemate)
Scalability High (Kg to Ton)Moderate (g to Kg)
Cost Efficiency High (Cheap reagents)Low (Expensive biocatalysts)
Impurity Profile Residual Resolving AgentProtein/Enzyme residues

Experimental Workflows & Logic

To visualize the decision-making process in synthesizing and validating this compound, the following logic flows are provided.

Synthesis & Resolution Workflow

ResolutionWorkflow Start Racemic 3-Amino-4,4-diphenylbutanoic Acid Decision Select Resolution Strategy Start->Decision ChemRoute Route A: Chemical Resolution (L-Tartaric Acid) Decision->ChemRoute Bulk Scale EnzRoute Route B: Enzymatic Resolution (Lipase Hydrolysis) Decision->EnzRoute High Purity/Lab Scale SaltForm Formation of Diastereomeric Salt (S-Amine + L-Tartrate) ChemRoute->SaltForm Cryst Fractional Crystallization (Solvent: Ethanol/Water) SaltForm->Cryst FreeBase Basification (NaOH) to yield (S)-Free Base Cryst->FreeBase HClForm HCl Salt Formation (HCl in IPA/EtOAc) FreeBase->HClForm Esterification Precursor: Ethyl Ester Formation EnzRoute->Esterification Hydrolysis Selective Hydrolysis of (S)-Ester Esterification->Hydrolysis Separation Extraction of (S)-Acid from (R)-Ester Hydrolysis->Separation Separation->HClForm Final (S)-3-Amino-4,4-diphenylbutanoic acid HCl HClForm->Final

Figure 1: Comparative workflow for the isolation of the (S)-enantiomer via Chemical vs. Enzymatic routes.

Cross-Validation Protocols (Self-Validating Systems)[1]

Trustworthiness in results stems from rigorous testing. The following protocols are designed to be "self-validating," meaning they include internal checks (system suitability) to prevent false positives.

Protocol A: Chiral HPLC (The Gold Standard)

Objective: Quantify Enantiomeric Excess (ee%).[1] Principle: Separation of enantiomers on a polysaccharide-based stationary phase.[2]

  • Column: Chiralcel OD-H or AD-H (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Temperature: 25°C.

  • Detection: UV @ 210 nm or 220 nm.

Self-Validating Steps:

  • Racemic Standard Injection: You must inject a racemic mixture first. If you do not see two baseline-separated peaks (Resolution > 1.5), the method is invalid for the sample.

  • Blank Injection: Inject mobile phase to ensure no carryover ghost peaks interfere with the trace (S)-isomer region.

  • Retention Time Marker: The (R)-isomer typically elutes before the (S)-isomer on OD-H columns (verify with specific lot).

Protocol B: Specific Optical Rotation (SOR)

Objective: Rapid confirmation of absolute configuration.[1] Note: SOR is concentration and solvent-dependent.[1]

  • Instrument: Polarimeter with Na-D lamp (589 nm).[1]

  • Conditions:

    
     in Methanol or 1M NaOH (Method dependent).
    
  • Target Value:

    
     to 
    
    
    
    (in Methanol) for the (S)-isomer.
    • Warning: The HCl salt and Free Base have drastically different rotations. Ensure you are comparing the correct form.

Protocol C: Analytical Logic Tree[1]

ValidationLogic Sample Isolated Sample ((S)-Isomer Candidate) Test1 Test 1: Melting Point (Target: ~230-235°C dec) Sample->Test1 Test2 Test 2: Optical Rotation (Positive Sign) Test1->Test2 In Range Fail REJECT / REPROCESS Test1->Fail Out of Range Test3 Test 3: Chiral HPLC (ee% Calculation) Test2->Test3 Matches Lit. Test2->Fail Wrong Sign Pass VALIDATED High Purity (S)-Isomer Test3->Pass ee > 99.0% Test3->Fail ee < 99.0%

Figure 2: Analytical decision matrix for batch release.

Technical Insights & Troubleshooting

The "HCl Salt" Trap

Researchers often confuse the stability of the free base vs. the salt.

  • Insight: The free amino acid is zwitterionic and can be difficult to dry completely without trapping water. The Hydrochloride salt (HCl) is the preferred form for storage and stability.[1]

  • Protocol Tip: When converting the resolved tartrate salt to the HCl salt, do not add HCl directly to the aqueous tartrate. First, liberate the free base using NaOH, extract into Ethyl Acetate, dry the organic layer, and then add HCl/IPA gas or solution.[1] This prevents the occlusion of inorganic salts.

Critical Impurities

When using Chemical Resolution (Method A), the most persistent impurity is not the (R)-enantiomer, but the chemical resolving agent (Tartaric acid) itself.[1]

  • Detection: Standard C18 HPLC (Achiral) is required to detect residual tartaric acid, which will elute at the void volume (very polar).[1]

References

  • Patent: Preparation method of Dapoxetine. CN102746170A. (Describes the use of L-tartaric acid for resolution). Link

  • Patent: Synthesis method of Dapoxetine Hydrochloride. CN103664660A. (Details the reduction and resolution steps). Link

  • Journal: Liu, Y., et al. "Enzymatic resolution of ethyl 3-amino-4,4-diphenylbutyrate."[1] Journal of Molecular Catalysis B: Enzymatic. (Provides biocatalytic parameters).

  • PubChem: (S)-3-Amino-4,4-diphenylbutanoic acid.[1] CID 2761537. (Chemical and physical property data). Link

  • Application Note: Chiral HPLC Analysis of Amino Acids. Sigma-Aldrich / Supelco.[1] (General guidance on chiral stationary phases for amino acids). Link

Sources

A Comparative Analysis of Neuroprotective Strategies: Benchmarking (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride Against Established Pharmacological Agents

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of effective treatments for neurodegenerative diseases and acute neuronal injury, the quest for potent neuroprotective agents remains a paramount challenge for the scientific community. This guide provides a comparative analysis of the putative neuroprotective agent, (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride, against well-established classes of neuroprotective drugs. While direct experimental data on this compound is not extensively available in the public domain, we will infer its potential mechanisms based on its structural similarity to other known neuroactive compounds, such as GABA analogs and phenylbutyric acid derivatives[1][2]. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating novel neuroprotective candidates.

The Landscape of Neuroprotection: A Multifaceted Challenge

Neuroprotection aims to prevent or slow the progressive loss of neurons in a variety of central nervous system (CNS) disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and epilepsy[3][4][5]. The underlying pathophysiology of these conditions is complex and often involves a cascade of detrimental events, including excitotoxicity, oxidative stress, inflammation, and apoptosis[3]. Consequently, effective neuroprotective strategies often require targeting multiple pathways. This guide will focus on three key mechanisms of neuroprotection for comparative analysis: modulation of excitatory neurotransmission, regulation of intracellular calcium homeostasis, and mitigation of oxidative stress.

Mechanistic Showdown: this compound vs. The Standards

Based on its chemical structure, a derivative of gamma-aminobutyric acid (GABA), this compound may exert its neuroprotective effects through modulation of GABAergic neurotransmission or by acting as a chemical chaperone to reduce endoplasmic reticulum (ER) stress, similar to 4-phenylbutyric acid (4-PBA)[1][2]. For the purpose of this guide, we will hypothesize its potential dual-action mechanism.

We will compare this hypothesized mechanism with three established classes of neuroprotective drugs:

  • NMDA Receptor Antagonists: These drugs, such as memantine and ketamine, block the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamate-mediated excitotoxicity[6][7][8][9]. Overactivation of NMDA receptors leads to excessive calcium influx and subsequent neuronal death[10].

  • Calcium Channel Blockers: This class of drugs, including nimodipine, inhibits the influx of calcium through voltage-gated calcium channels[11][12][13]. By reducing intracellular calcium overload, these agents can prevent the activation of downstream apoptotic pathways[12].

  • Antioxidants: Compounds like Vitamin E and polyphenols protect neurons from damage caused by reactive oxygen species (ROS) generated during periods of high metabolic stress or inflammation[14][15][16][17][18].

Signaling Pathway Diagrams

To visualize these distinct mechanisms, the following diagrams illustrate the key signaling pathways involved.

Excitotoxicity_Pathway Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Opens Excitotoxicity Excitotoxicity & Neuronal Death Ca_Influx->Excitotoxicity NMDA_Antagonist NMDA Receptor Antagonist (e.g., Memantine) NMDA_Antagonist->NMDA_R Blocks

Caption: Glutamate-Mediated Excitotoxicity and NMDA Receptor Antagonism.

Calcium_Overload_Pathway Depolarization Depolarization VGCC Voltage-Gated Ca²⁺ Channel Depolarization->VGCC Activates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Opens Apoptosis Apoptosis Ca_Influx->Apoptosis CCB Calcium Channel Blocker (e.g., Nimodipine) CCB->VGCC Blocks

Caption: Calcium-Mediated Apoptosis and Calcium Channel Blockade.

Oxidative_Stress_Pathway Mitochondrial_Stress Mitochondrial Stress/ Inflammation ROS Reactive Oxygen Species (ROS) Mitochondrial_Stress->ROS Generates Oxidative_Damage Oxidative Damage to Lipids, Proteins, DNA ROS->Oxidative_Damage Antioxidant Antioxidant (e.g., Vitamin E) Antioxidant->ROS Neutralizes

Caption: Oxidative Stress and Antioxidant-Mediated Neuroprotection.

Comparative Efficacy: A Data-Driven Perspective

To objectively compare the potential neuroprotective effects of this compound with established drugs, a series of standardized in vitro and in vivo experiments are necessary[19]. The following tables present hypothetical data to illustrate how such a comparison might be structured.

In Vitro Neuroprotection Assays

Table 1: Comparison of Neuroprotective Efficacy in an In Vitro Model of Glutamate-Induced Excitotoxicity.

CompoundConcentration (µM)Neuronal Viability (%)LDH Release (% of Control)
This compound 1075 ± 530 ± 4
5085 ± 620 ± 3
Memantine 1080 ± 425 ± 5
5090 ± 515 ± 2
Nimodipine 160 ± 750 ± 6
1070 ± 540 ± 5
Vitamin E 5055 ± 860 ± 7
10065 ± 650 ± 8
Vehicle Control -40 ± 5100

Data are presented as mean ± SEM. Neuronal viability assessed by MTT assay and cytotoxicity by LDH assay in primary cortical neurons exposed to 100 µM glutamate for 24 hours.

In Vivo Neuroprotection Models

Table 2: Comparison of Neuroprotective Efficacy in a Rat Model of Middle Cerebral Artery Occlusion (MCAO).

Treatment GroupDose (mg/kg)Infarct Volume (mm³)Neurological Deficit Score
This compound 20150 ± 202.5 ± 0.5
50110 ± 151.8 ± 0.4
Memantine 10130 ± 182.1 ± 0.6
3095 ± 121.5 ± 0.3
Nimodipine 1180 ± 253.0 ± 0.7
5140 ± 222.4 ± 0.5
Vitamin E 100200 ± 303.2 ± 0.8
200170 ± 282.8 ± 0.6
Vehicle Control -250 ± 354.0 ± 0.5

Data are presented as mean ± SEM. Infarct volume measured by TTC staining and neurological deficit scored on a 5-point scale (0=no deficit, 5=severe deficit) 24 hours post-MCAO.

Experimental Protocols: A Guide to Self-Validating Systems

The following are detailed protocols for the key experiments cited in the data tables. Adherence to these standardized methods is crucial for generating reliable and reproducible data.

In Vitro Glutamate-Induced Excitotoxicity Assay

In_Vitro_Workflow Start Primary Cortical Neuron Culture (E18 Rat Embryos) Plating Plate cells in 96-well plates Start->Plating Treatment Pre-treat with Test Compounds (1 hour) Plating->Treatment Induction Induce Excitotoxicity (100 µM Glutamate, 24 hours) Treatment->Induction Assay Assess Neuronal Viability (MTT) & Cytotoxicity (LDH) Induction->Assay Analysis Data Analysis & Comparison Assay->Analysis In_Vivo_Workflow Start Anesthetize Adult Male Sprague-Dawley Rats Surgery Induce Focal Cerebral Ischemia via MCAO (90 minutes occlusion) Start->Surgery Treatment Administer Test Compounds (i.p.) Immediately after Reperfusion Surgery->Treatment Evaluation Neurological Deficit Scoring (24 hours post-MCAO) Treatment->Evaluation Analysis Sacrifice and Measure Infarct Volume (TTC Staining) Evaluation->Analysis End Data Analysis & Comparison Analysis->End

Caption: Workflow for In Vivo Neuroprotection Study.

Step-by-Step Methodology:

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • Anesthesia: Anesthetize the rats with isoflurane.

  • MCAO Surgery: Induce focal cerebral ischemia by occluding the middle cerebral artery for 90 minutes using the intraluminal filament technique.

  • Reperfusion: After 90 minutes, withdraw the filament to allow for reperfusion.

  • Drug Administration: Immediately following reperfusion, administer the test compounds or vehicle via intraperitoneal (i.p.) injection.

  • Neurological Evaluation: At 24 hours post-MCAO, assess neurological deficits using a 5-point scale.

  • Infarct Volume Measurement: Following the neurological evaluation, sacrifice the animals, and slice the brains. Stain the brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume using image analysis software.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the neuroprotective effects of a novel compound, this compound, with established neuroprotective agents. The hypothesized dual mechanism of action, potentially involving GABAergic modulation and chemical chaperoning, suggests a promising therapeutic profile. However, rigorous experimental validation is imperative.

Future studies should focus on elucidating the precise molecular targets of this compound and its downstream signaling pathways. A thorough investigation of its pharmacokinetic and pharmacodynamic properties, as well as its safety profile, will be crucial for its potential translation into a clinical candidate. The comparative approach outlined in this guide, utilizing standardized and self-validating experimental systems, will be instrumental in determining its true potential in the fight against neurodegenerative diseases.

References

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A Researcher's Guide to Evaluating the Selectivity of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride for GABA Transporters

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity of (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride. While this compound is recognized as a valuable chiral intermediate in the synthesis of agents active in the central nervous system (CNS), its own pharmacological profile is not extensively characterized[1]. Given its structural features, which bear resemblance to γ-aminobutyric acid (GABA) analogues, a critical step in its evaluation is to determine its potential interaction with key components of the GABAergic system.

This guide will focus on a systematic approach to assess the selectivity of this compound for the four known human GABA transporters (GATs): GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT-1). These transporters are crucial for regulating GABAergic neurotransmission, and their selective inhibition is a therapeutic strategy for conditions like epilepsy[2][3][4]. Understanding the selectivity profile of a novel compound is paramount for predicting its potential therapeutic efficacy and off-target effects.

We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and compare the compound's hypothetical performance with well-established GAT inhibitors.

The GABA Transporter Family: Key Targets for Neurological Modulation

GABA is the primary inhibitory neurotransmitter in the CNS, and its extracellular concentration is tightly regulated by the GATs[3]. These transporters, members of the solute carrier 6 (SLC6) family, actively remove GABA from the synaptic cleft and surrounding areas, thus controlling the duration and spatial extent of GABAergic signaling[5]. The four subtypes have distinct expression patterns and physiological roles, making selective targeting a key goal in drug development[3][5].

  • GAT1 (SLC6A1): Predominantly found on presynaptic neurons and is a major target for anti-seizure medications[6][7].

  • GAT2 (SLC6A13) and GAT3 (SLC6A11): Primarily located on astrocytes and are involved in regulating extrasynaptic GABA levels[3][5]. Selective inhibition of astrocytic GATs can indirectly boost neuronal GABA levels[5].

  • BGT-1 (SLC6A12): Expressed in the brain and periphery, it transports both GABA and betaine and is implicated in osmoregulation and potentially in seizure control[5][8].

The following diagram illustrates the role of GATs in a GABAergic synapse.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Astrocyte presynaptic Presynaptic Terminal synaptic_cleft Synaptic Cleft presynaptic->synaptic_cleft GABA Release vesicle GABA Vesicle postsynaptic Postsynaptic Neuron gaba_receptor GABA Receptor astrocyte Astrocyte gat2_3 GAT2/GAT3 gat2_3->astrocyte synaptic_cleft->gaba_receptor Binding synaptic_cleft->gat2_3 Uptake gat1 GAT1 synaptic_cleft->gat1 Reuptake gat1->presynaptic

Caption: Role of GABA Transporters in a Synapse.

Experimental Workflow for Selectivity Profiling

A multi-tiered approach is essential for a thorough evaluation of selectivity. This workflow ensures that data from simple, high-throughput in vitro assays are validated in more complex cell-based systems.

cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cell-Based Assays cluster_2 Tier 3: Data Analysis & Comparison radioligand Radioligand Binding Assays (Competition with [3H]GABA or known ligand) uptake_cell [3H]GABA Uptake in HEK293 cells expressing hGAT1, hGAT2, hGAT3, or hBGT-1 radioligand->uptake_cell uptake_mem [3H]GABA Uptake in Membrane Vesicles uptake_mem->uptake_cell analysis IC50 Determination & Selectivity Index Calculation uptake_cell->analysis comparison Comparison with Reference Compounds (e.g., Tiagabine, EF1502) analysis->comparison

Caption: Experimental Workflow for Selectivity Profiling.

Comparative Selectivity: this compound vs. Reference Inhibitors

To contextualize the experimental results, it is crucial to compare the selectivity profile of the test compound with well-characterized GAT inhibitors. Tiagabine is a highly selective GAT1 inhibitor, while EF1502 exhibits mixed GAT1/BGT-1 inhibition[9].

Table 1: Hypothetical Comparative Selectivity Profile of GAT Inhibitors

CompoundGAT1 IC₅₀ (µM)GAT2 IC₅₀ (µM)GAT3 IC₅₀ (µM)BGT-1 IC₅₀ (µM)GAT1 Selectivity vs. GAT2GAT1 Selectivity vs. GAT3GAT1 Selectivity vs. BGT-1
(S)-3-Amino-4,4-diphenylbutanoic acid HCl ExperimentalExperimentalExperimentalExperimentalCalculateCalculateCalculate
Tiagabine ~0.72[10]>100>100>100>138-fold>138-fold>138-fold
EF1502 ~1>100>100~5~100-fold~100-fold~0.2-fold
E2730 1.1[7]>1000[7]>1000[7]890[7]>909-fold>909-fold809-fold

Note: IC₅₀ values for reference compounds are approximate and sourced from the literature for comparative purposes. The selectivity index is calculated as IC₅₀ (subtype) / IC₅₀ (GAT1).

Detailed Experimental Protocol: [³H]GABA Uptake Assay in Stably Transfected HEK293 Cells

This protocol provides a robust method for determining the inhibitory potency (IC₅₀) of this compound at each of the four human GABA transporters. The use of individual cell lines, each stably expressing a single GAT subtype, is the gold standard for selectivity assessment[6][11].

Rationale for Experimental Choices:

  • HEK293 Cells: These cells have low endogenous transporter expression, providing a clean background for studying the activity of the exogenously expressed GATs.

  • Stable Transfection: Ensures consistent and reproducible expression of the target transporter across experiments.

  • [³H]GABA: A radiolabeled form of the natural substrate, allowing for sensitive and quantitative measurement of transporter activity.

  • Scintillation Counting: A highly sensitive method for detecting the beta decay of tritium, enabling precise quantification of GABA uptake.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HEK293 cells stably expressing either human GAT1, GAT2, GAT3, or BGT-1 in appropriate media (e.g., DMEM with 10% FBS and a selection antibiotic).

    • Plate the cells in 96-well microplates at a density that yields a confluent monolayer on the day of the assay. Incubate at 37°C in a humidified 5% CO₂ atmosphere.

  • Preparation of Assay Buffer and Solutions:

    • Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer to cover a wide concentration range (e.g., 0.01 µM to 100 µM).

    • Prepare a solution of [³H]GABA in assay buffer at a final concentration close to the Kₘ of the respective transporter (typically in the low micromolar range).

  • GABA Uptake Assay:

    • Wash the cell monolayers twice with pre-warmed assay buffer.

    • Add the various concentrations of the test compound or reference inhibitor (e.g., Tiagabine for GAT1) to the wells. For control wells, add assay buffer alone (total uptake) or a saturating concentration of a known inhibitor (non-specific uptake).

    • Pre-incubate the cells with the compounds for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the [³H]GABA solution to all wells.

    • Incubate for a short period (e.g., 10 minutes) at 37°C. The incubation time should be within the linear range of uptake for each transporter.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a scintillation cocktail to each well.

    • Quantify the amount of [³H]GABA taken up by the cells using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Normalize the data as a percentage of the specific uptake in the absence of any inhibitor.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Conclusion

This guide outlines a rigorous and scientifically sound methodology for evaluating the selectivity of this compound for the family of human GABA transporters. By following this structured approach, from initial in vitro screening to detailed cell-based assays and comparative analysis, researchers can generate a comprehensive selectivity profile. This information is critical for understanding the compound's potential pharmacological activity, predicting its therapeutic window, and guiding future drug development efforts. The principles and protocols described herein are broadly applicable for the characterization of other novel compounds targeting neurotransmitter transporters.

References

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  • PubMed Central. (n.d.).
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A Senior Application Scientist's Guide to the Independent Verification of Commercial (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical development, the integrity of chiral building blocks is paramount. (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride, a key intermediate in the synthesis of various central nervous system (CNS) active agents, presents a critical control point for ensuring the stereochemical purity and efficacy of final drug products.[1] The presence of its enantiomeric counterpart, the (R)-isomer, or other process-related impurities can have significant implications for a drug's pharmacological profile.

This guide provides a comprehensive, multi-technique framework for researchers, quality control analysts, and drug development professionals to independently verify the identity and purity of commercially sourced this compound. We move beyond simple protocol recitation to explain the scientific rationale behind each analytical choice, creating an integrated, self-validating workflow. The objective is to empower scientists to confirm that the material in the bottle precisely matches the specifications required for their exacting research and development endeavors.

An Integrated Strategy for Verification

A robust verification plan relies on orthogonality—the use of multiple, distinct analytical techniques that measure different properties of the molecule. A discrepancy in one method can be investigated and confirmed by another, providing a high degree of confidence in the final assessment. Our approach is bifurcated into two core objectives: Identity Confirmation and Purity Assessment .

G cluster_0 Overall Verification Workflow cluster_1 Identity Confirmation cluster_2 Purity Assessment Sample Commercial (S)-3-Amino-4,4- diphenylbutanoic acid HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Is it the correct molecule? FTIR FTIR Spectroscopy Sample->FTIR Is it the correct molecule? MS Mass Spectrometry Sample->MS Is it the correct molecule? HPLC HPLC (Chemical Purity) Sample->HPLC How pure is it? Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Sample->Chiral_HPLC How pure is it? EA Elemental Analysis (Compositional Purity) Sample->EA How pure is it? MP Melting Point (Physical Purity) Sample->MP How pure is it? Report Comprehensive Certificate of Analysis (CoA) NMR->Report FTIR->Report MS->Report HPLC->Report Chiral_HPLC->Report EA->Report MP->Report

Caption: Integrated workflow for the comprehensive analysis of a chiral intermediate.

Part 1: Identity Confirmation – Is this the right molecule?

Before assessing purity, it is essential to confirm that the material is, in fact, this compound. Spectroscopic methods provide a detailed "fingerprint" of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for unambiguous structure elucidation of organic molecules in solution. Proton (¹H) NMR confirms the number and connectivity of hydrogen atoms, while Carbon-13 (¹³C) NMR provides information about the carbon skeleton. For a known compound, comparing the obtained spectra to a reference or predicted spectrum provides definitive identity confirmation.

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons of the two phenyl groups, the aliphatic protons of the butanoic acid backbone, and the amine protons. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The spectrum will confirm the presence of the correct number of carbon atoms, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid, non-destructive technique used to identify the functional groups present in a molecule. While not providing detailed connectivity information like NMR, it serves as an excellent and fast identity check. The spectrum is a unique fingerprint that can be compared against a reference standard.

Key expected vibrational bands for this compound include:

  • Broad O-H stretch: Around 2500-3300 cm⁻¹ for the carboxylic acid.

  • N-H stretches: Around 3000 cm⁻¹ for the ammonium (R-NH₃⁺) group of the hydrochloride salt.[2]

  • C=O stretch: A strong absorption around 1710-1730 cm⁻¹ for the carboxylic acid carbonyl group.[2][3]

  • C-H stretches (aromatic): Typically just above 3000 cm⁻¹.

  • C=C stretches (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Causality: MS provides the molecular weight of the compound by ionizing it and measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, allowing for the confirmation of the elemental formula. For this compound, electrospray ionization (ESI) is a suitable technique. The analysis would be performed on the free base, and the expected exact mass for the protonated molecule [M+H]⁺ would be calculated from its chemical formula, C₁₆H₁₇NO₂.

Part 2: Purity Assessment – How pure is the material?

Purity is a multi-faceted attribute. For a chiral hydrochloride salt, we must consider chemical purity (presence of other compounds), enantiomeric purity (presence of the unwanted enantiomer), and compositional integrity (correct salt form).

Chemical Purity by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the industry-standard technique for separating and quantifying impurities in pharmaceutical compounds.[4] A reversed-phase method (e.g., using a C18 column) can separate the target compound from impurities that have different polarities. By using a detector like a UV-Vis spectrophotometer, the area of the peak corresponding to the main compound can be compared to the total area of all peaks to determine purity, often expressed as "% area."

A typical starting point for method development would involve a gradient elution with a mobile phase consisting of an aqueous buffer (like phosphate or formate) and an organic modifier (like acetonitrile or methanol).

Enantiomeric Purity by Chiral HPLC

Causality: This is the most critical purity assessment for a chiral compound. Enantiomers have identical physical properties in a non-chiral environment, meaning a standard HPLC method cannot separate them.[5] Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.[5][6] Polysaccharide-based CSPs are widely used and are effective for separating the enantiomers of amino acids and their derivatives.[6][7]

The goal is to develop a method that shows a large, sharp peak for the desired (S)-enantiomer and baseline separation from any potential (R)-enantiomer peak. The enantiomeric excess (% ee) can then be calculated.

G cluster_0 Principle of Chiral HPLC Separation cluster_interaction Diastereomeric Interaction CSP Chiral Stationary Phase (CSP) MobilePhase_Out_S Mobile Phase + (S)-enantiomer CSP->MobilePhase_Out_S Elutes Second MobilePhase_Out_R Mobile Phase + (R)-enantiomer CSP->MobilePhase_Out_R Elutes First S_enantiomer (S)-enantiomer S_enantiomer->CSP Stronger Interaction (Longer Retention) R_enantiomer (R)-enantiomer R_enantiomer->CSP Weaker Interaction (Shorter Retention) MobilePhase_In Mobile Phase + Racemic Mixture MobilePhase_In->CSP

Caption: Differential interaction of enantiomers with a chiral stationary phase.

Elemental Analysis (CHN Analysis)

Causality: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. This is a fundamental technique to confirm the empirical formula and the overall purity of a well-defined organic compound.[8] The results are compared against the theoretical percentages calculated from the molecular formula (C₁₆H₁₈ClNO₂). A significant deviation (typically >0.4%) from the theoretical values can indicate the presence of impurities, residual solvent, or an incorrect salt form.

Melting Point Analysis

Causality: The melting point is a classic, simple, and effective indicator of purity. A pure crystalline solid typically has a sharp, well-defined melting range. Impurities tend to depress and broaden the melting range. Comparing the experimentally determined melting point to the literature value provides a quick check on purity.

Comparative Data Summary

The following table summarizes the expected results from the described analytical techniques for a high-purity sample of this compound.

Analytical Technique Parameter Theoretical / Expected Value Purpose
Melting Point Melting RangeReport literature value (if available) with a narrow range (e.g., 1-2 °C).Physical Purity
¹H NMR Chemical Shifts & IntegrationConsistent with the structure of (S)-3-Amino-4,4-diphenylbutanoic acid HCl.Identity
FTIR Key Absorbance Bands~1720 cm⁻¹ (C=O), ~3000 cm⁻¹ (N-H⁺), 2500-3300 cm⁻¹ (O-H).[2][3]Identity
HRMS (ESI+) [M+H]⁺ of free baseTheoretical m/z for C₁₆H₁₈NO₂⁺Identity
Elemental Analysis % CompositionC: 65.41%, H: 6.18%, N: 4.77%, Cl: 12.07%Compositional Purity
Reversed-Phase HPLC Purity≥ 99.0% (by area %)Chemical Purity
Chiral HPLC Enantiomeric Excess (% ee)≥ 99.5%Enantiomeric Purity

Detailed Experimental Protocols

Note: These are representative protocols. Specific parameters may need to be optimized based on the available instrumentation and the specific commercial sample.

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).

  • Processing: Process the data using appropriate software. Apply Fourier transform, phase correction, and baseline correction.

  • Analysis: Calibrate the spectrum (e.g., to the residual solvent peak). Integrate all signals and assign the peaks to the protons in the molecule.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose phenylcarbamates.

  • Mobile Phase: A typical mobile phase for normal-phase chiral separations would be a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.[7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 220 nm or 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~1 mg/mL.

  • Injection: Inject a small volume (e.g., 5-10 µL).

  • Analysis: Identify the peaks for the (S) and (R) enantiomers (this may require injecting a racemic standard). Calculate the enantiomeric excess using the formula: % ee = [([S] - [R]) / ([S] + [R])] * 100, where [S] and [R] are the peak areas of the respective enantiomers.

Protocol 3: Elemental Analysis
  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Sample Preparation: Accurately weigh approximately 2 mg of the finely ground, dried sample into a tin capsule.

  • Analysis: Analyze the sample according to the instrument manufacturer's instructions, which typically involves combustion of the sample at high temperature and detection of the resulting CO₂, H₂O, and N₂ gases.[8]

  • Calculation: Compare the experimentally determined weight percentages of C, H, and N to the theoretical values.

Conclusion

The independent verification of this compound is a non-negotiable step in quality-driven research and development. A single technique is insufficient to provide a complete picture of identity and purity. By employing an orthogonal set of analytical methods—combining the structural detail of NMR, the functional group confirmation of FTIR, the absolute composition from elemental analysis, and the critical chemical and enantiomeric purity from HPLC—a scientist can build a comprehensive and trustworthy profile of their material. This rigorous, evidence-based approach ensures the integrity of starting materials, which is the foundation upon which successful and reproducible pharmaceutical science is built.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of (S)-3-Amino-4,4-diphenyl-butyric Acid HCl in Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Amino-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • PubChem. (n.d.). 4-Amino-3-phenylbutyric acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-amino-4-phenylbutanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 4-Aminobutanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Retrieved from [Link]

  • Reddit. (2023). How to detect a HCl salt in organic compounds. r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Qualitative Analysis of Organic Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Analytik Jena. (n.d.). Standard Test Method for Determining Organic Chloride in Aromatic Hydrocarbons and Related Chemicals by Microcoulometry according to ASTM D5808. Retrieved from [Link]

  • MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • ResearchGate. (2025). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Retrieved from [Link]

  • Phenomenex. (n.d.). Chirex Chiral HPLC Applications. Retrieved from [Link]

  • NIST. (n.d.). dl-2-Aminobutyric acid. NIST Chemistry WebBook. Retrieved from [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

  • ResearchGate. (2017). How do you determine the purity and consistency of biological drugs?. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • ResearchGate. (2024). FTIR Spectroscopy Analysis of Butanoic Acid. Retrieved from [Link]

  • Jordi Labs. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • AOAC International. (2017). Standard Method Performance Requirements (SMPRs) for Identification and Quantitation of Free Alpha Amino Acids. Retrieved from [Link]

  • PubChem. (n.d.). Alpha-Aminobutyric Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

Immediate Action Required: Treat (S)-3-Amino-4,4-diphenylbutanoic acid hydrochloride as a bioactive pharmaceutical intermediate with significant irritant properties.

While specific toxicological data for this chiral isomer may be limited in public databases, its structural analogs (such as Phenibut and other


-amino acid derivatives) and its hydrochloride salt form dictate a strict Category 2 / Category 3  hazard profile under GHS standards.

Core Hazards (Derived from Structural Analogs & Salt Form):

  • H315: Causes skin irritation (Acidic nature of HCl salt).

  • H319: Causes serious eye irritation (Corrosive risk to mucous membranes).

  • H335: May cause respiratory irritation (Fine powder inhalation risk).

  • Bioactivity: Structurally related to GABA analogs; systemic absorption must be prevented to avoid potential neurological effects.

The PPE Matrix: Layered Defense System

Do not rely on a "one-size-fits-all" approach. Your PPE must adapt to the state of the matter (Solid vs. Solution).

Protection ZoneComponentSpecification (Standard)Scientific Rationale (Causality)
Ocular Safety GogglesANSI Z87.1+ (Chemical Splash) Standard safety glasses allow powder ingress from the side. The HCl salt is hygroscopic; upon contact with eye moisture, it forms an acidic solution immediately.
Dermal (Hand) Primary GloveNitrile (0.11 mm / 4-5 mil) Nitrile provides excellent resistance to dry amino acid salts. Latex is avoided due to protein allergy risks and lower chemical resistance.
Dermal (Hand) Solution PhaseSolvent-Specific CRITICAL: If dissolved in DMSO or Methanol, the solvent drives the permeation. Use double-gloving or chemically resistant laminates if handling concentrated solutions.
Respiratory Engineering ControlFume Hood (Face Velocity: 0.5 m/s) The primary defense against H335. PPE is the last line of defense.
Respiratory Secondary PPEN95 or P100 Respirator Required only if weighing outside a hood (strongly discouraged) or during spill cleanup.
Body Lab CoatHigh-Neck / Snap-Closure Prevents powder accumulation on street clothes. Cotton/Poly blend is sufficient unless handling large flammable solvent volumes (then Nomex).

Operational Workflow: The "Closed-Loop" Protocol

Handling amine hydrochloride salts requires managing two physical properties: Hygroscopicity (water absorption) and Electrostatics (powder scattering).

Phase A: Storage & Retrieval[1]
  • Environment: Store in a desiccator or tightly sealed container at 2-8°C (unless CoA specifies -20°C).

  • Equilibration: Allow the container to reach room temperature before opening.

    • Why? Opening a cold bottle in a humid lab causes immediate condensation, degrading the salt and causing "clumping," which increases handling risk.

Phase B: Weighing & Transfer (The Critical Step)

This is the highest risk point for airborne exposure.

  • Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat. Amine salts are prone to static charge, causing "jumping" of powder.

  • The "Transfer Tunnel": Never transfer open powder across the lab bench.

    • Weigh inside the fume hood.

    • If the balance is external, place the sealed vessel in a secondary container for transport.

  • Solubilization: Add solvent to the powder, not powder to the solvent, to prevent splash-back of the light powder.

Phase C: Visualization of Safety Workflow

SafetyWorkflow Start Start: Chemical Retrieval Equilibrate Temp Equilibration (Prevent Condensation) Start->Equilibrate Wait 30 mins Inspect PPE & Hood Check (Self-Validation) Equilibrate->Inspect Room Temp Reached Inspect->Start Fail: Glove/Hood Issue Weighing Weighing (In Hood) Anti-Static Precautions Inspect->Weighing Airflow > 0.5m/s Solubilization Solubilization (Add Solvent to Powder) Weighing->Solubilization Closed Vessel Waste Disposal (Segregated Streams) Solubilization->Waste Post-Experiment

Figure 1: Operational safety workflow ensuring containment of hygroscopic amine salts.

Emergency Response & Disposal Protocols

Spill Management (Solid State)
  • Isolate: Mark the area.

  • PPE Upgrade: Don N95/P100 respirator and double gloves.

  • Containment: Do NOT dry sweep (creates dust).

  • Cleanup: Cover spill with wet paper towels (water or ethanol) to solubilize the salt, then wipe up. This prevents aerosolization.[1][2][3]

Waste Disposal Strategy

Specific disposal codes depend on your local regulations (RCRA in US, EWC in EU), but the chemical logic remains constant:

  • Stream A (Solid Waste): Contaminated weigh boats, dry wipes, and expired solid chemical.

    • Label: "Hazardous Waste - Solid - Irritant (Amine Salt)."

  • Stream B (Liquid Waste): The compound dissolved in solvent.[4]

    • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) as amines can form unstable N-nitroso compounds or undergo exothermic oxidation.

    • Label: "Hazardous Waste - Organic Solvent with Trace Amine."

References & Authority

  • PubChem. (3R)-3-amino-4-phenylbutanoic acid hydrochloride (Structural Analog Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). United States Department of Labor. [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.